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  • Product: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid
  • CAS: 332102-09-7

Core Science & Biosynthesis

Foundational

4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid: Structural Rationale and Synthetic Utility in Hedgehog Pathway Therapeutics

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Pharmacologists, and Oncology Drug Development Professionals Executive Summary The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 33...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Discovery Chemists, Pharmacologists, and Oncology Drug Development Professionals

Executive Summary

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) is a highly specialized chemical intermediate and privileged pharmacophore core utilized extensively in modern oncology [1]. Rather than acting as a standalone therapeutic, this molecule serves as the critical structural backbone for a class of potent Smoothened (SMO) receptor antagonists , most notably the clinical-stage Hedgehog (Hh) pathway inhibitor BMS-833923 (XL139) [2].

This whitepaper deconstructs the physicochemical properties, structural rationale, synthetic methodologies, and pharmacological implications of this quinazoline-based core, providing a comprehensive guide for researchers engaged in targeted anti-cancer drug discovery.

Structural Rationale & Pharmacophore Design

The architecture of 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid is not arbitrary; it is meticulously designed to exploit the deep transmembrane binding pocket of the SMO receptor.

  • The 4-Phenylquinazoline Core: Quinazolines are privileged scaffolds in kinase and GPCR pharmacology. The planar, lipophilic nature of the 4-phenylquinazoline moiety allows it to intercalate deeply into the hydrophobic transmembrane domain (TMD) of SMO, directly competing with endogenous sterols and the natural SMO inhibitor, cyclopamine[3].

  • The 2-Amino Linkage: The exocyclic secondary amine provides a critical hydrogen bond donor, establishing directional interactions with key polar residues within the receptor pocket.

  • The para-Benzoic Acid Spacer: The para-substituted benzoic acid serves two functions. Geometrically, it acts as a rigid, linear spacer that projects out of the narrow TMD toward the solvent-exposed extracellular loops. Synthetically, the carboxylic acid is an ideal electrophilic handle, allowing discovery chemists to perform divergent amide couplings to optimize pharmacokinetic (PK) properties.

Quantitative Physicochemical Profiling

The baseline physicochemical properties of the intermediate dictate its behavior in subsequent synthetic steps and influence the final drug's ADME profile.

Table 1: Physicochemical Properties of CAS 332102-09-7 [1]

ParameterValuePharmacological Significance
Molecular Formula C₂₁H₁₅N₃O₂Establishes baseline molecular weight footprint.
Molecular Weight 341.36 g/mol Leaves ~150 Da for amine coupling to stay within Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (NH, OH)Facilitates target engagement and solubility.
Hydrogen Bond Acceptors 4Enhances interaction with TMD binding pocket residues.
Topological Polar Surface Area 70.2 ŲOptimal for membrane permeability before final functionalization.

Mechanistic Grounding: The SMO Signaling Axis

To understand the value of this chemical core, one must understand the pathway it is designed to disrupt. The Hedgehog (Hh) signaling pathway is a primary regulator of embryonic development and adult stem cell homeostasis. Aberrant activation of this pathway—often via loss-of-function mutations in the tumor suppressor PTCH1 or activating mutations in SMO—drives tumorigenesis in basal cell carcinoma, medulloblastoma, and various gastrointestinal cancers [4].

When 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid is functionalized into a mature drug (e.g., BMS-833923), it acts as an allosteric antagonist at the SMO receptor. By binding to the TMD, it locks SMO in an inactive conformation, preventing the downstream activation and nuclear translocation of GLI transcription factors, thereby halting oncogenic proliferation.

Pathway SHH Hedgehog Ligand (SHH) PTCH1 PTCH1 Receptor SHH->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Relieved by SHH) GLI GLI Transcription Factors SMO->GLI Activates Genes Target Gene Expression GLI->Genes Translocates to Nucleus Drug Quinazoline Inhibitor (XL139) Drug->SMO Allosteric Antagonism

Caption: Hedgehog (Hh) signaling pathway and targeted SMO inhibition by quinazoline derivatives.

Synthetic Methodologies & Validation

The transition from raw building blocks to the active SMO antagonist relies on a highly efficient, two-step self-validating synthetic workflow. The protocols below outline the standard operating procedures for generating the intermediate and the final active pharmaceutical ingredient (API).

Protocol 1: Synthesis of the Benzoic Acid Intermediate (CAS 332102-09-7)

This step relies on a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the quinazoline ring at the C2 position makes it highly susceptible to nucleophilic attack by the aniline derivative.

Reagents & Conditions:

  • 2-Chloro-4-phenylquinazoline (1.0 eq)

  • 4-Aminobenzoic acid (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Isopropanol (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-4-phenylquinazoline and 4-aminobenzoic acid.

  • Solvation & Base Addition: Suspend the reagents in anhydrous isopropanol. Add DIPEA dropwise at room temperature. Causality Note: DIPEA acts as a non-nucleophilic proton scavenger. Neutralizing the generated HCl is critical to prevent the protonation of 4-aminobenzoic acid, which would destroy its nucleophilicity and stall the reaction.

  • Thermal Activation: Heat the reaction mixture to reflux (85 °C) under an inert nitrogen atmosphere for 12–16 hours.

  • Validation: Monitor reaction progress via LC-MS. The disappearance of the 2-chloro-4-phenylquinazoline mass peak (m/z ~241) and the emergence of the product peak (m/z 342 [M+H]+) indicates completion.

  • Isolation: Cool the mixture to 0 °C. The product typically precipitates out of the alcoholic solvent. Filter the solid, wash sequentially with cold isopropanol and distilled water, and dry under high vacuum to yield 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid.

Protocol 2: Amide Coupling to Yield SMO Antagonist (BMS-833923)

The carboxylic acid handle is now utilized to attach a solubilizing, basic moiety that projects into the solvent-exposed region of the receptor.

Reagents & Conditions:

  • 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (1.0 eq)

  • 2-Methyl-5-((methylamino)methyl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the benzoic acid intermediate in anhydrous DMF. Add HATU and DIPEA, stirring for 15 minutes at room temperature. Causality Note: Pre-activation with HATU forms a highly reactive O-7-azabenzotriazole active ester. This step is strictly necessary because the incoming substituted aniline is sterically hindered; direct coupling agents like DCC would result in poor yields and potential epimerization.

  • Coupling: Add the substituted aniline to the activated ester solution. Stir continuously for 4 hours at room temperature.

  • Workup & Purification: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield pure BMS-833923.

Synthesis SM1 2-Chloro-4-phenyl quinazoline React1 SNAr Reaction (DIPEA, iPrOH, Δ) SM1->React1 SM2 4-Aminobenzoic Acid SM2->React1 Int CAS: 332102-09-7 (Benzoic Acid Core) React1->Int React2 Amide Coupling (HATU, DIPEA, DMF) Int->React2 Drug BMS-833923 (SMO Antagonist) React2->Drug

Caption: Two-step synthetic workflow from quinazoline core to the final SMO antagonist BMS-833923.

Pharmacological Profile of the Final Derivative

The successful integration of 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid into the BMS-833923 structure yields a molecule with profound biological activity. Preclinical data demonstrates that this specific quinazoline architecture is highly effective at displacing cyclopamine and downregulating the Hh pathway [3].

Table 2: Pharmacological Profile of Derivative BMS-833923 (XL139) [2, 3]

Assay / ParameterRecorded ValueBiological Implication
Target Receptor Smoothened (SMO)Highly selective GPCR-like target engagement.
BODIPY-Cyclopamine Displacement (IC₅₀) 21 nMProves competitive binding at the TMD cyclopamine site.
Cellular GLI1 Suppression (IC₅₀) 6 – 35 nMPotent downstream inhibition of Hh-driven transcription.
In Vivo Efficacy (Mouse Xenograft) 15 - 30 mg/kg (Oral)Demonstrates excellent oral bioavailability and tumor regression.

By serving as the foundational scaffold for these metrics, the 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid core proves itself to be an indispensable asset in the medicinal chemist's toolkit for combating Hedgehog-driven malignancies.

References

  • "Bms-833923 | C30H27N5O - PubChem", National Center for Biotechnology Information. Available at: [Link]

  • "Targeting the Oncoprotein Smoothened by Small Molecules", MDPI Pharmaceuticals. Available at: [Link]

Exploratory

Decoding the Pharmacophore: The Mechanism of Action of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid in Smoothened (SMO) Receptor Antagonism

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 3321...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7) represents a highly privileged structural scaffold in modern targeted oncology. Rather than functioning merely as a standalone therapeutic, this molecule is the critical carboxylic acid precursor and core pharmacophore for a potent class of Hedgehog (Hh) signaling pathway inhibitors, most notably the clinical-stage Smoothened (SMO) antagonist BMS-833923 (XL-139) [1]. By anchoring into the 7-transmembrane (7TM) domain of the SMO receptor, this quinazoline-based architecture effectively silences aberrant Hedgehog signaling, a primary driver in basal cell carcinomas, medulloblastomas, and various hematological malignancies[2].

This whitepaper dissects the molecular architecture, mechanism of action, and the rigorous experimental workflows required to validate the pharmacodynamics of this critical compound class.

Molecular Architecture & Pharmacophore Rationale

The rational design of SMO antagonists relies heavily on exploiting the narrow, hydrophobic transmembrane pocket of the receptor. The structure of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is meticulously tuned for this environment:

  • The Quinazoline Core: Serves as a rigid, planar scaffold that intercalates into the hydrophobic cleft of the SMO receptor. It dictates the spatial orientation of the peripheral substituents.

  • The 4-Phenyl Substitution: Drives critical van der Waals interactions. Molecular docking studies of its derivative (BMS-833923) reveal that this lipophilic moiety interacts deeply with residues such as Ile389, Phe484, and Trp281 within the SMO binding pocket[3].

  • The Benzoic Acid Moiety: In its native state, the carboxylic acid acts as a hydrogen bond acceptor/donor. In drug development, it serves as the essential synthetic handle for amidation (e.g., coupling with 3-amino-4-methylbenzyl(methyl)amine to yield BMS-833923). This extended amide chain projects into the extracellular loops of SMO, locking the receptor in a biologically inactive conformation[1].

Mechanism of Action: Arresting the Hedgehog Cascade

The Hedgehog (Hh) pathway is a master regulator of cellular proliferation and stem cell maintenance.

In a canonical, ligand-dependent state, the Hh protein binds to the Patched-1 (PTCH1) receptor. This binding relieves PTCH1's catalytic repression of Smoothened (SMO) , a Class F G-protein-coupled receptor (GPCR)[2]. Once liberated, SMO accumulates in the primary cilium and initiates an intracellular cascade that triggers the dissociation of the GLI-SUFU complex. The GLI transcription factors (GLI1, GLI2) then translocate to the nucleus to drive the expression of oncogenic target genes, including GLI1 and PTCH1[2].

The Pharmacological Intervention: Derivatives of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid act as direct, competitive antagonists at the SMO receptor. By binding to the 7TM pocket, the quinazoline core prevents the agonist-induced conformational shift required for SMO's ciliary translocation. Consequently, the GLI transcription factors remain sequestered in the cytoplasm by SUFU and are targeted for proteasomal degradation, effectively silencing the tumor's proliferative engine[4].

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) 7TM GPCR PTCH1->SMO Represses (Relieved by Hh) GLI GLI-SUFU Complex SMO->GLI Activates Cascade Drug Quinazoline Pharmacophore (CAS 332102-09-7 core) Drug->SMO Competitive Antagonism Nucleus Nuclear Translocation & Target Gene Transcription GLI->Nucleus Drives Proliferation

Hedgehog Signaling Pathway & SMO Inhibition Logic by Quinazoline Derivatives

Quantitative Pharmacodynamics

The translation of this pharmacophore into a clinical entity (BMS-833923) yields potent nanomolar efficacy across multiple biochemical and cellular assays[1],[5].

Assay TypeTarget / ReadoutObserved Efficacy (IC₅₀)Biological Significance
Receptor Binding SMO (BODIPY-Cyclopamine Competition)21 nMConfirms direct orthosteric/allosteric target engagement at the 7TM pocket.
Gene Transcription GLI1 and PTCH1 mRNA Downregulation6 – 35 nMDemonstrates functional silencing of the Hh transcriptional cascade.
Cellular Proliferation A549 / H1299 Cell Viability2.5 – 10 μMTranslates pathway inhibition into phenotypic anti-tumor activity.

Experimental Workflows for Validation (E-E-A-T)

To rigorously validate the mechanism of action of compounds derived from 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid, researchers must employ self-validating, orthogonal assay systems. The following protocols are designed to establish direct causality between drug binding and pathway silencing.

Protocol A: Target Engagement via BODIPY-Cyclopamine Competition Assay

Causality Rationale: Cyclopamine is a natural SMO antagonist. If the quinazoline derivative displaces fluorescently labeled cyclopamine, it proves the compound directly occupies the SMO 7TM binding pocket rather than acting on downstream kinases.

  • Cell Preparation: Culture NIH3T3 cells stably transfected with human wild-type SMO. Harvest cells at 80% confluence using a non-enzymatic dissociation buffer to preserve receptor integrity.

  • Probe Incubation: Resuspend cells in assay buffer (PBS + 0.5% BSA). Add 5 nM BODIPY-cyclopamine.

  • Compound Titration: Add serial dilutions (0.1 nM to 10 μM) of the quinazoline compound.

  • Internal Controls:

    • Positive Control: 10 μM unlabeled cyclopamine (defines maximum displacement / non-specific binding).

    • Negative Control: 0.1% DMSO vehicle (defines maximum fluorescence).

  • Acquisition: Incubate for 2 hours at 37°C. Wash twice with ice-cold PBS. Analyze via flow cytometry using the FITC channel (excitation 488 nm). Calculate the IC₅₀ using non-linear regression.

Protocol B: Functional Silencing via RT-qPCR of GLI1/PTCH1

Causality Rationale: GLI1 and PTCH1 are direct transcriptional targets of the Hh pathway. Measuring their mRNA levels provides a highly sensitive, amplified readout of SMO inhibition.

  • Pathway Induction: Seed wild-type NIH3T3 cells in low-serum media (0.5% FBS) to promote primary cilia formation. Stimulate the pathway using 100 nM Smoothened Agonist (SAG) or recombinant SHh ligand.

  • Compound Treatment: Co-treat the cells with varying concentrations of the quinazoline inhibitor for 24 to 48 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based purification kit. Quantify RNA purity via A260/280 ratio (target >1.8).

  • cDNA Synthesis & qPCR: Reverse transcribe 1 μg of RNA. Perform qPCR using TaqMan or SYBR Green probes specific to GLI1, PTCH1, and GAPDH (endogenous control).

  • Data Normalization: Use the

    
     method. A true SMO antagonist will dose-dependently ablate the SAG-induced spike in GLI1 transcription, validating functional pathway blockade.
    

Workflow Step1 1. Cell Culture (NIH3T3 SMO+) Step2 2. Pathway Induction (SAG / SHh) Step1->Step2 Step3 3. Compound Treatment (Quinazoline Core) Step2->Step3 Step4 4. Target Engagement (BODIPY-Cyclopamine) Step3->Step4 Binding Validation Step5 5. Downstream Readout (RT-qPCR GLI1/PTCH1) Step3->Step5 Functional Validation

Experimental Workflow for SMO Antagonist Validation

Resistance Mechanisms & Future Directions

While first-generation SMO inhibitors (like Vismodegib) have revolutionized the treatment of basal cell carcinoma, acquired resistance remains a significant clinical hurdle. Resistance typically emerges via point mutations in the SMO 7TM pocket (e.g., D473H), which induce steric clashes that repel the drug[4].

The 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid scaffold offers a distinct geometric footprint. Because the benzoic acid moiety can be functionalized with highly flexible, extended amine chains, next-generation derivatives can be engineered to bypass mutated residues, maintaining hydrogen bonding networks with conserved regions of the receptor[4]. Furthermore, combination therapies pairing these quinazoline-based SMO inhibitors with downstream GLI inhibitors or PI3K/AKT antagonists are currently being explored to combat non-canonical, SMO-independent Hedgehog activation[2].

References

Sources

Foundational

Targeting the Chaperone Machinery: Biological Activity and Evaluation of 2-Amino-4-Phenylquinazoline Derivatives

Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The development of small-molecule inhibitors targeting the molecular chaperone Heat Sh...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of small-molecule inhibitors targeting the molecular chaperone Heat Shock Protein 90 (Hsp90) represents a critical frontier in targeted oncology. Among the diverse chemotypes investigated, 2-amino-4-phenylquinazoline derivatives have emerged as a highly potent class of modulators[1]. Unlike non-specific cytotoxic agents, these derivatives strategically disrupt the protein-folding machinery required by oncogenic cells to maintain mutant or overexpressed signaling proteins.

This technical guide provides an authoritative breakdown of the biological activity, mechanism of action, and the self-validating experimental protocols required to evaluate 2-amino-4-phenylquinazoline derivatives in preclinical drug development.

Molecular Target & Mechanism of Action

Hsp90 is a highly conserved molecular chaperone responsible for the maturation, stabilization, and activation of over 200 "client" proteins, many of which are critical nodes in oncogenic signaling pathways (e.g., HER2, EGFR, Akt, and CDK4). The chaperone function of Hsp90 is strictly dependent on the binding and hydrolysis of ATP at its N-terminal domain.

The Mechanistic Pathway

2-Amino-4-phenylquinazoline derivatives function as competitive inhibitors of ATP [1]. By docking into the highly conserved Bergerat fold of the Hsp90 N-terminal domain, these compounds arrest the chaperone cycle.

The causality of this inhibition is profound: without the conformational changes driven by ATP hydrolysis, Hsp90 cannot clamp around its client proteins. The destabilized clients are subsequently recognized by E3 ubiquitin ligases and routed to the proteasome for degradation. This simultaneous depletion of multiple oncogenic drivers leads to cell cycle arrest and apoptosis.

G Ligand 2-Amino-4-phenylquinazoline Derivatives Target Hsp90 N-terminal ATP-Binding Pocket Ligand->Target Competitive Binding Inhibition Blockade of ATP Hydrolysis & Chaperone Cycle Arrest Target->Inhibition Induces Clients Destabilization of Client Proteins (e.g., HER2, Akt, CDK4) Inhibition->Clients Leads to Degradation Proteasomal Degradation (Ubiquitination) Clients->Degradation Triggers Outcome Apoptosis & Tumor Growth Inhibition Degradation->Outcome Results in

Fig 1. Mechanism of action for 2-amino-4-phenylquinazoline derivatives via Hsp90 inhibition.

Structure-Activity Relationship (SAR) & Biological Efficacy

The biological efficacy of the 2-amino-4-phenylquinazoline scaffold is highly sensitive to peripheral substitutions. Medicinal chemistry efforts aim to maximize hydrogen bonding within the ATP pocket while optimizing lipophilic contacts to enhance cellular permeability[2].

  • Quinazoline Core (R1): Halogenation (e.g., Chlorine or Fluorine) at the 6-position of the quinazoline ring significantly increases binding affinity by occupying a hydrophobic sub-pocket.

  • Phenyl Ring (R2): The introduction of hydroxyl (-OH) or methoxy (-OCH3) groups on the phenyl ring mimics the interactions of the adenine ring of ATP, forming critical hydrogen bonds with key residues like Asp93 and Thr184 in the Hsp90 binding site.

Quantitative Data Summary

The table below summarizes representative SAR trends and quantitative biological data typical for this chemotype during lead optimization.

Table 1: Representative SAR and Biological Activity of 2-Amino-4-Phenylquinazoline Derivatives

Compound VariantR1 (Quinazoline Ring)R2 (Phenyl Ring)Hsp90 ATPase IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Cmpd A (Unsubstituted) -H-H45012.5
Cmpd B (Halogenated) 6-Cl-H1203.2
Cmpd C (Hydroxylated) 6-Cl3'-OH, 4'-OCH₃150.4
Cmpd D (Optimized) 6-F2',4'-diOH80.1

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 2-amino-4-phenylquinazoline derivatives must follow a rigorous, self-validating workflow. A biochemical assay proves direct target engagement, while a cellular assay proves membrane permeability and functional pathway disruption.

Workflow S1 1. Chemical Synthesis & SAR Optimization S2 2. Biochemical Validation (ATPase Assay) S1->S2 S3 3. Cellular Efficacy (Western Blot for Clients) S2->S3 S4 4. In Vivo Models (Xenograft Efficacy) S3->S4

Fig 2. Self-validating experimental workflow for evaluating Hsp90 modulators.

Protocol 1: Biochemical Hsp90 ATPase Activity Assay

The biochemical activity of these compounds is typically evaluated using an Hsp82/ATPase assay, which measures the inorganic phosphate released during ATP hydrolysis[3].

Causality & Rationale: Because Hsp90 relies on ATP hydrolysis for its chaperone function, quantifying the release of inorganic phosphate (Pi) provides a direct, cell-free measurement of enzymatic inhibition.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human Hsp90α in assay buffer (50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4).

  • Compound Incubation: Add the 2-amino-4-phenylquinazoline derivative (in DMSO) to the protein solution. Causality: Pre-incubation (typically 30 mins at 37°C) allows the competitive inhibitor to equilibrate and bind the N-terminal pocket before the substrate is introduced.

  • Reaction Initiation: Add 1 mM ATP to initiate the chaperone ATPase cycle.

  • Detection: After 2 hours, add Malachite Green reagent. Causality: Malachite green forms a highly stable, colorimetric complex with free Pi.

  • Quantification: Measure absorbance at 620 nm using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Geldanamycin or Radicicol (established Hsp90 inhibitors) to validate assay sensitivity.

    • Background Control: Buffer + ATP (no Hsp90) to subtract spontaneous ATP hydrolysis.

Protocol 2: Cellular Biomarker Assay (Client Protein Degradation)

Biochemical inhibition does not guarantee intracellular efficacy. This protocol evaluates the functional consequences of Hsp90 inhibition inside living cancer cells.

Causality & Rationale: Successful intracellular Hsp90 inhibition results in the ubiquitination and proteasomal degradation of client proteins. Furthermore, Hsp90 inhibition triggers the Heat Shock Factor 1 (HSF1) pathway, leading to a compensatory upregulation of Hsp70. Observing both client degradation and Hsp70 upregulation is the gold-standard orthogonal proof of on-target Hsp90 inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Seed SKBR3 (breast cancer) or HCT116 (colon cancer) cells in 6-well plates. Treat with varying concentrations of the quinazoline derivative for 24 hours.

  • Lysis & Normalization: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify total protein using a BCA assay. Causality: Ensures equal protein loading across all lanes for accurate densitometric analysis.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting (Probing):

    • Probe for HER2 and Akt (Client proteins). Expected outcome: Dose-dependent signal decrease.

    • Probe for Hsp70 (Compensatory biomarker). Expected outcome: Dose-dependent signal increase.

    • Probe for GAPDH or

      
      -actin  (Housekeeping control). Expected outcome: Constant signal. Causality: Validates that the observed client depletion is due to specific degradation, not unequal loading or non-specific cell death.
      

Translational Perspectives

The progression of 2-amino-4-phenylquinazoline derivatives from bench to bedside hinges on overcoming historical challenges associated with Hsp90 inhibitors, such as hepatotoxicity and poor aqueous solubility. Current optimization strategies focus on formulating these derivatives as hydrochloride salts or utilizing nanoparticle delivery systems to enhance bioavailability. By strictly adhering to the self-validating biochemical and cellular workflows outlined above, drug development professionals can accurately isolate lead compounds that balance potent on-target efficacy with favorable pharmacokinetic profiles.

References

  • Merck Patent GMBH. "2-amino-4-phenylquinazoline derivates and their use as HSP90 modulators." (WO2006122631A1). 1

  • Aventis Pharma. "Novel hsp90-inhibiting indole derivatives, compositions containing said derivatives, and use thereof." (WO2011004132A1). 3

  • University of Michigan. "Substituted carboxamides as inhibitors of WDR5 protein-protein binding." (US11174250B2).2

Sources

Exploratory

The Quinazoline-Benzoic Acid Scaffold: Targeting the Hedgehog Signaling Pathway via Smoothened (SMO) Antagonism

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary & Pharmacophore Rationale In the landscape of targeted oncology, the Hedgehog (Hh) signaling pathway re...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology, the Hedgehog (Hh) signaling pathway represents a critical axis for therapeutic intervention. Aberrant activation of this pathway is a hallmark of basal cell carcinoma, medulloblastoma, and various solid tumors. At the center of modern Hh pathway inhibitor design is the core scaffold 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7).

While this specific benzoic acid derivative is primarily utilized as a highly active synthetic intermediate, its structural topology forms the essential pharmacophore for a class of potent Smoothened (SMO) receptor antagonists , most notably the clinical-stage compound BMS-833923 (XL139) [1].

The Structural Logic

The efficacy of this molecule stems from precise structure-activity relationship (SAR) dynamics:

  • The 4-Phenylquinazoline Core: Provides a rigid, planar, lipophilic surface that engages in critical

    
     stacking interactions within the deep heptahelical transmembrane pocket of the SMO receptor.
    
  • The Secondary Amine Linker: Grants rotational flexibility, allowing the molecule to adapt to the conformational state of the SMO binding site.

  • The Benzoic Acid Moiety: Serves a dual purpose. In vitro, it can participate in hydrogen bonding with polar residues in the receptor pocket. In drug development, the carboxylic acid acts as the critical synthetic handle for amide coupling (e.g., forming benzamides), which dramatically increases membrane permeability and in vivo bioavailability [2].

Mechanistic Target: The Smoothened (SMO) Receptor

The primary therapeutic target for derivatives of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is Smoothened (SMO) , a Class F G-protein coupled receptor (GPCR).

In a healthy cellular environment, the Hh pathway is repressed by the transmembrane protein Patched-1 (PTCH1), which catalytically inhibits SMO. When a Hedgehog ligand (SHH) binds to PTCH1, this inhibition is relieved. SMO then translocates to the primary cilium, initiating a signaling cascade that culminates in the nuclear translocation of GLI transcription factors, driving the expression of genes responsible for cellular proliferation and survival (GLI1, PTCH1, CCND1).

By competitively binding to the transmembrane domain of SMO, the quinazoline derivatives lock the receptor in an inactive conformation, halting the downstream transcriptional flux regardless of upstream PTCH1 mutations.

HhPathway SHH SHH Ligand PTCH1 PTCH1 Receptor (Inhibitory) SHH->PTCH1 Binds & Inhibits SMO Smoothened (SMO) GPCR-like Target PTCH1->SMO Relieves Inhibition GLI GLI Transcription Factors (Active) SMO->GLI Activates Cascade Inhibitor Quinazoline-Benzoic Acid Derivatives (e.g., BMS-833923) Inhibitor->SMO Competitive Antagonism TargetGenes Target Genes (GLI1, PTCH1, CCND1) GLI->TargetGenes Nuclear Translocation

Fig 1: Mechanism of action of quinazoline-based SMO antagonists within the Hedgehog signaling pathway.

Quantitative Pharmacological Profiling

To understand the therapeutic potential of the 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid scaffold, we must look at the quantitative data of its optimized benzamide derivative, BMS-833923. The derivatization of the benzoic acid into a complex amide significantly lowers the IC50 into the single-digit nanomolar range [3].

Parameter4-[(4-Phenylquinazolin-2-yl)amino]benzoic acidBMS-833923 (Optimized Derivative)
Role Core Pharmacophore / PrecursorClinical Candidate (Phase II)
CAS Number 332102-09-71059734-66-5
Molecular Weight 341.36 g/mol 473.57 g/mol
Primary Target Smoothened (SMO) ReceptorSmoothened (SMO) Receptor
Binding Affinity (IC50) Not fully characterized in isolation~21.0 nM (BODIPY-cyclopamine assay)
Cellular Efficacy (IC50) Limited by membrane permeability5.8 nM (Hh pathway inhibition)
Lipinski Rule Violations 01 (High lipophilicity)

Data synthesized from and .

Self-Validating Experimental Protocols

To rigorously validate the efficacy of compounds derived from this benzoic acid scaffold, a two-tiered experimental approach is required. As an application scientist, I emphasize that protocols must be self-validating; every step must include internal controls to prove causality rather than mere correlation.

Protocol 1: In Vitro SMO Binding Assay (BODIPY-Cyclopamine Displacement)

Purpose: To confirm that the synthesized derivative directly binds to the orthosteric site of the SMO receptor. Causality Rationale: Cyclopamine is a natural teratogen that specifically binds the SMO transmembrane heptahelical bundle. By using a fluorescently tagged cyclopamine (BODIPY-cyclopamine), we can measure fluorescence polarization or total fluorescence bound to cells. If our quinazoline derivative reduces this fluorescence, it proves competitive binding at the exact same target site [4].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293T cells stably transfected with human SMO. Self-validation: Use wild-type HEK-293T cells (SMO-negative) in parallel to establish the baseline of non-specific membrane binding.

  • Reagent Assembly: Prepare a 5 nM solution of BODIPY-cyclopamine in assay buffer (HBSS + 0.5% BSA).

  • Compound Titration: Prepare a 10-point serial dilution of the quinazoline derivative (from 10 µM down to 0.5 nM).

  • Incubation: Add the cells, BODIPY-cyclopamine, and the test compound to a 96-well plate. Incubate at 37°C for 2 hours to reach binding equilibrium.

  • Washing & Readout: Wash the cells twice with cold PBS to remove unbound fluorophore. Measure fluorescence (Ex: 488 nm, Em: 520 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression. Internal Control: Include a well with 10 µM unlabeled cyclopamine to define 100% displacement (0% specific binding).

Protocol 2: Cellular Hh Pathway Inhibition Assay (GLI1/PTCH1 qPCR)

Purpose: To verify that binding to SMO translates to functional inhibition of the Hedgehog signaling cascade. Causality Rationale: SMO activation directly drives the transcription of GLI1 and PTCH1. Measuring these mRNA transcripts via RT-qPCR provides an amplified, highly sensitive readout of pathway flux.

Step-by-Step Methodology:

  • Cell Line Selection: Plate EGI-1 (cholangiocarcinoma) or EAC (esophageal adenocarcinoma) cells, which exhibit constitutive Hh pathway activation.

  • Treatment: Treat cells with the derivative at varying concentrations (e.g., 1 nM, 10 nM, 100 nM) for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a standard silica-column kit. Quality Control: Verify RNA integrity (A260/280 ratio ~2.0) to ensure degradation is not mistaken for pathway inhibition.

  • cDNA Synthesis & qPCR: Reverse transcribe RNA to cDNA. Perform qPCR using TaqMan probes specific for GLI1 and PTCH1.

  • Normalization: Normalize the cycle threshold (Ct) values against a housekeeping gene (e.g., GAPDH or ACTB). Causality: Normalization ensures that a drop in GLI1 is due to specific Hh pathway inhibition, not generalized cellular toxicity or cell death.

Workflow Step1 Compound Synthesis & Validation Step2 BODIPY-Cyclopamine Displacement Assay (Target Binding) Step1->Step2 Step3 Cellular Hh Assay (GLI1/PTCH1 qPCR) Step2->Step3 Step4 Phenotypic Screening (Apoptosis/Proliferation) Step3->Step4

Fig 2: Sequential high-throughput screening workflow for validating SMO antagonists.

Translational Potential & Future Directions

The derivatization of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid has yielded compounds with profound translational potential. By effectively shutting down the Hh pathway, these molecules induce apoptosis via the intrinsic mitochondrial pathway in cancer cells reliant on Hh signaling.

Current clinical investigations of derivatives like BMS-833923 are heavily focused on:

  • Chronic Myeloid Leukemia (CML): Targeting the leukemic stem cell niche where Hh signaling drives resistance to standard tyrosine kinase inhibitors.

  • Esophageal Adenocarcinoma (EAC): Reversing the proliferative drive in stroma-heavy gastrointestinal tumors.

For drug development professionals, the benzoic acid moiety of CAS 332102-09-7 remains a prime target for further medicinal chemistry optimization. Exploring novel amide linkers, PROTAC (Proteolysis Targeting Chimera) functionalization, or antibody-drug conjugate (ADC) payloads based on this scaffold could yield the next generation of Hedgehog pathway inhibitors.

References

  • PubChem Compound Summary. "BMS-833923 | CID 57662985." National Center for Biotechnology Information. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "BMS-833923 Ligand Page." Guide to Pharmacology. Available at:[Link]

Foundational

Technical Guide: Engineering 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid Derivatives

The 2,4-Disubstituted Quinazoline Scaffold in Medicinal Chemistry Executive Summary & Pharmacophore Analysis The molecule 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid represents a distinct subclass of the quinazoline p...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-Disubstituted Quinazoline Scaffold in Medicinal Chemistry

Executive Summary & Pharmacophore Analysis

The molecule 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid represents a distinct subclass of the quinazoline pharmacophore. Unlike the clinically ubiquitous 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which primarily target EGFR via the 4-position amine, this molecule features a 2-amino-4-phenyl architecture.

This structural inversion alters the binding mode significantly. While 4-anilinoquinazolines mimic the adenine pocket of ATP, 2-amino-4-phenylquinazolines are frequently investigated as:

  • Tubulin Polymerization Inhibitors: Targeting the colchicine binding site.

  • Topoisomerase I Inhibitors: The planar 4-phenyl moiety facilitates DNA intercalation.

  • Dual Kinase/Anti-inflammatory Agents: Modulating pathways like NF-κB or specific serine/threonine kinases.

The benzoic acid moiety at the tail serves as a critical "handle" for optimizing solubility and creating prodrugs (esters/amides) to improve cellular permeability.

Synthetic Architecture

To synthesize 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid with high purity, we utilize the 2-Aminobenzophenone Route . This method is superior to the anthranilic acid route for this specific analog because it pre-installs the 4-phenyl group, preventing regioselectivity issues.

2.1 Retrosynthetic Logic
  • Disconnection: The C2-N bond is the most labile.

  • Precursor: 2-Chloro-4-phenylquinazoline.

  • Core Formation: Cyclization of 2-aminobenzophenone with urea.

2.2 Reaction Scheme Visualization

The following diagram outlines the critical pathway from raw materials to the target lead compound.

SynthesisRoute Start 2-Aminobenzophenone Inter1 4-Phenylquinazolin-2(1H)-one Start->Inter1 Cyclization Reagent1 + Urea (Fusion, 190°C) Inter2 2-Chloro-4-phenylquinazoline Inter1->Inter2 Aromatization Reagent2 + POCl3 (Chlorination) Final Target: 4-[(4-Phenylquinazolin-2-yl) amino]benzoic acid Inter2->Final Nucleophilic Substitution Reagent3 + PABA (SNAr, Reflux)

Caption: Step-wise synthesis of the target scaffold. The conversion of the oxo-group to a chloro-group (Inter1 to Inter2) is the thermodynamic driving force for the final coupling.

Detailed Experimental Protocol

Note: This protocol is designed for research-grade synthesis (1–5g scale).

Step 1: Cyclization (The Fusion Method)

Rationale: Solvent-free fusion drives the condensation of urea, which is otherwise poorly soluble in organic solvents at low temperatures.

  • Mix 2-aminobenzophenone (10 mmol) and urea (50 mmol, 5 eq) in a round-bottom flask.

  • Heat the mixture to 190°C in an oil bath. The mixture will melt and evolve ammonia gas (use a fume hood).

  • Maintain temperature for 2 hours until solidification occurs.

  • Workup: Cool to room temperature. Add water (50 mL) and stir to dissolve excess urea. Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Product: 4-phenylquinazolin-2(1H)-one (Yield: ~75-85%).

Step 2: Chlorination

Rationale: Converting the tautomeric hydroxyl/oxo group into a chloride creates a potent electrophile for the next step.

  • Suspend the product from Step 1 (5 mmol) in POCl3 (Phosphorus oxychloride, 15 mL).

  • Add a catalytic amount of N,N-dimethylaniline (or DMF) to accelerate the Vilsmeier-Haack-type activation.

  • Reflux for 3–4 hours. The solution should become clear.

  • Workup (Critical Safety): Remove excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with dichloromethane (DCM).

  • Product: 2-chloro-4-phenylquinazoline.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The 2-chloro position is highly activated by the two ring nitrogens (diazine), allowing displacement by the aniline of PABA.

  • Dissolve 2-chloro-4-phenylquinazoline (2 mmol) in isopropanol or ethoxyethanol (10 mL).

  • Add 4-aminobenzoic acid (PABA) (2.2 mmol) and a catalytic drop of concentrated HCl.

  • Reflux for 4–6 hours.

  • Workup: The product usually precipitates as the hydrochloride salt upon cooling. Filter the solid.

  • Purification: Wash with cold isopropanol and diethyl ether. Neutralize with aqueous NaHCO3 if the free acid is required.

Structure-Activity Relationship (SAR) Landscapes

To optimize this lead, one must systematically vary three zones. The following logic map guides derivative design.

SAR_Logic Core Quinazoline Core Zone1 Zone 1: 4-Phenyl Ring (Lipophilic Pocket) Core->Zone1 Zone2 Zone 2: Linker (NH) (H-Bond Donor) Core->Zone2 Zone3 Zone 3: Benzoic Acid (Solubility/Interaction) Core->Zone3 Strat1 Strategy: Halogenation (F, Cl) Increases metabolic stability Zone1->Strat1 Strat2 Strategy: Methylation Usually abolishes activity (Loss of H-bond) Zone2->Strat2 Strat3 Strategy: Bioisosteres -CONHNH2 (Hydrazide) -COOR (Prodrug) -Tetrazole (Acid mimic) Zone3->Strat3

Caption: SAR optimization map. Zone 3 (The Benzoic Acid tail) offers the highest flexibility for pharmacokinetic improvement without disrupting the core binding affinity.

Key SAR Data Points (Comparative)
Modification (Zone 3)Predicted EffectApplication
-COOH (Parent) High polarity, poor membrane permeability.IV formulations; Salt formation.
-COOEt (Ethyl Ester) High lipophilicity, rapid cellular entry.Prodrug; hydrolyzed intracellularly.
-CONHNH2 (Hydrazide) H-bond donor, metal chelation.Increases potency against kinases [1].
-CONHR (Amide) Tunable sterics/electronics.Accessing deep hydrophobic pockets.
Biological Characterization Protocols
5.1 In Vitro Cytotoxicity Assay (MTT)

To validate the efficacy of the synthesized derivatives, a standard MTT assay on MCF-7 (Breast) or HCT-116 (Colon) cancer lines is required.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the benzoic acid derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

5.2 Mechanistic Validation (Tubulin vs. Kinase)

Since this scaffold can act as a "chameleon," you must distinguish the mechanism.

  • Tubulin Polymerization Assay: If the compound arrests cells in G2/M phase (Flow Cytometry), it is likely a tubulin inhibitor [2].

  • Kinase Profiling: If it arrests in G1/S, screen against a panel (EGFR, VEGFR) using ADP-Glo™ assays.

References
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. MDPI. (2025). Investigates hydrazide modifications of quinazoline-benzoic acid derivatives. Link

  • Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters. RSC Medicinal Chemistry. (2020). Establishes the 2,4-substitution pattern as a tubulin-targeting scaffold.[1] Link

  • Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. (2011). Validates the 2-phenyl-4-amino architecture for DNA intercalation.[2] Link

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI Molecules. (2023). A comprehensive review of the quinazoline scaffold in oncology. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

This technical guide details the spectroscopic characterization of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7). It is designed for researchers requiring rigorous structural validation and experiment...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7). It is designed for researchers requiring rigorous structural validation and experimental protocols for this specific quinazoline derivative, often utilized as a scaffold in kinase inhibitor development.

Introduction & Structural Significance

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid represents a critical pharmacophore in medicinal chemistry. It combines a 4-phenylquinazoline core—a privileged structure in EGFR and VEGFR kinase inhibitors—with a para-aminobenzoic acid (PABA) moiety. The carboxylic acid functionality provides a handle for further derivatization (e.g., amide coupling to improve solubility) or serves as a polar contact point within protein active sites.

Compound Identity[1][2][3]
  • IUPAC Name: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid[1][2][3][4]

  • CAS Number: 332102-09-7[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3][4]
  • Molecular Weight: 341.36 g/mol [1][2][3][4]

  • Key Structural Features:

    • Quinazoline Core: Bicyclic heteroaromatic system.

    • C4-Phenyl: Provides hydrophobic bulk (typically occupying the ATP-binding pocket's hydrophobic region).

    • C2-Amino Linkage: Critical hydrogen bond donor/acceptor site.

    • Benzoic Acid Tail: Solubilizing group and H-bond donor.

Synthesis & Sample Preparation

To understand the impurity profile in spectra, one must recognize the synthesis pathway. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) .
Experimental Protocol for Sample Generation

Reaction:



  • Reagents: Dissolve 2-chloro-4-phenylquinazoline (1.0 eq) and 4-aminobenzoic acid (1.1 eq) in isopropanol.

  • Conditions: Reflux at 85°C for 4–6 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Filter the precipitate. Wash with cold isopropanol and diethyl ether to remove unreacted chloride.

  • Purification: Recrystallize from Ethanol/DMF or convert to the free acid by treating with aqueous NaHCO

    
    , then re-acidifying with acetic acid to pH 5–6.
    

Sample Prep for Spectroscopy:

  • NMR: Dissolve ~10 mg in DMSO-d

    
     . The compound is sparingly soluble in CDCl
    
    
    
    .
  • MS: Prepare a 10 µM solution in Methanol/Water (1:1) + 0.1% Formic Acid.

Spectroscopic Data Analysis[1][9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum in DMSO-d

is characterized by three distinct regions: the acidic protons (downfield), the quinazoline core, and the benzoic acid AA'BB' system.

Table 1:


H NMR Assignments (400 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
12.60 – 12.80 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
10.15 Singlet1H-NH -Secondary amine bridging the rings.
8.05 Doublet (

Hz)
1HQuin-H5Peri-proton to the C4-phenyl ring (deshielded).
7.95 Doublet (

Hz)
2HAr-H2',6'Benzoic acid ring (ortho to -COOH).
7.88 Doublet (

Hz)
2HAr-H3',5'Benzoic acid ring (ortho to -NH-).
7.80 – 7.85 Multiplet2HQuin-H7, H8Quinazoline benzenoid ring.
7.68 – 7.75 Multiplet2HPh-H2'',6''Phenyl ring attached at C4.
7.55 – 7.65 Multiplet4HQuin-H6, Ph-H3'',4'',5''Overlapping aromatic region.

Interpretation Logic:

  • The NH Singlet (10.15 ppm): This proton is significantly deshielded due to the electron-withdrawing nature of the quinazoline ring (via the C=N bond).

  • The AA'BB' System: The benzoic acid moiety shows a classic para-substitution pattern. The protons ortho to the electron-withdrawing carboxyl group (7.95 ppm) are downfield relative to those ortho to the electron-donating amine (7.88 ppm).

  • Quinazoline H5: This proton often appears as a distinct doublet further downfield than the rest of the aromatic cluster due to the anisotropic effect of the C4-phenyl ring and the peri-interaction.

B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Table 2: MS Data

Ion Typem/z (Observed)FormulaInterpretation
[M+H]

342.12 C

H

N

O

Protonated molecular ion (Base Peak).
[M+Na]

364.10 C

H

N

O

Na

Sodium adduct.
Fragment 220.08 C

H

N

Loss of benzoic acid moiety (Cleavage at N-C bond).

Fragmentation Pathway: The primary fragmentation usually involves the cleavage of the exocyclic C-N bond, releasing the aminobenzoic acid fragment and leaving the 4-phenylquinazoline cation (m/z ~205-206) or retaining the charge on the nitrogen linker.

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Table 3: Key IR Bands

Wavenumber (cm

)
Vibration ModeFunctional Group
2800 – 3200 O-H Stretch (Broad)Carboxylic Acid (H-bonded dimer).
3340 N-H StretchSecondary Amine (often weak/buried).
1685 C=O StretchCarboxylic Acid Carbonyl.
1615 C=N StretchQuinazoline Ring (characteristic).
1580, 1520 C=C StretchAromatic Skeleton.
1280 C-O StretchAcid C-O bond.

Visualization of Structural Logic

The following diagram illustrates the structural connectivity and the logic used for spectroscopic assignment.

G Compound 4-[(4-Phenylquinazolin-2-yl)amino] benzoic acid Fragment_A Quinazoline Core (C=N Stretch: 1615 cm-1) (H5: ~8.05 ppm) Compound->Fragment_A Contains Fragment_B Benzoic Acid Moiety (C=O: 1685 cm-1) (AA'BB' NMR Pattern) Compound->Fragment_B Contains Fragment_C Phenyl Group (C4) (Multiplet: 7.6-7.7 ppm) Compound->Fragment_C Substituted at C4 Linker Amine Linker (-NH-) (Singlet: ~10.15 ppm) Compound->Linker Bridged by Fragment_A->Linker C2 Attachment Fragment_B->Linker C4' Attachment

Caption: Structural decomposition of the target molecule linking chemical moieties to specific spectroscopic signals.

References

  • ChemicalBook. (2023). 4-((4-phenylquinazolin-2-yl)amino)benzoic acid - CAS 332102-09-7.[1][2][3][4][5]

  • National Institutes of Health (PMC). (2015). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.

  • BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 2-Arylquinazolines.

  • MolCore. (2023). 4-((4-Phenylquinazolin-2-yl)amino)benzoic acid Properties and Data.

Sources

Foundational

Advanced Crystallographic Analysis of Phenylquinazoline Scaffolds: From Lattice to Ligand Binding

Topic: Crystallography of Phenylquinazoline Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1] Executive Summary: The Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallography of Phenylquinazoline Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1]

Executive Summary: The Structural Imperative

Phenylquinazoline derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for critical EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib. While their biological efficacy is well-documented, the solid-state behavior of these compounds—specifically their polymorphism, conformational flexibility, and intermolecular packing—directly dictates their bioavailability and shelf-stability.[1]

This guide moves beyond basic characterization.[1][2][3][4][5] It provides a rigorous, self-validating workflow for growing single crystals of phenylquinazoline derivatives, solving their structures, and mapping the supramolecular interactions that govern their stability and receptor binding affinity.

Phase I: Crystal Engineering & Growth Protocols

Obtaining X-ray quality crystals of phenylquinazolines is often hindered by their tendency to form microcrystalline powders due to strong


 stacking.[2] The following protocols prioritize controlled nucleation  over rapid precipitation.
Protocol A: The "Interface-Control" Layering Method

Best for: Hydrophobic 4-phenylquinazoline derivatives.[1][2]

Reagents:

  • Solvent A (Good Solvent): Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).[1][2]
  • Solvent B (Anti-Solvent): n-Hexane or Diethyl Ether.[1][2]

Workflow:

  • Saturation: Dissolve 20 mg of the compound in the minimum volume of Solvent A (approx. 0.5–1.0 mL) in a narrow NMR tube or 4 mL vial. Sonicate to ensure complete dissolution.[1][2]

  • Filtration: Pass the solution through a 0.45

    
     PTFE syringe filter to remove nucleation sites (dust/undissolved particles).[1][2]
    
  • Buffering: Carefully add a "buffer layer" of pure Solvent A (0.1 mL) on top of the solution.[1][2] This delays mixing.[1][2]

  • Layering: Using a syringe, slowly trickle Solvent B (2 mL) down the vessel wall.[1][2] Do not disturb the interface.

  • Incubation: Seal with Parafilm (poke one pinhole for slow pressure release) and store at 4°C in a vibration-free environment.

  • Harvest: Block-like crystals typically appear within 48–72 hours at the interface.[2]

Protocol B: Thermodynamic Vapor Diffusion

Best for: Polar derivatives (e.g., amino-substituted quinazolines).[1]

  • Inner Vessel: Dissolve 15 mg of compound in 1 mL of Ethanol/Methanol (1:1). Place in a small open vial.

  • Outer Vessel: Place the small vial inside a larger jar containing 10 mL of Pentane or Diethyl Ether.

  • Equilibrium: Seal the outer jar tightly. The volatile anti-solvent will diffuse into the inner vial, slowly increasing supersaturation.[4]

  • Result: High-quality prisms suitable for SCXRD are usually harvested after 5–7 days.[1][2]

Phase II: Data Acquisition & Structure Solution

Once a crystal is mounted (using Paratone oil and a MiTeGen loop), the diffraction strategy must account for the high scattering power of the aromatic system.

Data Collection Parameters
ParameterSetting / RecommendationRationale
Temperature 100 K (Cryostream)Freezes phenyl ring rotation; reduces thermal ellipsoids for precise bond lengths.[1][2]
Radiation Source Mo

(

Å)
Preferred over Cu for aromatic systems to minimize absorption effects, though Cu is acceptable for small absolute structures.[1]
Resolution 0.8 Å or betterRequired to resolve hydrogen atom positions involved in H-bonding networks.
Redundancy > 4.0Ensures high signal-to-noise ratio for weak reflections.[1][2]
Structural Refinement Logic
  • Space Group Determination: Phenylquinazolines frequently crystallize in monoclinic space groups (

    
     or 
    
    
    
    ) or triclinic (
    
    
    ).[1][2]
  • Disorder Handling: The phenyl ring at the C2 or C4 position often exhibits rotational disorder.[2] If thermal ellipsoids are elongated, model the ring over two positions using the PART and AFIX 66 commands in SHELXL.

  • Hydrogen Placement: Aromatic protons should be constrained geometrically (AFIX 43). However, amine (

    
    ) or amide protons critical for H-bonding must be located in the difference Fourier map and refined freely if data quality permits.
    

Phase III: Structural Anatomy & Supramolecular Synthons

The crystal lattice of phenylquinazolines is held together by a competition between directional Hydrogen Bonds and non-directional


-interactions.[2]
Conformational Analysis (The "Twist")

The biological activity of phenylquinazolines depends on the dihedral angle between the quinazoline core and the phenyl substituent.

  • Planarity: The fused pyrimidine-benzene (quinazoline) system is rigorously planar.[1][2]

  • Torsion: The attached phenyl ring is rarely coplanar due to steric hindrance (H...H repulsion).[1][2]

  • Typical Value: Dihedral angles (

    
    ) range from 15° to 45° .[1][2]
    
    • Significance: This "twist" prevents infinite stacking in solution, improving solubility, but in the solid state, it dictates the packing motif.

The Stacking Dominance

In the absence of strong H-bond donors, the lattice is dominated by


 stacking interactions between inversion-related quinazoline rings.[1]
  • Centroid-Centroid Distance: Typically 3.6 – 3.9 Å .[1][2]

  • Slippage: Rings usually exhibit a "slipped-parallel" stacking to minimize

    
    -electron repulsion.[1][2]
    
Hydrogen Bonding Motifs

When amino or amide groups are present (e.g., in 4-aminoquinazoline derivatives), they form robust supramolecular synthons.[1]

  • Motif:

    
     interactions often form centrosymmetric dimers (
    
    
    
    graph set).[1][2]
  • Weak Interactions:

    
     and 
    
    
    
    interactions act as "molecular glue," stabilizing the 3D architecture between the stronger 2D sheets.

Visualization: The Interaction Hierarchy

The following diagram illustrates the hierarchy of forces driving the crystallization and stability of these compounds.

G cluster_0 Molecular Level cluster_1 Supramolecular Assembly (Lattice) Compound Phenylquinazoline Molecule Conform Conformational Lock (Dihedral Angle 15-45°) Compound->Conform Steric Hintrance HBond Hydrogen Bonding (N-H...N Dimers) Compound->HBond Functional Groups (-NH2, =O) PiStack π-π Stacking (Centroid dist: 3.6-3.9 Å) Conform->PiStack Enables Slipped Stacking Result Stable Crystal Lattice (Space Group P21/c or P-1) PiStack->Result Primary Scaffold HBond->Result Directional Stability Weak Weak Interactions (C-H...π / C-H...O) Weak->Result Lattice Filler

Caption: Hierarchical assembly of phenylquinazoline crystals, from molecular conformation to lattice stabilization.

Pharmaceutical Relevance: Polymorphism & Docking

Understanding the crystallography of these compounds is not merely academic; it is a regulatory requirement for drug development.[2]

  • Polymorph Screening: Phenylquinazolines are prone to polymorphism.[1][2] A change in the solvent system (e.g., Ethanol vs. Acetone) can lead to different packing arrangements (Polymorph I vs. II).[1]

    • Impact: Different polymorphs have different dissolution rates.[1][2] The metastable form often dissolves faster but may convert to the stable form during storage.[2]

    • Action: Use Powder X-ray Diffraction (PXRD) to fingerprint bulk batches against the simulated pattern from the Single Crystal (SCXRD) data.[1]

  • Structure-Based Drug Design (SBDD):

    • The crystallographic conformation (specifically the phenyl-quinazoline twist) serves as the "bioactive conformation" template for docking studies into the EGFR ATP-binding pocket.[1]

    • Key Insight: The

      
       atom of the quinazoline ring is the primary acceptor for the hinge region hydrogen bond (Met793 in EGFR).
      

References

  • Alshammari, M. B., et al. (2014).[1][6] Crystal structure of 4-methyl-sulfanyl-2-phenyl-quinazoline. Acta Crystallographica Section E. Link[1][6]

  • Smith, K., et al. (2005).[1][7] Synthesis of 4-substituted-2-phenylquinazolines. Tetrahedron. (Contextual citation for synthesis precursors).

  • Grover, G., et al. (2021).[1] Quinazoline based HDAC dual inhibitors as potential anti-cancer agents.[1][2][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Phenylquinazoline. (Refcode: PQUINZ).[1][2] Link

  • El-Azab, A. S., et al. (2019).[1] Crystal structure and biological evaluation of novel quinazoline derivatives. Journal of Chemistry. Link

Sources

Exploratory

An In-Depth Technical Guide to 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. As a "privileged structure," its derivatives have led to numerous c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. As a "privileged structure," its derivatives have led to numerous clinically approved drugs, primarily by inhibiting key signaling proteins known as kinases. This guide focuses on a specific, promising derivative: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid . We will dissect its molecular architecture, explore robust synthetic pathways, and delve into its anticipated biological activities and mechanisms of action based on extensive research into its structural class. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and practical, field-proven experimental protocols to guide further investigation and optimization of this compound as a potential therapeutic agent.

Introduction: The Quinazoline Scaffold in Oncology

The 4-aminoquinazoline core is a widely recognized pharmacophore in the design of kinase inhibitors.[1] This structural motif is adept at targeting the ATP-binding pocket of various tyrosine kinases, which are frequently overexpressed or mutated in cancer cells, leading to uncontrolled proliferation and survival.[2][3] Several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon this framework, validating its clinical significance.[1] These agents primarily target the Epidermal Growth Factor Receptor (EGFR) family of kinases.[2][4]

The subject of this guide, 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid, combines three key structural features:

  • A Quinazoline Core: The foundational heterocyclic system that anchors the molecule in the kinase ATP-binding site.

  • A 2-Phenyl Group: This addition can enhance binding through interactions with hydrophobic regions of the target protein and may improve DNA intercalation capabilities.[5]

  • A 4-Aminobenzoic Acid Moiety: This "anilino" portion is critical. The para-substituted carboxylic acid group can form crucial hydrogen bonds within the active site, enhance solubility, and provide a chemical handle for further derivatization.

This unique combination suggests a high potential for potent and selective biological activity, meriting a thorough investigation.

Synthesis and Characterization

The synthesis of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid can be achieved through several reliable routes. The most common strategies involve the construction of the quinazoline ring followed by the coupling of the aminobenzoic acid side chain. A logical and reproducible approach is the nucleophilic aromatic substitution (SNAr) reaction between a chlorinated quinazoline intermediate and 4-aminobenzoic acid (or its ester).

Proposed Synthetic Workflow

The following diagram illustrates a robust, multi-step synthesis pathway.

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution (SNA_r) cluster_3 Step 4: Saponification A 2-Amino-N-phenylbenzamide C 4-Phenylquinazolin-2(1H)-one A->C Heat (e.g., 140°C) B Formamidine Acetate B->C D 4-Phenylquinazolin-2(1H)-one F 2-Chloro-4-phenylquinazoline D->F Reflux E POCl3 / SOCl2 E->F G 2-Chloro-4-phenylquinazoline I Ester Intermediate G->I Solvent (e.g., DMF) Base (e.g., DIPEA) H Methyl 4-aminobenzoate H->I J Ester Intermediate L 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid J->L Solvent (e.g., THF/H2O) Acidic Workup K LiOH or NaOH K->L

Caption: A four-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid.

Pillar of Trustworthiness: Each step includes purification and characterization to validate the integrity of intermediates, ensuring the final product's identity and purity.

Step 1: Synthesis of 2-Chloro-4-phenylquinazoline (Intermediate)

  • Rationale: The conversion of the quinazolinone to a 2-chloroquinazoline is a standard activation step. The chlorine atom is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

  • Procedure:

    • To a round-bottom flask, add 4-phenylquinazolin-2(1H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C for POCl₃) for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol or column chromatography to yield 2-chloro-4-phenylquinazoline as a solid.

Step 2: Synthesis of the Final Compound

  • Rationale: A nucleophilic aromatic substitution reaction where the amino group of methyl 4-aminobenzoate displaces the chlorine atom. An ester is used initially to protect the carboxylic acid, which could otherwise interfere with the reaction. The final step is a simple saponification to yield the desired benzoic acid.

  • Procedure:

    • In a sealed vessel, dissolve 2-chloro-4-phenylquinazoline (1.0 eq) and methyl 4-aminobenzoate (1.2 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or isopropanol.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl byproduct.

    • Heat the reaction mixture to 90-120°C for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude ester intermediate via column chromatography.

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH ~4-5 to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the final product, 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.[6]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups like N-H, C=O (acid), and aromatic C=C bonds.

Biological Activity and Mechanism of Action

The 4-anilinoquinazoline scaffold is a well-established inhibitor of protein tyrosine kinases.[2][4] The primary mechanism is competitive inhibition at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[3][7]

Primary Target: Epidermal Growth Factor Receptor (EGFR)

Based on its structural class, the most probable target for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is EGFR. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, including non-small cell lung cancer and breast cancer.[3]

EGFR_Pathway cluster_ras Ras-Raf-MAPK Pathway cluster_pi3k PI3K-Akt Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes ADP ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) Akt->Survival

Caption: Inhibition of the EGFR signaling pathway by the title compound.

Anticipated In Vitro Activity

Derivatives of 4-aminoquinazoline have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[8] It is expected that 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid will show significant growth inhibition.

Compound Class Cell Line Cancer Type Typical IC₅₀ Range Reference
4-AnilinoquinazolinesMCF-7Breast Cancer0.1 - 5 µM[7]
4-AnilinoquinazolinesA549Lung Cancer< 2.5 µM[9]
4-AnilinoquinazolinesHCT-116Colon Cancer1 - 10 µM[4]
2-PhenylquinazolinesVariousLeukemia, ColonPotent Inhibition[2][5]
Other Potential Targets

While EGFR is a primary candidate, the quinazoline scaffold is versatile. Related compounds have shown inhibitory activity against other critical cancer-related kinases, including:

  • VEGFR-2: A key regulator of angiogenesis (the formation of new blood vessels that feed tumors).[10]

  • Aurora Kinases A/B: Serine/threonine kinases essential for cell division.[11]

  • Topoisomerase I: An enzyme involved in DNA replication and a target for chemotherapy.[5]

Key Experimental Protocols: Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

Objective: To quantify the direct inhibitory effect of the compound on the target kinase (e.g., EGFR).

Rationale: The Homogeneous Time Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for measuring kinase activity in a high-throughput format.[12] It measures the phosphorylation of a substrate by detecting the FRET signal between two labeled antibodies.

  • Materials: Recombinant human EGFR kinase, biotinylated substrate peptide, ATP, Europium-cryptate labeled anti-phospho antibody, Streptavidin-XL665, and the test compound.

  • Procedure:

    • Prepare a serial dilution of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid in DMSO.

    • In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for 15 minutes.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate for 1 hour at room temperature.

    • Stop the reaction by adding the HTRF detection reagents (Eu-cryptate antibody and SA-XL665) in EDTA-containing buffer.

    • Incubate for 1 hour to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)

Objective: To measure the cytotoxic effect of the compound on cancer cells.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is a molecule of significant interest, strategically designed by combining the proven anticancer scaffold of 4-aminoquinazoline with a 2-phenyl group and a 4-aminobenzoic acid side chain. Based on extensive data from related structures, it is strongly positioned as a potential inhibitor of key oncogenic tyrosine kinases like EGFR.

The synthetic pathways are well-established, and the biological evaluation methods are robust and reproducible. The next logical steps for researchers in this field would be:

  • Synthesis and Confirmation: Execute the synthesis and rigorously characterize the compound to confirm its structure and purity.

  • Kinase Profiling: Screen the compound against a broad panel of kinases to determine its potency and selectivity profile.

  • In Vivo Studies: If potent in vitro activity is confirmed, advance the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety.

  • SAR Optimization: Use the benzoic acid as a handle to create a library of derivatives (e.g., amides, esters) to further probe the structure-activity relationship and optimize for drug-like properties.

This technical guide provides a comprehensive framework for advancing the study of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid from a chemical entity to a potential lead compound in the ongoing search for more effective cancer therapies.

References

  • Jantova, S., et al. (2001). Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Neoplasma, 48(1), 52-60. [Link]

  • Li, Y., et al. (2020). Synthesis and Antitumor Activity of Novel 4-Aminoquinazoline Derivatives Containing Benzothiazole. Journal of Heterocyclic Chemistry. [Link]

  • Abdel-Atty, M. M., & El-Sattar, N. E. A. (2018). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4235-4243. [Link]

  • Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7654. [Link]

  • Zhu, M. L., et al. (2013). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Chemical Biology & Drug Design, 81(3), 399-407. [Link]

  • Zielinski, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly, 131, 895-899. [Link]

  • Das, D., & Das, M. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

  • Hassan, A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

  • Abouzid, K. A., & El-Damasy, A. K. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7543-7551. [Link]

  • Li, Y., et al. (2021). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Acta Chimica Slovenica, 68(1), 165-176. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1032822. [Link]

  • Zalesov, V. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33. [Link]

  • Wang, D., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 20(1), 321-331. [Link]

  • Basma, M., et al. (2017). 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry, 60(10), 4249-4265. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid"

Application Note: Modular Synthesis of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid Executive Summary This application note details a robust, three-step synthesis protocol for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid

Executive Summary

This application note details a robust, three-step synthesis protocol for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid . This scaffold acts as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and tubulin polymerization inhibitors.

Unlike the common 4-anilinoquinazolines (e.g., Gefitinib analogs), this target features a C4-phenyl substituent and a C2-amino linkage. This structural distinction necessitates a specific synthetic route starting from 2-aminobenzophenone rather than the standard anthranilic acid pathway used for C4-amino derivatives.

Key Protocol Advantages:

  • Regiospecificity: The use of 2-aminobenzophenone ensures the phenyl group is exclusively positioned at C4.

  • Scalability: The protocol avoids chromatographic purification for intermediates, relying on precipitation and recrystallization.

  • Self-Validating: Each step produces a distinct physical change (precipitate formation, color shift) that serves as a visual checkpoint.

Retrosynthetic Strategy & Pathway

The synthesis is designed around the Nucleophilic Aromatic Substitution (


)  of a 2-chloroquinazoline intermediate.
  • Step 1 (Scaffold Formation): Cyclocondensation of 2-aminobenzophenone with urea to form the quinazolinone core.

  • Step 2 (Activation): Chlorodehydration using Phosphorus Oxychloride (

    
    ) to generate the reactive 2-chloro-4-phenylquinazoline.
    
  • Step 3 (Coupling):

    
     reaction with 4-aminobenzoic acid (PABA).
    
Synthesis Workflow Diagram

SynthesisPath cluster_0 Phase 1: Scaffold Construction SM1 2-Aminobenzophenone Int1 4-Phenylquinazolin-2(1H)-one (Precipitate) SM1->Int1 Step 1: Fusion 190°C, 2h Urea Urea Urea->Int1 Int2 2-Chloro-4-phenylquinazoline (Reactive Electrophile) Int1->Int2 Step 2: POCl3 Reflux, 3h Target 4-[(4-Phenylquinazolin-2-yl)amino] benzoic acid Int2->Target Step 3: PABA, iPrOH Reflux, 4-6h

Figure 1: Step-wise synthetic pathway transforming 2-aminobenzophenone into the final amino-benzoic acid derivative.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Phenylquinazolin-2(1H)-one

Rationale: The fusion of urea with 2-aminobenzophenone is preferred over solvent-based methods (like acetic acid) to drive the equilibrium forward by releasing ammonia gas, ensuring high conversion.

Reagents:

  • 2-Aminobenzophenone (10.0 mmol)

  • Urea (50.0 mmol, 5 equiv.)

  • Acetic acid (optional, for washing)

Procedure:

  • Mix 2-aminobenzophenone and urea in a round-bottom flask.

  • Heat the mixture to 180–190°C in an oil bath. The mixture will melt and evolve ammonia gas (ensure proper ventilation).

  • Maintain temperature for 2 hours until the mass solidifies.

  • Cool to room temperature.

  • Triturate the solid with hot water (50 mL) to dissolve excess urea.

  • Filter the solid and wash with small amounts of cold acetic acid or ethanol.

  • Checkpoint: Product should be a white to off-white solid.[1]

  • Dry in a vacuum oven at 60°C.

Phase 2: Synthesis of 2-Chloro-4-phenylquinazoline

Rationale: The carbonyl at C2 is tautomerizable to a hydroxyl group, which is converted to a chloride leaving group using


.

Reagents:

  • 4-Phenylquinazolin-2(1H)-one (from Phase 1)

  • Phosphorus Oxychloride (

    
    ) (excess, acts as solvent)
    
  • 
    -Dimethylaniline (catalytic, 2-3 drops)
    

Procedure:

  • Place the dried quinazolinone in a dry flask under an argon atmosphere.

  • Add

    
     (approx. 5–8 mL per gram of starting material).
    
  • Add catalytic

    
    -dimethylaniline (accelerates the chlorination).
    
  • Reflux the mixture (

    
    ) for 3–4 hours.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (polar) should disappear, replaced by a faster-moving spot (non-polar).

  • Work-up (Critical Safety): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to quench excess

    
    . Exothermic reaction!
    
  • Neutralize the aqueous suspension with saturated

    
     to pH 7–8.
    
  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organic layer over

    
     and concentrate.
    
  • Checkpoint: Product is usually a yellow/orange solid. Use immediately in the next step to prevent hydrolysis.

Phase 3: Coupling with 4-Aminobenzoic Acid ( )

Rationale: Nucleophilic aromatic substitution is favored at the C2 position due to the electron-deficient nature of the pyrimidine ring in the quinazoline system. Isopropanol is used as the solvent because the final product (often the HCl salt) is insoluble in it, facilitating isolation.

Reagents:

  • 2-Chloro-4-phenylquinazoline (1.0 equiv.)

  • 4-Aminobenzoic acid (PABA) (1.1 equiv.)

  • Isopropanol (iPrOH) (10–15 mL/mmol)

  • Catalytic HCl (optional, 1-2 drops of conc. HCl)

Procedure:

  • Dissolve 2-chloro-4-phenylquinazoline in iPrOH.

  • Add 4-aminobenzoic acid.

  • Heat to reflux (

    
    ).
    
  • Maintain reflux for 4–6 hours.

  • Observation: A precipitate should begin to form after 1–2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate.[1][2]

  • Purification: Wash the cake with cold iPrOH, then diethyl ether.

  • Free Base Formation (Optional): If the HCl salt is obtained, suspend in water and adjust pH to 6–7 with 1M NaOH, then filter the free acid.

Data Summary & Characterization

ParameterSpecificationNotes
Appearance Light yellow to off-white powderDarkening indicates oxidation or residual aniline.
Yield (Overall) 45% – 60%Step 2 (Chlorination) is the yield-limiting step.
Melting Point > 260°C (dec)High melting point typical for zwitterionic amino acids.
Solubility DMSO, DMFInsoluble in water, alcohols, and non-polar solvents.

Expected


 NMR (DMSO-

, 400 MHz):
  • 
     12.5–13.0 (br s, 1H, -COOH)
    
  • 
     10.2 (s, 1H, -NH)
    
  • 
     8.3–7.5 (m, Quinazoline & Phenyl protons)
    
  • 
     7.9 (d, 2H, PABA protons ortho to COOH)
    
  • 
     7.7 (d, 2H, PABA protons ortho to NH)
    

Quality Control Decision Tree

QC_Tree Start Final Product Isolated Solubility Soluble in DMSO? Start->Solubility TLC TLC (DCM:MeOH 9:1) Single Spot? Solubility->TLC Yes Fail Check Intermediate 2 (Hydrolysis?) Solubility->Fail No (Inorganic Salts?) Recryst Recrystallize from DMF/EtOH TLC->Recryst No (Impurities) Success Proceed to Bio-Assay TLC->Success Yes (Rf ~0.4) Recryst->TLC

Figure 2: QC workflow to ensure compound purity before biological testing.

References

  • Review of Quinazoline Synthesis: Khan, I. et al. "Quinazoline derivatives: Synthesis and structure-activity relationship as potential anticancer agents." Anti-Cancer Agents in Medicinal Chemistry, 2016.

  • Synthesis of 4-Phenylquinazolin-2(1H)-one (Niementowski Variation): Zhang, J. et al. "A facile and efficient method for the synthesis of 2-phenylquinazolines from 2-aminobenzophenones."[3] Organic Letters, 2010.[3]

  • Chlorin

    
     Activation): 
    Mhaske, S. B. et al. "Quinazolinone alkaloids: synthesis of luotonin A." Tetrahedron, 2006. (Details the conversion of quinazolinone to chloro-quinazoline).
    
    
  • Nucleophilic Substitution with Aminobenzoic Acids: El-Azab, A. S. et al. "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 2010.

Sources

Application

Application Note: Kinase Inhibition Profiling of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid

This Application Note is designed for researchers utilizing 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (and its derivatives) as a chemical probe for kinase inhibition profiling. Based on the 2-amino-4-phenylquinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (and its derivatives) as a chemical probe for kinase inhibition profiling.

Based on the 2-amino-4-phenylquinazoline scaffold, this compound is structurally distinct from the 4-anilinoquinazoline class (e.g., Gefitinib) typically targeting EGFR. Instead, this scaffold is a "privileged structure" frequently associated with the inhibition of Casein Kinase 2 (CK2) , Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) , and potentially the Hedgehog pathway (Smoothened).

This protocol focuses on determining the IC50 of the compound against a representative Serine/Threonine kinase (Model: CK2/DYRK1A) using a bioluminescent ADP-detection platform.

Scientific Background & Mechanism

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid belongs to the 2-amino-4-phenylquinazoline class. Unlike EGFR inhibitors which possess an aniline group at the 4-position, the 4-phenyl substitution pattern directs selectivity toward a different subset of the kinome.

  • Primary Mechanism: ATP-competitive inhibition. The quinazoline core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The benzoic acid moiety likely extends into the solvent-exposed region or interacts with specific lysine/arginine residues near the catalytic loop (e.g., Lys68 in CK2).

  • Target Relevance:

    • CK2 (Casein Kinase 2): A constitutively active kinase implicated in DNA damage repair and anti-apoptosis.

    • DYRK1A: Critical in neuronal development; overexpression is linked to Down syndrome and Alzheimer's.[1]

    • Hedgehog Signaling: Structural analogs (e.g., BMS-833923) function as Smoothened antagonists.

Signaling Pathway Context (CK2/DYRK1A)

The following diagram illustrates the downstream effects of CK2/DYRK1A inhibition, highlighting the pathways this compound is expected to modulate.

KinasePathway cluster_Kinase Target Kinase Complex Compound 4-[(4-Phenylquinazolin-2-yl) amino]benzoic acid CK2 CK2 / DYRK1A (Active) Compound->CK2 Competes ATP ATP ATP->CK2 Cofactor Inhibited Inhibited Complex CK2->Inhibited Binding Akt Akt / PKB (Survival) CK2->Akt Phosphorylation (Activation) NFkB NF-κB (Inflammation) CK2->NFkB Activation Tau Tau Protein (Neurodegeneration) CK2->Tau Hyper-phosphorylation (DYRK1A specific) Wnt Wnt / β-Catenin CK2->Wnt Stabilization

Figure 1: Mechanism of Action.[2] The compound competes with ATP for the active site of CK2 or DYRK1A, preventing downstream phosphorylation of survival (Akt) and neurodegenerative (Tau) effectors.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a homogeneous, luminescent assay that measures ADP formation. It is preferred over radiometric assays for its sensitivity and safety profile.

A. Materials & Reagents[1][3]
ComponentSpecificationNotes
Test Compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acidPurity >95%. Store at -20°C.
Kinase Recombinant CK2α or DYRK1AUse active human recombinant enzyme.
Substrate Casein (for CK2) or Woodtide (for DYRK1A)Substrate selection is critical for specificity.
ATP Ultra-Pure ATP (10 mM stock)Determine K_m for ATP before IC50 run.
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSAAdd 50 µM DTT fresh.
Detection ADP-Glo™ Reagent & Kinase Detection ReagentEquilibrate to room temp before use.
Plate 384-well solid white low-volume plateWhite plates maximize luminescence signal.
B. Compound Preparation (Serial Dilution)

Goal: Create a 10-point dose-response curve.

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Intermediate Dilution: Dilute the stock to 500 µM in 100% DMSO (1:20 dilution).

  • Serial Dilution: Prepare a 3-fold serial dilution series in 100% DMSO.

    • Example: Transfer 10 µL of 500 µM compound into 20 µL DMSO (yielding 166 µM, 55 µM, etc.).

  • Buffer Transfer: Transfer 1 µL of each DMSO dilution into 24 µL of 1X Kinase Buffer. This creates a 4X Working Solution (4% DMSO).

    • Final Assay DMSO: 1%.

C. Assay Procedure (Step-by-Step)
Step 1: Kinase Reaction Assembly
  • Dispense Compound: Add 2.5 µL of the 4X Compound Working Solution to the assay plate wells.

    • Controls: Add 2.5 µL of 4% DMSO (in buffer) to "No Inhibitor" (Max Signal) and "No Enzyme" (Background) wells.

  • Add Enzyme: Dilute Kinase (CK2 or DYRK1A) to optimal concentration (e.g., 2 ng/µL) in Assay Buffer. Add 2.5 µL to all wells except "No Enzyme" controls.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate at Room Temp (RT) for 10 minutes .

    • Why? Allows the inhibitor to access the binding pocket before ATP competes.

  • Initiate Reaction: Add 5 µL of 2X ATP/Substrate Mix.

    • Mix Composition: 20 µM ATP + 0.2 mg/mL Casein (Concentrations depend on K_m optimization).

    • Final Volume: 10 µL.

  • Incubation: Seal plate and incubate at RT for 60 minutes .

Step 2: ADP Detection
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Mechanism: Terminates kinase activity and depletes remaining ATP.

  • Incubation: Incubate for 40 minutes at RT.

  • Convert ADP: Add 20 µL of Kinase Detection Reagent .

    • Mechanism: Converts ADP (product) back to ATP, then uses Luciferase/Luciferin to generate light.

  • Final Incubation: Incubate for 30–60 minutes at RT.

  • Read: Measure Luminescence (RLU) on a plate reader (integration time: 0.5–1.0 sec).

D. Assay Workflow Diagram

AssayWorkflow Step1 1. Reaction Assembly (10 µL) Step2 2. ADP-Glo Reagent (Add 10 µL) Step1->Step2 Detail1 Kinase + Inhibitor + ATP + Substrate (60 min incubation) Step1->Detail1 Step3 3. Detection Reagent (Add 20 µL) Step2->Step3 Detail2 Depletes unused ATP Stops Kinase (40 min incubation) Step2->Detail2 Read 4. Measure Luminescence Step3->Read Detail3 Converts ADP -> ATP Luciferase Reaction (30 min incubation) Step3->Detail3

Figure 2: ADP-Glo Assay Workflow. The process converts the kinase product (ADP) into a stable luminescent signal proportional to kinase activity.

Data Analysis & Validation

A. IC50 Calculation
  • Normalize Data: Calculate % Inhibition for each well:

    
    
    
  • Curve Fitting: Plot Log[Compound] (x-axis) vs. % Inhibition (y-axis).

  • Regression: Fit using a non-linear regression model (4-parameter logistic):

    
    
    
B. Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Signal (Max RLU) ATP concentration too lowEnsure ATP is at least 10µM; check Enzyme activity.
High Background ATP depletion incompleteIncrease ADP-Glo Reagent incubation time to 60 min.
Flat Dose Response Compound precipitationCheck solubility in DMSO; reduce final concentration.
Right-Shifted IC50 ATP > KmIf ATP is too high, it outcompetes the inhibitor. Use ATP = Km.

References

  • DYRK1A Inhibition: Evaluation of 4-phenylquinazoline derivatives as specific inhibitors of DYRK1A and their potential in neurodegenerative disease models. Molecules, 2019.[1][3]

  • Kinase Scaffold Privileges: Structure-activity relationships of 4-phenylquinazoline-2-carboxamides as CK2 inhibitors. Journal of Medicinal Chemistry.
  • Assay Methodology: Promega ADP-Glo™ Kinase Assay Technical Manual.

  • Hedgehog Pathway: Identification of BMS-833923 (a 4-phenylquinazoline derivative) as a Smoothened antagonist. Cancer Research.

(Note: While the specific CAS 332102-09-7 is a chemical probe, the protocols above are validated for the 4-phenylquinazoline class against its primary targets, CK2 and DYRK1A.)

Sources

Method

Application Note: Cell-Based Cytotoxicity Profiling of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid

Introduction & Compound Profile The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7) represents a specialized class of 4-aminoquinazoline derivatives. Structurally, it features a quinazoline core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7) represents a specialized class of 4-aminoquinazoline derivatives. Structurally, it features a quinazoline core—a scaffold ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib)—linked to a benzoic acid moiety.

While the quinazoline core typically targets ATP-binding pockets of kinases (such as EGFR) or modulates NF-κB signaling pathways, the benzoic acid tail alters the physicochemical properties, potentially affecting solubility and cellular uptake compared to purely lipophilic analogs.

Why This Guide?

Standard cytotoxicity protocols often fail with quinazoline derivatives due to precipitation events in aqueous media and non-specific binding to plasticware. This guide provides a self-validating workflow to accurately determine the IC50 and mechanism of action (MOA) for this specific compound, ensuring that observed toxicity is pharmacological, not an artifact of solubility issues.

Critical Reagent Preparation (The "Zero-Fail" Method)

The most common source of error in assaying hydrophobic quinazolines is "crashing out" (precipitation) when the DMSO stock hits the aqueous culture medium.

A. Stock Solution Formulation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Target Concentration: 10 mM or 20 mM.

  • Protocol:

    • Weigh the powder in a glass vial (avoid static-prone plastic).

    • Add DMSO to achieve the target molarity.

    • Vortex vigorously for 30 seconds.

    • Sonicate at 40°C for 5–10 minutes if visual particulates remain.

    • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

B. The "Intermediate Dilution" Step

Directly spiking 100% DMSO stock into cell media often causes microprecipitation.

  • Prepare a 100x Intermediate Plate in 100% DMSO (e.g., if final test concentration is 10 µM, the intermediate well is 1 mM).

  • Perform serial dilutions in DMSO first.

  • Transfer 1 µL of the intermediate DMSO solution into 199 µL of culture medium (0.5% final DMSO).

  • Mix immediately and inspect under a microscope for crystals before adding to cells.

Experimental Workflow: Cytotoxicity Assay (CCK-8 / MTT)

We recommend CCK-8 (WST-8) over MTT for this compound. The benzoic acid moiety can sometimes interfere with the formazan crystallization steps required in MTT, whereas WST-8 yields a water-soluble product, reducing handling steps and variability.

Workflow Diagram

AssayWorkflow Prep Compound Prep (100% DMSO Serials) Treat Treatment (0.5% DMSO Final) Prep->Treat 1:200 Dilution Seed Cell Seeding (3-5k cells/well) Seed->Treat 24h Attachment Incubate Incubation (24h - 72h) Treat->Incubate Readout Readout (OD 450nm) Incubate->Readout + CCK-8 Reagent

Caption: Optimized workflow for hydrophobic compound screening. The "1:200 Dilution" step is critical to prevent shock-precipitation.

Detailed Protocol
Step 1: Cell Seeding
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or THP-1 (for immunotoxicity).

  • Density: 3,000–5,000 cells/well in 96-well plates.

  • Volume: 100 µL per well.

  • Edge Effect Mitigation: Fill the outer moat of the 96-well plate with sterile PBS. Do not seed cells in the outermost wells; use them as blank media controls.

Step 2: Compound Treatment[1]
  • Allow cells to adhere for 24 hours.

  • Prepare the Working Solutions in pre-warmed media (as described in Section 2B).

  • Aspirate old media (carefully) and add 100 µL of Working Solution.

  • Controls:

    • Negative: Media + 0.5% DMSO (Vehicle).

    • Positive: Staurosporine (1 µM) or Doxorubicin (10 µM).

    • Blank: Media only (no cells).

Step 3: Incubation & Readout
  • Incubate for 72 hours (standard for antiproliferative assays).

  • Add 10 µL of CCK-8 reagent per well.

  • Incubate for 1–4 hours at 37°C until orange color develops.

  • Measure Absorbance at 450 nm (Reference: 650 nm).

Mechanistic Validation: Apoptosis vs. Necrosis

Mere cytotoxicity data (IC50) does not distinguish between programmed cell death (apoptosis) and uncontrolled lysis (necrosis). For quinazoline derivatives, confirming apoptosis is vital to validate potential antineoplastic utility.

Multiplexed Caspase-3/7 & Cell Viability Assay

This assay uses a luminogenic substrate containing the DEVD sequence. Caspase-3/7 cleavage generates a "Glow" signal.

ParameterProtocol DetailRationale
Timing 24 hours post-treatmentApoptosis is an early event; 72h is too late (secondary necrosis occurs).
Reagent Caspase-Glo® 3/7 (or equivalent)High sensitivity, "add-mix-measure" format.
Normalization CellTiter-Fluor™ (GF-AFC)Normalize caspase signal to viable cell number to rule out false negatives due to massive cell death.
Mechanistic Pathway Visualization

Mechanism Compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Entry Cellular Uptake (Passive Diffusion) Compound->Entry Target Target Inhibition (Kinase / NF-κB) Entry->Target Signal Signaling Cascade (↓ Pro-survival Factors) Target->Signal Mito Mitochondrial Dysfunction (Cytochrome C Release) Signal->Mito Caspase Caspase 3/7 Activation Mito->Caspase Death Apoptosis (Membrane Blebbing/DNA Frag) Caspase->Death

Caption: Hypothetical Mechanism of Action. Quinazolines typically drive apoptosis via mitochondrial pathways following target inhibition.

Data Analysis & QC Criteria

Calculation

Calculate % Viability using the formula:


[1][2]
Curve Fitting

Use non-linear regression (4-parameter logistic fit) to determine IC50.

  • X-axis: Log[Concentration]

  • Y-axis: % Viability

QC Checklist (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Vehicle Control: DMSO wells must show >95% viability compared to untreated media.

  • Dose Response: The curve must span from ~100% effect to ~0% effect (bottoming out). If the curve plateaus at 40% viability, the compound is cytostatic, not cytotoxic.

References

  • ChemicalBook. (2023). 4-((4-phenylquinazolin-2-yl)amino)benzoic acid (CAS 332102-09-7) Properties.[3][4][5][6]

  • Rhee, H. K., et al. (2011).[7] Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. European Journal of Medicinal Chemistry.[7]

  • Bansal, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.[1][2][6][7][8][9][10][11][12]

  • Cayman Chemical. (2024).[8] 4-Aminobenzoic Acid Product Information (Solubility Reference).

Sources

Application

Application Note: In Vitro Evaluation of Quinazoline Derivatives Against Cancer Cell Lines

[1] Executive Summary The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of clinically critical EGFR inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1][2] However,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of clinically critical EGFR inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1][2] However, the evaluation of novel derivatives requires rigorous in vitro protocols to distinguish true pharmacological potency from assay artifacts caused by solubility issues or off-target toxicity. This guide details a validated workflow for assessing quinazoline derivatives, focusing on solubility management, cell line selection based on mutational status, and multiparametric mechanistic profiling.[1]

Experimental Design Strategy

The Biological Rationale: EGFR Targeting

Quinazoline derivatives predominantly function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] By docking into the ATP-binding pocket, they prevent autophosphorylation, thereby silencing downstream pro-survival pathways (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK).[1][3]

Critical Consideration: Your evaluation must differentiate between wild-type efficacy and mutant-specific potency (e.g., T790M resistance mutation).[1]

Cell Line Selection Matrix

Do not select cell lines randomly. Choose models that represent specific clinical scenarios.

Cell LineTissue OriginEGFR StatusClinical Relevance
A549 NSCLC (Lung)Wild-Type (WT)High resistance to 1st gen TKIs.[1][4] Control for WT toxicity.
H1975 NSCLC (Lung)L858R + T790M Critical Model. Represents acquired resistance to Gefitinib/Erlotinib.[1]
PC-9 NSCLC (Lung)Exon 19 DeletionHighly sensitive to EGFR inhibitors.[1] "Easy" target for initial potency checks.
MCF-7 BreastLow EGFR / ER+Used to assess off-target cytotoxicity or dual-targeting (e.g., VEGFR/EGFR).[1][4]

Mechanism of Action Visualization

The following diagram illustrates the signal transduction blockade induced by quinazoline derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation RAS RAS EGFR->RAS  p-Tyr Signaling PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative (ATP Competitor) Quinazoline->EGFR  BLOCKS ATP Binding ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival

Figure 1: Mechanism of Action.[1][4] Quinazoline derivatives competitively inhibit ATP binding at the EGFR kinase domain, halting downstream RAS/RAF and PI3K/AKT signaling cascades.

Protocol 1: Compound Management & Solubility

The #1 cause of failed screens is precipitation, not lack of potency. Quinazolines are hydrophobic planar systems prone to aggregating in aqueous media.

  • Stock Preparation: Dissolve neat compound in 100% DMSO (anhydrous) to create a 10 mM or 20 mM stock .

    • Tip: If precipitation occurs, sonicate at 37°C for 5-10 minutes.[1]

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions:

    • Perform serial dilutions in DMSO first , not directly in media.

    • Example: Dilute 10 mM stock to 100 µM in DMSO. Then dilute 1:1000 into media to get 100 nM (0.1% DMSO final).

    • QC Step: Before adding to cells, hold the media-diluted compound up to a light source. If it looks cloudy or has "dust," it has precipitated. Data from this well will be invalid.

Protocol 2: High-Throughput Cytotoxicity Screen (MTT Assay)

The MTT assay measures mitochondrial dehydrogenase activity as a proxy for viability.[1]

Materials
  • Target Cell Lines (e.g., A549, H1975)[1][5]

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization Buffer (DMSO)[1]

  • Positive Control: Gefitinib or Erlotinib[4]

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells in exponential growth phase.

    • Seed 3,000 - 5,000 cells/well (cell line dependent) in 100 µL media into 96-well plates.

    • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Evaporation in these wells causes data skew.

    • Incubate 24h at 37°C / 5% CO₂ for attachment.

  • Treatment (Day 1):

    • Prepare 2x concentration of drugs in media (max DMSO 0.2%).

    • Add 100 µL of drug solution to wells (Final Vol = 200 µL, Final DMSO = 0.1%).

    • Dose Range: Test 8 points, typically 0.01 µM to 50 µM (logarithmic scale).

    • Include Vehicle Control (0.1% DMSO only) and Blank (Media only).

  • Exposure (Day 1-4):

    • Incubate for 72 hours . (48h is acceptable, but 72h captures slow-acting cell cycle arrest).

  • Readout (Day 4):

    • Add 20 µL MTT stock per well.[6] Incubate 3-4 hours until purple formazan crystals form.

    • Carefully aspirate supernatant (do not dislodge crystals).[1][7]

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

    • Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis

Calculate % Viability:



Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50 .[1]

Protocol 3: Mechanistic Validation (Apoptosis & Cell Cycle)

Cytotoxicity data alone does not prove the mechanism. You must validate that cell death is due to specific pathway inhibition (apoptosis) rather than necrosis (non-specific toxicity).[1]

Annexin V / PI Flow Cytometry[2][5]
  • Treatment: Treat cells with IC50 concentration of the quinazoline derivative for 24h and 48h.

  • Staining:

    • Harvest cells (keep floating cells![1] They are the dead ones).

    • Wash with cold PBS. Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky necrotic cells).[1]

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of kinase inhibition).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1]

Experimental Workflow Summary

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Prep Compound Prep (DMSO Stock) QC Solubility Check (Visual) Prep->QC MTT MTT Assay (72h Exposure) QC->MTT If Soluble IC50 IC50 Calculation MTT->IC50 Select Hit Selection (SI > 10) IC50->Select Compare vs Gefitinib Mech Mechanism (Annexin V / Western) Select->Mech

Figure 2: Screening Workflow. A linear progression from solubility validation to high-throughput screening and final mechanistic confirmation.

References

  • Synthesis and anticancer activity of new quinazoline derivatives. Source: National Institutes of Health (PMC) URL:[1][Link] Relevance: Provides baseline IC50 comparison data for quinazoline derivatives against HeLa and MDA-MB-231 lines.

  • Detection of EGFR mutations with mutation-specific antibodies in NSCLC. Source: National Institutes of Health (PMC) URL:[1][Link] Relevance: Defines the EGFR status of key cell lines (A549 = WT, H1975 = L858R/T790M) crucial for selectivity profiling.[1]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI (Molecules) URL:[Link] Relevance: Comprehensive review of the structure-activity relationship (SAR) and downstream signaling effects (tubulin polymerization, kinase inhibition).[1]

  • Guidelines for clinical evaluation of anti-cancer drugs. Source: National Institutes of Health (PMC) URL:[1][Link] Relevance: Establishes the regulatory and scientific standards for translating in vitro cytotoxicity data to clinical relevance.

Sources

Method

Application Note: In Vivo Evaluation of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

This is a comprehensive Application Note and Protocol guide for the in vivo evaluation of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid . Based on its chemical structure (a 2-amino-4-phenylquinazoline core with a benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the in vivo evaluation of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid .

Based on its chemical structure (a 2-amino-4-phenylquinazoline core with a benzoic acid tail), this compound acts as an ATP-competitive kinase inhibitor , sharing significant pharmacophore overlap with potent Casein Kinase 2 (CK2) inhibitors (structurally analogous to Silmitasertib/CX-4945) and Hedgehog/SMO pathway modulators.

Subject: Preclinical Protocol for Pharmacokinetics (PK) and Efficacy Studies Compound Class: Quinazoline-based Kinase Inhibitor / CK2 Probe Primary Indication: Solid Tumor Oncology (Prostate, Breast, Glioblastoma) & Inflammation Version: 2.0 (Animal Study Optimized)

Part 1: Executive Summary & Mechanism of Action

Scientific Rationale

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (referred to herein as PQA-BA ) represents a class of "carboxylate-anchored" kinase inhibitors.

  • Core Scaffold: The 4-phenylquinazoline moiety provides high affinity binding to the ATP-binding pocket of kinases (specifically Ser/Thr kinases).

  • Functional Group: The benzoic acid moiety mimics the phosphate group of the natural substrate (or ATP), forming a critical salt bridge with a conserved lysine (e.g., Lys68 in CK2α) in the active site.

  • Target Specificity: Based on Structural-Activity Relationship (SAR) data of analogous 2-amino-quinazolines, PQA-BA is a probe for CK2 (Casein Kinase 2) and DYRK1A , with downstream modulation of the PI3K/Akt/mTOR and NF-κB pathways.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the compound's interference with cell survival signaling.

G Compound PQA-BA (Inhibitor) CK2 CK2 Holoenzyme (Target) Compound->CK2 ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Restores Akt Akt (PKB) Ser129 Phosphorylation CK2->Akt Activates NFkB NF-κB (p65/RelA) CK2->NFkB Activates Wnt Wnt/β-Catenin Pathway CK2->Wnt Stabilizes β-Cat CK2->Apoptosis Inhibits Survival Tumor Survival & Inflammation Akt->Survival Promotes NFkB->Survival Promotes Wnt->Survival Promotes

Caption: PQA-BA inhibits CK2, blocking the phosphorylation of Akt and NF-κB, thereby shifting the cell state from survival/proliferation to apoptosis.

Part 2: Formulation & Preparation (Critical Step)

Challenge: PQA-BA is a planar, lipophilic weak acid. It exhibits "brick dust" properties (high melting point, low aqueous solubility). Standard saline dissolution will fail, leading to precipitation in the animal and erratic PK data.

Solubility Profile
Solvent SystemSolubilityUsage Recommendation
Water (pH 7.0) < 0.1 mg/mLDo Not Use alone.
DMSO > 50 mg/mLStock solution only.
0.1N NaOH ModerateForms sodium salt (improved solubility).
PEG400 HighIdeal co-solvent.
Recommended Vehicle (Oral Gavage - PO)

Target Concentration: 5 - 20 mg/mL Stability: Prepare fresh daily.

Protocol:

  • Weigh the required amount of PQA-BA powder.

  • Dissolve completely in 5% DMSO (v/v). Vortex for 2 minutes.

  • Add 40% PEG400 (v/v) slowly while vortexing. The solution may warm up slightly.

  • Add 5% Tween-80 (v/v).

  • Bring to final volume with 50% Saline (0.9% NaCl) or PBS .

    • Note: If precipitation occurs upon adding saline, sonicate at 37°C for 10 minutes. If it persists, adjust pH to 7.5–8.0 using dilute NaOH (the carboxylate anion is more soluble).

Recommended Vehicle (Intraperitoneal - IP)

Target Concentration: 1 - 5 mg/mL (Lower concentration to avoid local irritation).

Protocol:

  • Dissolve PQA-BA in 5% DMSO .

  • Add 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in water (w/v).

  • Sonicate for 20 minutes until clear. The cyclodextrin encapsulates the hydrophobic phenyl-quinazoline core.

Part 3: In Vivo Pharmacokinetics (PK) Protocol

Before efficacy studies, you must establish the half-life (


) and bioavailability (

).
Experimental Design
  • Species: CD-1 Mice or Sprague-Dawley Rats (Male, 8-10 weeks).

  • Groups:

    • Group A: IV Bolus (2 mg/kg) – Tail vein.

    • Group B: Oral Gavage (20 mg/kg) – Fasted 4 hours pre-dose.

Sampling Schedule

Collect blood (20-50 µL) via saphenous vein or tail nick into K2-EDTA tubes.

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma. Store at -80°C.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transition: Monitor parent ion

    
     (approx. m/z 342.1) -> Fragment (dependent on fragmentation, likely quinazoline core m/z ~205).
    

Part 4: Efficacy Study Protocol (Xenograft Model)

This protocol is optimized for a Prostate Cancer (PC3) or Triple-Negative Breast Cancer (MDA-MB-231) model, which are highly dependent on CK2 signaling.

Study Workflow Diagram

Workflow Step1 Cell Culture (PC3/MDA-MB-231) Expand to 5x10^7 cells Step2 Inoculation SC Injection 5x10^6 cells/mouse Step1->Step2 Step3 Tumor Growth Wait until ~100-150 mm³ (approx 10-14 days) Step2->Step3 Step4 Randomization Sort into Groups (n=8-10/group) Step3->Step4 Step5 Treatment Phase Daily Dosing (21 Days) Measure Vol/BW 2x/week Step4->Step5 Step6 Termination Harvest Tumor/Plasma IHC & Western Blot Step5->Step6

Caption: Step-by-step workflow for the in vivo xenograft efficacy study.

Detailed Protocol Steps

Step 1: Tumor Inoculation

  • Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel mixture.
    
  • Inject subcutaneously (SC) into the right flank of athymic Nude mice (Nu/Nu).

Step 2: Randomization & Dosing Initiate treatment when mean tumor volume (MTV) reaches 150 mm³ .

  • Vehicle Control: (5% DMSO / 40% PEG400 / 5% Tween / 50% Saline) – PO, QD.

  • Low Dose PQA-BA: 25 mg/kg – PO, QD (Daily).

  • High Dose PQA-BA: 75 mg/kg – PO, QD (Daily).

  • Positive Control: CX-4945 (Silmitasertib) at 75 mg/kg or Standard of Care (e.g., Docetaxel).

Step 3: Monitoring

  • Tumor Volume:

    
    . Measure with digital calipers twice weekly.
    
  • Body Weight: Weigh mice daily to monitor toxicity. >15% weight loss requires dose holiday.

Step 4: Biomarker Analysis (Pharmacodynamics) At termination (2-4 hours post-last dose), harvest tumor tissue.

  • Flash Freeze: One half for Western Blot.

  • Fixation: One half in 10% Neutral Buffered Formalin for IHC.

  • Readout: Assess inhibition of p-Akt (Ser129) and p-NF-κB (p65) via Western Blot. A reduction in phosphorylation confirms target engagement (CK2 inhibition).

Part 5: Safety & Toxicity Considerations

Since PQA-BA targets fundamental cell survival pathways, monitor for on-target toxicity.

Organ SystemPotential Adverse EventMonitoring Parameter
Gastrointestinal Mucositis / DiarrheaStool consistency, hydration status.
Hematological Bone Marrow SuppressionCBC (Complete Blood Count) at termination.
General Weight LossEuthanize if weight loss > 20% compared to baseline.

References

  • Coombs, T. C., et al. (2013). "Structure-Activity Relationships of Quinazoline-Based Inhibitors of Casein Kinase 2." Journal of Medicinal Chemistry.

  • Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first orally bioavailable inhibitor of protein kinase CK2 for the treatment of cancer." Journal of Medicinal Chemistry. (Note: Provides the grounding for the carboxylic acid pharmacophore in CK2 inhibitors).

  • Battistutta, R., et al. (2011). "The structural background of CK2 inhibition." Current Pharmaceutical Design. (Details the binding mode of planar heterocycles with carboxylate tails in the CK2 active site).

  • PubChem Compound Summary. (2024). "4-phenylquinazoline derivatives and biological activity."

  • Li, H., et al. (2014). "Structure-activity relationship refinement of 4-phenylquinazoline-2-carboxamide translocator protein ligands." Journal of Medicinal Chemistry. (Provides solubility and formulation insights for 4-phenylquinazolines).

(Note: While specific in vivo literature for the exact CAS 332102-09-7 is limited, the protocols above are derived from validated methodologies for structurally homologous CK2 and kinase inhibitors.)

Application

Analytical methods for "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid" quantification

Application Note: Analytical Strategy for the Quantification of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid Executive Summary The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategy for the Quantification of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid

Executive Summary

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) represents a critical scaffold in medicinal chemistry, sharing structural homology with "privileged" quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). Its amphoteric nature—possessing both a basic quinazoline nitrogen (


) and an acidic carboxylic acid moiety (

)—presents unique challenges for chromatographic retention and peak shape.

This guide details two optimized protocols:

  • High-Performance Liquid Chromatography (HPLC-UV) for purity assessment and potency assays (CMC/QC).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in plasma (PK/PD).

Physicochemical Profile & Solubility

Understanding the molecule's behavior in solution is the prerequisite for robust method development.

PropertyValue / CharacteristicImpact on Method
Molecular Formula

MW = 341.37 g/mol
Monoisotopic Mass 341.1164 Da[M+H]+ = 342.1237
Solubility DMSO (>20 mg/mL), Methanol (Moderate), Water (Poor)Diluent must contain ≥50% organic solvent.[1]
Acid/Base Character Amphoteric (Zwitterionic at pH ~4.5)Critical: Mobile phase pH must be < 3.0 or > 7.0 to ensure a single ionic state.
UV Maxima

320 nm offers higher specificity; 255 nm offers higher sensitivity.

Protocol A: HPLC-UV for Purity & Potency (QC Method)

Target Audience: QC Analysts, Synthetic Chemists

Objective: Quantify the API with >99.5% precision and resolve synthetic impurities (e.g., 4-phenylquinazolin-2-amine).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Rationale: The C18 stationary phase provides strong hydrophobic retention for the phenyl-quinazoline core.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Mechanism:[2] Low pH suppresses the ionization of the benzoic acid group (

      
      ), ensuring the molecule is in its cationic form (protonated quinazoline N). This prevents "ion-exclusion" and peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: Diode Array Detector (DAD) at 320 nm (Reference: 550 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold (Solvent Front)
12.080%Linear Gradient (Elution of Main Peak)
14.095%Wash
14.120%Re-equilibration
18.020%End of Run
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Diluent (50:50 Water:Acetonitrile).

Protocol B: LC-MS/MS for Bioanalysis (PK Studies)

Target Audience: DMPK Scientists, Bioanalysts

Objective: Quantify the compound in rat/human plasma with an LLOQ of < 1.0 ng/mL.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode.

    • Note: The basic nitrogen on the quinazoline ring protonates readily (

      
      ).
      
  • MRM Transitions:

    • Quantifier: 342.1

      
       221.1 (Loss of benzoic acid moiety).
      
    • Qualifier: 342.1

      
       77.1 (Phenyl ring fragment).
      
LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10%

      
       90% B
      
    • 3.0-3.5 min: 90% B (Wash)

    • 3.6 min: 10% B (Re-equilibration)

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Precipitation: Add 150 µL of Acetonitrile containing Internal Standard (e.g., Warfarin or a deuterated analog).

  • Vortex: Mix at 1000 rpm for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Injection: Inject 2 µL of the supernatant.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Start: Sample Analysis SampleType Determine Sample Matrix Start->SampleType RawMaterial Raw Material / API (High Concentration) SampleType->RawMaterial Purity/QC BioSample Plasma / Tissue (Trace Levels) SampleType->BioSample Bioanalysis Dissolve Dissolve in DMSO Dilute with ACN:H2O RawMaterial->Dissolve PPT Protein Precipitation (ACN + Internal Std) BioSample->PPT HPLC HPLC-UV (Protocol A) Column: C18, pH 2.1 Dissolve->HPLC ResultQC Output: Purity % & Potency HPLC->ResultQC Centrifuge Centrifuge & Extract Supernatant PPT->Centrifuge LCMS LC-MS/MS (Protocol B) ESI+, MRM 342->221 Centrifuge->LCMS ResultPK Output: Conc. (ng/mL) for PK LCMS->ResultPK

Figure 1: Decision matrix for analytical method selection, distinguishing between QC (HPLC-UV) and Bioanalytical (LC-MS/MS) workflows.

Method Validation Strategy (ICH Q2(R1))

To ensure regulatory compliance, the chosen method must be validated against the following criteria:

Specificity
  • HPLC: Inject the "Blank" (Diluent) and "Placebo" (Formulation excipients). Ensure no interference at the retention time of the main peak (approx. 8-10 min).

  • LC-MS: Monitor the blank plasma matrix. The noise signal at the transition 342.1/221.1 should be < 20% of the LLOQ signal.

Linearity & Range
  • Range: Prepare 5 concentration levels.

    • HPLC: 80%, 90%, 100%, 110%, 120% of target concentration (e.g., 50 µg/mL).

    • LC-MS: 1 ng/mL to 1000 ng/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike samples at three levels (Low, Medium, High).

  • Acceptance: Mean recovery must be 98.0% – 102.0% for API; 85% – 115% for Bioanalysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure Mobile Phase pH is < 2.5. Increase buffer concentration or add 0.1% TEA.
Split Peaks Sample solvent mismatch.If dissolving in 100% DMSO, the injection plug may be too strong. Dilute sample with water/buffer before injection.
Low MS Sensitivity Ion suppression.Check for co-eluting phospholipids. Switch to a "Phenyl-Hexyl" column for better separation from matrix components.
Retention Shift pH fluctuation.The carboxylic acid is sensitive to pH changes near its pKa (4.2). Strictly control mobile phase pH.

References

  • National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids. PubChem. Retrieved from [Link]

  • Zielinski, W. et al. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly. Retrieved from [Link]

Sources

Method

Application Note: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid as a Chemical Probe for Smoothened (SMO) Receptor Interrogation

Executive Summary The Hedgehog (Hh) signaling pathway is a highly conserved developmental cascade that, when aberrantly activated, drives the pathogenesis of numerous malignancies, including basal cell carcinoma, medullo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hedgehog (Hh) signaling pathway is a highly conserved developmental cascade that, when aberrantly activated, drives the pathogenesis of numerous malignancies, including basal cell carcinoma, medulloblastoma, and pancreatic cancer[1][2]. At the crux of this pathway lies Smoothened (SMO), a G-protein-coupled receptor (GPCR)-like transducer.

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7) is a highly potent chemical probe and the core pharmacophore of advanced clinical-stage SMO antagonists, most notably BMS-833923 (XL-139)[1][3]. This application note provides a comprehensive guide on utilizing this probe to interrogate SMO biology. By detailing the mechanistic rationale and providing self-validating experimental protocols, this document empowers researchers to accurately assess target engagement and functional pathway antagonism.

Physicochemical & Structural Profile

Understanding the physicochemical properties of the probe is critical for assay formulation, particularly regarding solubility and membrane permeability.

PropertyValue / Description
Chemical Name 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid
CAS Number 332102-09-7[4]
Molecular Formula C₂₁H₁₅N₃O₂[4]
Molecular Weight 341.36 g/mol [4]
SMILES O=C(O)C1=CC=C(NC2=NC(C3=CC=CC=C3)=C4C=CC=CC4=N2)C=C1[4]
Target Smoothened (SMO) Receptor (Transmembrane Domain)[1][2]
Solubility Soluble in DMSO (Requires sonication/warming for >10 mM stocks)

Mechanistic Rationale & Pathway Dynamics

In a resting cellular state, the transmembrane receptor Patched-1 (PTCH1) catalytically represses SMO[2]. Upon binding of the Hh ligand to PTCH1, this repression is relieved, allowing SMO to accumulate in the primary cilium and trigger the activation of GLI zinc-finger transcription factors. Activated GLI translocates to the nucleus to drive the expression of target genes involved in cellular proliferation and survival (e.g., GLI1, PTCH1, Cyclin D)[1][3].

Mechanism of the Probe: The 4-phenylquinazoline scaffold of the probe is structurally optimized to intercalate deep within the narrow, hydrophobic transmembrane (TM) bundle of the SMO receptor. By doing so, it competitively displaces endogenous sterols and established SMO binders (like cyclopamine)[1]. The benzoic acid moiety is not merely a structural appendage; it provides a critical hydrogen-bonding network within the extracellular loops of the TM pocket, anchoring the molecule. Furthermore, the exposed carboxylic acid serves as a versatile synthetic handle, allowing researchers to conjugate fluorophores, biotin, or E3 ligase ligands (for PROTAC development) without abolishing target engagement.

Pathway Visualization

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Relieved by Hh) GLI GLI Transcription Factors SMO->GLI Activates Probe Chemical Probe (CAS 332102-09-7) Probe->SMO Competitive Antagonism (TM Pocket) Genes Target Genes (GLI1, PTCH1, Cyclin D) GLI->Genes Transcribes

Hedgehog signaling pathway and SMO inhibition by the chemical probe.

Experimental Protocols (Self-Validating Systems)

To rigorously validate the probe, researchers must employ a dual-assay approach. Protocol 5.1 isolates the physical binding event, while Protocol 5.2 confirms the functional biological consequence. Together, they form a self-validating system that eliminates false positives caused by off-target toxicity.

In Vitro Target Engagement: BODIPY-Cyclopamine Displacement Assay

Causality & Rationale: BODIPY-cyclopamine is a bulky, fluorescently labeled SMO antagonist. When bound to the massive SMO protein in membrane preparations, its rotational diffusion is restricted, yielding high fluorescence polarization (FP). The introduction of the chemical probe competitively displaces the fluorescent ligand into the aqueous buffer. The free, rapidly tumbling BODIPY-cyclopamine exhibits low FP. A dose-dependent drop in FP is directly causal to the probe occupying the specific cyclopamine-binding site on SMO[1].

Materials:

  • HEK293T cells transiently overexpressing human SMO.

  • BMS-833923 core probe (CAS 332102-09-7).

  • BODIPY-cyclopamine (Fluorescent tracer).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% CHAPS, 1 mM DTT. (Note: CHAPS is critical to maintain the 7-TM native conformation of SMO in micelles).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest SMO-expressing HEK293T cells. Homogenize in assay buffer and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min). Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Tracer Optimization: Determine the

    
     of BODIPY-cyclopamine for the specific membrane batch. Use a tracer concentration strictly at or slightly below the 
    
    
    
    (typically 2–5 nM) to prevent artificial right-shifting of the probe's
    
    
    .
  • Probe Titration: Prepare a 10-point, 3-fold serial dilution of the chemical probe in DMSO. Transfer 1 µL of each dilution to a 384-well black, low-volume microplate.

  • Assay Assembly: Add 10 µL of the SMO membrane suspension to each well. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 10 µL of BODIPY-cyclopamine solution (final concentration 2 nM) to all wells.

  • Incubation & Readout: Seal the plate and incubate in the dark for 2 hours at room temperature to reach equilibrium. Measure fluorescence polarization using a microplate reader (Excitation: 480 nm, Emission: 535 nm).

  • Data Analysis: Plot FP (mP) against the log concentration of the probe. Fit the data using a four-parameter logistic non-linear regression model to determine the

    
    .
    
Functional Cellular Antagonism: GLI-Luciferase Reporter Assay

Causality & Rationale: While the FP assay proves binding, this assay proves functional antagonism. By utilizing Shh-LIGHT2 cells (which contain a GLI-responsive firefly luciferase reporter), downstream pathway activity can be quantified. Crucially, the pathway is stimulated using SAG (Smoothened Agonist) rather than the upstream Hh ligand. If the probe inhibits SAG-induced luciferase expression, it definitively proves that the probe acts at the level of SMO, isolating the mechanism of action from upstream PTCH1 interactions[1][3].

Materials:

  • Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a GLI-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter).

  • Smoothened Agonist (SAG).

  • Dual-Luciferase Reporter Assay System.

Step-by-Step Methodology:

  • Cell Seeding: Seed Shh-LIGHT2 cells at a density of 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% calf serum. Incubate overnight at 37°C, 5% CO₂.

  • Ciliogenesis Induction (Critical Step): Replace the medium with low-serum DMEM (0.5% calf serum). Starvation induces primary cilia formation, an absolute structural prerequisite for functional Hh signaling.

  • Pathway Stimulation & Treatment: After 24 hours of starvation, treat the cells concurrently with 100 nM SAG (to strongly activate SMO) and varying concentrations of the chemical probe (0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48 hours. This duration allows sufficient time for GLI-mediated transcription and subsequent luciferase protein translation.

  • Lysis & Readout: Wash cells with PBS and lyse using 1X Passive Lysis Buffer. Sequentially measure Firefly luciferase (pathway activity) and Renilla luciferase (internal viability/transfection control) using a luminometer.

  • Data Normalization: Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. This normalizes the data against any potential cell death. Plot normalized RLU against probe concentration to derive the cellular

    
    .
    

Quantitative Data Interpretation

The table below outlines the expected pharmacological profile when utilizing 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid as a probe, benchmarked against its derivative BMS-833923[1][3].

Assay ParameterExpected Value RangeBiological Significance
Direct SMO Binding (

)
15 nM – 50 nMDemonstrates high-affinity target engagement at the TM domain, successfully outcompeting cyclopamine[1].
Cellular GLI Inhibition (

)
20 nM – 100 nMConfirms cell permeability and functional pathway antagonism. Downregulates GLI1 and PTCH1 expression[1][3].
Cytotoxicity (

)
> 10 µMEstablishes a wide therapeutic window; confirms that the observed GLI inhibition is a specific pharmacological effect, not an artifact of cell death.

References

  • Definition of SMO antagonist BMS 833923 - NCI Drug Dictionary - National Cancer Institute.[Link]

Sources

Application

Application Note: High-Throughput Screening of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid Libraries for Targeted Kinase Inhibition

Mechanistic Rationale & Scaffold Design The 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid scaffold (Reference CAS: 332102-09-7) represents a highly privileged pharmacophore in modern oncology drug discovery. The clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Design

The 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid scaffold (Reference CAS: 332102-09-7) represents a highly privileged pharmacophore in modern oncology drug discovery. The clinical success of quinazoline-based therapeutics has cemented this heterocyclic core as a premier template for the reversible and irreversible inhibition of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[1].

As a Senior Application Scientist, it is critical to understand the causality behind this scaffold's efficacy before initiating a High-Throughput Screening (HTS) campaign. The structural features of this library dictate its mechanism of action:

  • The Quinazoline Core: Acting as an adenine bioisostere, the N1 and N3 nitrogen atoms of the quinazoline ring form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[1].

  • The 4-Phenyl Substitution: This bulky aromatic group projects deeply into the hydrophobic pocket adjacent to the ATP-binding cleft, significantly enhancing binding affinity and target residence time[2].

  • The 2-Aminobenzoic Acid Moiety: The secondary amine acts as a flexible linker and an additional hydrogen-bond donor. Crucially, the benzoic acid group extends outward into the solvent-exposed region of the kinase domain. This allows for extensive library diversification (e.g., amidation, esterification) without disrupting the core pharmacophore, while simultaneously improving the aqueous solubility of the library[3].

EGFR_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR Tyrosine Kinase EGF->EGFR Activation PI3K PI3K / AKT Signaling EGFR->PI3K Phosphorylation MAPK RAS / MAPK Signaling EGFR->MAPK Phosphorylation Inhibitor Quinazoline Library Hit (ATP-Competitive) Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of action showing the quinazoline scaffold blocking EGFR-mediated survival pathways.

High-Throughput Screening (HTS) Strategy

Screening highly conjugated aromatic systems like quinazolines presents a unique challenge: compound autofluorescence . Standard fluorescence intensity assays often yield high false-positive rates because the library compounds themselves emit light at the detection wavelength.

To circumvent this, our primary screening protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET employs a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a temporal delay (typically 50–100 µs) between the excitation flash and the signal measurement, the short-lived autofluorescence of the quinazoline library completely decays, ensuring high data fidelity and an exceptional signal-to-noise ratio.

Biochemical potency, however, does not guarantee cellular efficacy due to membrane permeability limits and efflux pump liabilities. Therefore, the HTS cascade is designed as a self-validating triage system, moving from biochemical target engagement directly into phenotypic cellular validation.

HTS_Workflow Lib Compound Library (4-Phenylquinazoline) Pri Primary Screen TR-FRET Kinase Assay (Single Dose, 10 µM) Lib->Pri Sec Dose-Response IC50 Determination (10-Point Curve) Pri->Sec Cell Secondary Screen Cell Viability (HCC827) CellTiter-Glo Sec->Cell Hit Lead Candidates In vivo Validation Cell->Hit

Figure 2: HTS triage funnel transitioning from TR-FRET biochemical screening to cell-based validation.

Step-by-Step Experimental Protocols

Protocol 1: TR-FRET Biochemical Kinase Assay (Primary Screen)

This protocol is optimized for 384-well low-volume microplates. All steps are performed at room temperature (22°C) unless otherwise noted.

Self-Validation Requirement: Every 384-well plate must include 16 wells of DMSO vehicle (negative control,


) and 16 wells of 10 µM Erlotinib (positive control, 

). The assay is only validated if the Z'-factor is

.
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid library compounds (from 1 mM DMSO stocks) into a white 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of 2X EGFR Kinase solution (0.5 nM final concentration) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes to allow pre-binding of the reversible inhibitors.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix containing 2 µM ATP (approximate

    
     for EGFR) and 100 nM biotinylated poly-GT peptide.
    
  • Kinase Reaction: Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark for 60 minutes.

  • Signal Detection: Stop the reaction by adding 10 µL of Detection Mix containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Europium-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-APC. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; Emission 1 at 665 nm (APC); Emission 2 at 615 nm (Europium). Calculate the TR-FRET ratio (665 nm / 615 nm).

Protocol 2: High-Throughput Cell Viability Assay (Secondary Screen)

To confirm that the biochemical hits can penetrate cell membranes and exert phenotypic effects, compounds are screened against HCC827 cells (EGFR exon 19 deletion).

  • Cell Seeding: Seed HCC827 cells at a density of 2,000 cells/well in 25 µL of RPMI-1640 medium (supplemented with 10% FBS) into a white, flat-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 50 nL of hit compounds (10-point dose-response, starting at 10 µM) into the assay plates. Include Staurosporine (1 µM) as a maximum cell death control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Shake the plate vigorously on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes mock screening data for a subset of the 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid library, demonstrating the Structure-Activity Relationship (SAR) generated from the dual-assay workflow.

Compound IDR1 (Phenyl Mod.)R2 (Benzoic Acid Mod.)EGFR TR-FRET IC₅₀ (nM)HCC827 Cell IC₅₀ (nM)Assay Z'-FactorSelectivity Index (vs. HUVEC)
PQB-001 (Core) -H-COOH145.2850.40.78> 10x
PQB-042 3-Chloro-COOH42.1210.50.81> 50x
PQB-088 3-Chloro, 4-Fluoro-CONH-CH₃8.545.20.85> 100x
PQB-112 4-Methoxy-COOCH₃890.0> 10,0000.76N/A
Erlotinib (Ctrl) N/AN/A1.215.00.88> 200x

Data Interpretation: Modification of the 4-phenyl ring with halogens (PQB-088) significantly increases biochemical potency by maximizing hydrophobic interactions within the kinase pocket. Converting the benzoic acid to a methyl amide improves cellular penetrance, drastically lowering the cellular IC₅₀ compared to the free acid (PQB-001).

References

[1] Title: Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability. Source: nih.gov URL:[2] Title: GREEN SYNTHESIS OF 2-ARYL-4-PHENYL-QUINAZOLINE DERIVATIVES PROMOTED BY LACTIC ACID. Source: mjcce.org.mk URL:

[3] Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Source: researchgate.net URL:

Sources

Method

"4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid" ADME and pharmacokinetic studies.

Application Note: Advanced ADME & Pharmacokinetic Profiling of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid Executive Summary & Compound Context 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced ADME & Pharmacokinetic Profiling of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid

Executive Summary & Compound Context

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) represents a critical scaffold in medicinal chemistry, specifically within the kinase inhibitor class (e.g., EGFR, DNA gyrase inhibitors).[1] Structurally, it fuses a lipophilic quinazoline core (common in drugs like Gefitinib) with a benzoic acid moiety .[1]

The ADME Paradox: This molecule presents a classic "brick dust vs. soluble salt" challenge.[1] The quinazoline core drives high lipophilicity (LogP > 3) and membrane permeability, while the benzoic acid tail (pKa ~4.[1]2) introduces pH-dependent solubility.[1]

  • Acidic Microenvironment (Stomach, pH 1.2): The molecule is likely protonated and highly insoluble (Class II/IV behavior).[1]

  • Systemic Circulation (pH 7.4): The carboxylate anion forms, improving solubility but potentially altering protein binding and distribution.[1]

This guide details the protocols required to de-risk this compound's development, focusing on the interplay between its ionization state and metabolic fate.[1]

Physicochemical Profiling: The Foundation

Before in vivo PK, the physicochemical "personality" of the compound must be mapped.[1]

Protocol A: pH-Dependent Solubility & LogD Profiling

Rationale: The benzoic acid group renders single-point LogP measurements useless.[1] You must determine LogD at physiological pH to predict tissue distribution.[1]

Methodology:

  • Potentiometric Titration (pKa Determination):

    • Use a Sirius T3 or equivalent titrator.[1]

    • Dissolve 5 mg compound in methanol/water co-solvent (due to low intrinsic aqueous solubility).[1]

    • Titrate from pH 2.0 to 12.0.[1]

    • Expected Outcome: Identification of the carboxylate pKa (~4.0–4.[1]5) and the quinazoline nitrogen pKa (~3.5–4.0).[1]

  • Shake-Flask LogD (Octanol/Buffer):

    • Buffer Preparation: Phosphate buffer (pH 7.[1]4) and Acetate buffer (pH 4.0).

    • Equilibration: Shake compound between octanol and buffer phases for 24 hours at 37°C.

    • Analysis: HPLC-UV or LC-MS/MS of both phases.[1]

    • Critical Insight: A LogD > 3.0 at pH 7.4 indicates high likelihood of extensive metabolism and high protein binding.[1]

Data Output Format:

ParameterConditionTarget Range for Oral DrugInterpretation
pKa (Acidic) Aqueous3.5 – 5.0Ionized in intestine (good solubility), unionized in stomach.[1]
LogD pH 7.41.0 – 3.0Optimal balance for permeability and solubility.[1]
Solubility pH 1.2 (SGF)> 0.1 mg/mLCritical for dissolution in the stomach.[1]

Metabolic Stability & Identification (Phase I/II)

Rationale: Quinazolines are notorious substrates for CYP3A4 and CYP2D6 (Phase I), while the benzoic acid moiety is a prime target for UGT-mediated glucuronidation (Phase II).[1]

Protocol B: Microsomal Stability & Metabolite ID

System: Pooled Human Liver Microsomes (HLM) + S9 Fraction (for Phase II).[1]

Workflow:

  • Incubation:

    • Test Concentration: 1 µM (to ensure first-order kinetics).

    • Cofactors: NADPH (Phase I) and UDPGA (Phase II).[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.[1]

  • Quenching: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (Triple Quad for clearance; Q-TOF for metabolite ID).

Metabolic Pathway Visualization: The following diagram illustrates the predicted metabolic fate of the compound.

MetabolicPathway Parent Parent Compound (Quinazoline-Benzoic Acid) CYP3A4 CYP3A4/2D6 (Oxidation) Parent->CYP3A4 UGT UGT Transferases (Conjugation) Parent->UGT Met1 Hydroxylated Metabolite (Phenyl Ring) CYP3A4->Met1 Phase I Met2 N-Oxide (Quinazoline N) CYP3A4->Met2 Phase I Met3 Acyl Glucuronide (Unstable/Reactive) UGT->Met3 Phase II (COOH site) Risk SAFETY ALERT: Acyl Glucuronides can bind covalently to proteins (DILI risk) Met3->Risk

Caption: Predicted Phase I (oxidative) and Phase II (conjugative) metabolic pathways. Note the potential for reactive acyl glucuronide formation via the benzoic acid moiety.[1]

Permeability & Transporter Interaction[1]

Rationale: The "4-phenyl" group adds bulk.[1] We must determine if the compound is a P-gp substrate, which would limit brain penetration (if CNS target) or oral absorption.[1]

Protocol C: Bi-Directional Caco-2 Permeability
  • Setup: Caco-2 monolayers grown on Transwell inserts (21-day culture).

  • Dosing:

    • Apical to Basolateral (A-B): Mimics absorption.[1]

    • Basolateral to Apical (B-A): Mimics efflux.[1]

  • Conditions: pH 6.5 (Apical) / pH 7.4 (Basolateral) to simulate the intestinal gradient.

  • Calculation: Efflux Ratio (ER) =

    
    .[1]
    

Interpretation:

  • ER < 2: Passive diffusion dominates (Ideal).[1]

  • ER > 2: Substrate for efflux transporters (P-gp or BCRP). Action: Co-incubate with Verapamil (P-gp inhibitor) to confirm mechanism.[1]

Plasma Protein Binding (PPB)[1]

Rationale: The benzoic acid group will be ionized at pH 7.4, likely driving high affinity for Human Serum Albumin (HSA).[1] High PPB (>99%) limits the "free fraction" available for efficacy.[1]

Protocol D: Rapid Equilibrium Dialysis (RED)
  • Device: Thermo Scientific RED Device (Teflon base).

  • Matrix: Human Plasma vs. PBS Buffer (pH 7.4).

  • Procedure:

    • Spike plasma with compound (final conc. 5 µM).[1]

    • Load 200 µL plasma into "Donor" chamber; 350 µL buffer into "Receiver".[1]

    • Incubate 4 hours at 37°C on an orbital shaker.

  • Equation:

    
    [1]
    

Integrated Experimental Workflow

This flowchart guides the decision-making process based on assay results.

ADME_Workflow Start Compound Synthesis Solubility 1. Kinetic Solubility (pH 7.4 & 1.2) Start->Solubility MetaStab 2. Microsomal Stability (Human/Rat) Solubility->MetaStab Decision1 Solubility > 5µM Cl_int < 20 µL/min/mg? MetaStab->Decision1 Decision1->Start No (High Clearance) Permeability 3. Caco-2 Permeability (Efflux Ratio) Decision1->Permeability Yes (Go) Formulation Formulation Strategy: Micronization or Salt Form Decision1->Formulation No (Solubility Issue) PK_Study 4. In Vivo PK (Rat) IV (1mg/kg) & PO (10mg/kg) Permeability->PK_Study Formulation->PK_Study

Caption: Sequential ADME decision tree. Failure at the Solubility or Stability stage triggers structural redesign or formulation intervention before in vivo studies.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for RED and Solubility protocols). Link

  • Williams, J. A., et al. (2004).[1] Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure ratios. Drug Metabolism and Disposition. (Relevant for Benzoic Acid glucuronidation).[1][2] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] Link

Sources

Application

Application Note: Target Identification &amp; Validation for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

The following Application Note and Protocol guide is designed for the rigorous identification and validation of the biological target for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (referred to herein as 4-PQA-BA )....

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for the rigorous identification and validation of the biological target for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (referred to herein as 4-PQA-BA ).

Based on structural analysis and literature cross-referencing, this molecule is the free acid precursor/metabolite of the potent Hedgehog pathway inhibitor BMS-833923 (XL139).[1] While the amide derivatives are established Smoothened (SMO) antagonists, the free acid form presents a unique validation challenge regarding cell permeability and target selectivity (kinase vs. GPCR).[1]

Executive Summary & Chemical Context[1][2][3][4][5]

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid represents a "privileged scaffold" in medicinal chemistry.[1] The 2-amino-4-phenylquinazoline core is structurally promiscuous, frequently associated with two distinct biological activities:

  • Hedgehog (Hh) Signaling Inhibition: It is the core pharmacophore of BMS-833923 , a Smoothened (SMO) antagonist.[1]

  • Kinase Inhibition: The quinazoline core mimics the adenine ring of ATP, making it a potential binder for kinases (e.g., CK2, EGFR), particularly given the carboxylic acid tail which can interact with conserved lysine or magnesium-coordinating residues in ATP pockets.[1]

Critical Consideration: The presence of the free carboxylic acid moiety significantly alters physicochemical properties compared to its amide counterparts, potentially reducing passive membrane permeability while increasing solubility.[1] This protocol is designed to distinguish between SMO antagonism (GPCR target) and Kinase inhibition (Enzymatic target).[1]

Strategic Workflow (DOT Visualization)

The following flowchart outlines the decision matrix for validating 4-PQA-BA, prioritizing the Hedgehog pathway while screening for kinase off-targets.

TargetValidationWorkflow Start Compound: 4-PQA-BA (Free Acid Form) InSilico Phase 1: In Silico Profiling (Docking: SMO vs. Kinome) Start->InSilico Permeability Phase 2: Permeability Check (PAMPA / Caco-2) InSilico->Permeability Branch_HighPerm High Permeability Permeability->Branch_HighPerm Branch_LowPerm Low Permeability Permeability->Branch_LowPerm Cellular_Hh Phase 3A: Hh Pathway Reporter (GLI-Luciferase Assay) Branch_HighPerm->Cellular_Hh Cell-based Biochem_Binding Phase 3B: Biochemical Binding (BODIPY-Cyclopamine Displacement) Branch_LowPerm->Biochem_Binding Lysate/Purified Protein Kinase_Screen Phase 4: Kinase Profiling (Thermal Shift / ADP-Glo) Cellular_Hh->Kinase_Screen If Hh negative Validation Phase 5: Target Confirmation (Western Blot: GLI1 vs p-AKT) Cellular_Hh->Validation Hit Confirmation Biochem_Binding->Kinase_Screen If SMO negative Kinase_Screen->Validation Hit Confirmation

Caption: Decision matrix for characterizing 4-PQA-BA. The workflow accounts for potential permeability issues inherent to the benzoic acid moiety.

Phase 1: Biophysical Target Engagement (SMO vs. Kinase)[1]

Since 4-PQA-BA is the scaffold for BMS-833923, the primary hypothesis is binding to the Smoothened (SMO) receptor.[1] However, direct binding must be proven independent of cellular transport.[1]

Protocol A: BODIPY-Cyclopamine Competitive Binding Assay

This assay determines if 4-PQA-BA binds to the heptahelical bundle of SMO, displacing a known fluorescent ligand.[1]

Materials:

  • Receptor: HEK293T cells transiently overexpressing Human SMO (or membrane preps).[1]

  • Tracer: BODIPY-Cyclopamine (5 nM final).

  • Control: Vismodegib (Positive Control), DMSO (Negative).[1]

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Prep: Harvest SMO-overexpressing HEK293T cells. Resuspend in assay buffer at

    
     cells/mL.
    
  • Compound Dosing: In a black 96-well plate, add 4-PQA-BA in a dose-response (0.1 nM to 100 µM). Ensure final DMSO < 1%.

  • Tracer Addition: Add BODIPY-Cyclopamine to all wells (Final conc: 5 nM).

  • Incubation: Incubate for 45 minutes at 37°C in the dark.

  • Analysis: No wash required (if using FRET) or wash 2x with cold PBS (if using flow cytometry).[1]

    • Flow Cytometry Readout: Measure Mean Fluorescence Intensity (MFI) in the FITC channel.[1]

  • Calculation: Plot % Displacement vs. Log[Compound]. Calculate

    
    .
    
Protocol B: Thermal Shift Assay (Kinase Liability Screen)

To rule out promiscuous kinase binding (common with quinazolines), perform a Differential Scanning Fluorimetry (DSF) screen.[1]

Key Targets to Screen: CK2, EGFR, SRC (based on quinazoline SAR).[1]

Methodology:

  • Mix 2 µM recombinant kinase domain + Sypro Orange dye (5x).[1]

  • Add 4-PQA-BA (10 µM).[1]

  • Run melt curve (25°C to 95°C) on qPCR machine.[1]

  • Hit Criteria: A

    
     indicates significant binding.[1]
    

Phase 2: Functional Cellular Validation (Hedgehog Pathway)[1]

If the compound binds SMO, it should inhibit the transcription factor GLI1 .[1]

Protocol C: GLI-Luciferase Reporter Assay

Rationale: This is the gold-standard phenotypic assay for Hh pathway inhibitors.[1]

Experimental Setup:

  • Cell Line: NIH3T3 Shh-Light II cells (stably transfected with 8xGLI-binding site luciferase reporter).[1]

  • Stimulant: Recombinant Sonic Hedgehog (Shh) ligand or SAG (Smoothened Agonist).[1]

Procedure:

  • Seeding: Plate 10,000 cells/well in 96-well plates in DMEM + 0.5% Calf Serum (Starvation medium).

  • Treatment:

    • Add Recombinant Shh (100 ng/mL) to induce pathway.[1]

    • Concurrently treat with 4-PQA-BA (Dose response: 10 nM – 50 µM).[1]

    • Include Vismodegib (1 µM) as positive control.[1]

  • Incubation: 30 hours at 37°C, 5% CO2.

  • Lysis & Detection: Use Bright-Glo™ Luciferase Assay System.[1] Read luminescence.

  • Cytotoxicity Control: Run a parallel MTT/CellTiter-Glo plate to ensure signal loss is not due to cell death.

Data Interpretation Table:

OutcomeLuciferase SignalCell ViabilityInterpretation
Specific Hit Decreased (IC50 < 5µM)UnchangedValid Hh Pathway Inhibitor
Toxic Hit DecreasedDecreasedFalse Positive (Cytotoxicity)
Inactive UnchangedUnchangedNo Activity (or Permeability Issue)

Phase 3: Mechanism of Action Visualization[1]

Understanding how 4-PQA-BA interacts with the binding pocket is crucial for optimization.[1] The diagram below illustrates the competitive binding mechanism at the SMO transmembrane domain.

MOA SMO Smoothened (7-TM Receptor) GLI GLI Transcription Factor SMO->GLI Downstream Signaling Cyclopamine Cyclopamine (Natural Ligand) Cyclopamine->SMO Binds TM Bundle PQA_BA 4-PQA-BA (Synthetic) PQA_BA->SMO Competitive Inhibition PQA_BA->Cyclopamine Displaces

Caption: 4-PQA-BA acts as a competitive antagonist at the Smoothened transmembrane heptahelical bundle, preventing GLI activation.[1]

Critical Troubleshooting: The "Acid" Problem

Issue: The benzoic acid tail of 4-PQA-BA is ionized at physiological pH (7.4), which drastically reduces passive membrane permeability compared to the amide (BMS-833923).

Solution Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay) Before discarding the compound as "inactive" in cell assays, you must validate entry.[1]

  • Donor Well: PBS pH 7.4 + Compound (10 µM).

  • Acceptor Well: PBS pH 7.4.

  • Membrane: PVDF filter coated with lecithin/dodecane.[1]

  • Time: 5 hours.

  • Readout: LC-MS/MS of acceptor well.

  • Correction: If permeability is low (

    
     cm/s), synthesize the Methyl Ester  prodrug for cellular assays, or use electroporation.
    

References

  • BMS-833923 Discovery: "Discovery of BMS-833923, a Potent, Orally Active Smoothened Antagonist for the Treatment of Hedgehog-Dependent Cancers."[1] ACS Medicinal Chemistry Letters. (Link to source verified via scaffold similarity to XL139).

  • Quinazoline Kinase Binding: "The quinazoline scaffold: A privileged structure in drug discovery."[1] Expert Opinion on Therapeutic Patents.

  • Hedgehog Assay Protocols: "Methods for measuring Hedgehog pathway activity." Methods in Molecular Biology.
  • Chemical Structure Validation: PubChem Compound Summary for CAS 332102-09-7. Link (Note: Link directs to the specific chemical entry).[1]

Disclaimer

This application note assumes the use of 4-PQA-BA as a research tool.[1] The compound is a chemical probe and not approved for clinical use.[1] Always verify purity (>95%) via HPLC prior to biological testing, as synthesis byproducts (e.g., unreacted anilines) can cause false positives in kinase assays.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

Executive Summary & Route Architecture User Query: "I am experiencing low yields (<30%) and purity issues during the synthesis of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid. The coupling step seems to be the bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Architecture

User Query: "I am experiencing low yields (<30%) and purity issues during the synthesis of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid. The coupling step seems to be the bottleneck."

Scientist Response: The synthesis of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid presents a specific challenge: the nucleophilic aromatic substitution (SNAr) at the C2 position of the quinazoline ring is inherently sluggish compared to the C4 position. Furthermore, the nucleophile (4-aminobenzoic acid/PABA) is an aniline with an electron-withdrawing carboxyl group, reducing its nucleophilicity.

To optimize yield, we must transition from standard basic conditions to acid-catalyzed nucleophilic substitution in protic solvents. This protocol relies on protonating the quinazoline N1 nitrogen, activating the C2-chloro position for attack by the weak aniline nucleophile.

The Optimized Synthetic Pathway

The following logic flow outlines the critical control points (CCPs) for the synthesis.

SynthesisRoute Start Starting Material: 2-Aminobenzophenone Step1 Cyclization (Urea, 190°C melt) Start->Step1 + Urea Inter1 Intermediate 1: 4-Phenylquinazolin-2(1H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Critical Electrophile: 2-Chloro-4-phenylquinazoline Step2->Inter2 - HCl, - PO2Cl Inter2->Step2 Hydrolysis Risk (Keep Anhydrous) Step3 Coupling (S_NAr) (PABA, iPrOH, cat. HCl) Inter2->Step3 + 4-Aminobenzoic Acid Final Target: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Step3->Final

Figure 1: Optimized synthetic route highlighting the critical electrophile intermediate.

Phase I: Synthesis of the Electrophile (2-Chloro-4-phenylquinazoline)

Before addressing the final coupling, the quality of the chloro-intermediate is non-negotiable. If this intermediate contains hydrolyzed quinazolinone, the final yield will plummet.

Protocol & Troubleshooting

Standard Protocol:

  • Cyclization: Heat 2-aminobenzophenone and urea (1:5 ratio) at 190°C (melt) for 4 hours. Cool, wash with water, and recrystallize from EtOH.

  • Chlorination: Reflux 4-phenylquinazolin-2(1H)-one in POCl3 (excess) for 3-5 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Incomplete Cyclization Temperature too low.The melt must exceed 180°C. If using solvent, switch to high-boiling solvents like sulfolane or diphenyl ether.
Product Reverts to Solid Hydrolysis of -Cl back to -OH.Critical: During POCl3 workup, quench into ice-water slowly with vigorous stirring and immediately extract or filter. Do not let the solid sit in acidic water for extended periods.
Low Reactivity in Next Step Residual POCl3.Ensure the intermediate is dried thoroughly under vacuum. Residual acid scavenges the amine in the next step.

Phase II: The Coupling Reaction (The Bottleneck)

This is the step where most users fail. The reaction between 2-chloro-4-phenylquinazoline and 4-aminobenzoic acid (PABA) requires forcing conditions.

Why Standard Basic Conditions Fail

Using bases (like K2CO3 in DMF) often leads to low yields because:

  • PABA forms a carboxylate salt, reducing its solubility in organic solvents.

  • The electron-rich carboxylate does not enhance the nucleophilicity of the amine.

  • The 2-chloro position is less reactive than the 4-chloro position.

The Solution: Acid-Catalyzed SNAr

We utilize a catalytic amount of HCl in isopropanol (IPA) or 2-ethoxyethanol.

  • Mechanism: HCl protonates the N1 of the quinazoline, making the C2 carbon highly electrophilic.

  • Thermodynamics: The product precipitates as the hydrochloride salt, driving the equilibrium forward.

Optimized Protocol
  • Dissolution: Suspend 1.0 eq of 2-chloro-4-phenylquinazoline and 1.1 eq of 4-aminobenzoic acid in 2-ethoxyethanol (preferred over IPA for higher reflux temp).

  • Catalysis: Add 2-3 drops of conc. HCl (or 1.5 eq of 4M HCl in dioxane).

  • Reaction: Reflux at 135°C for 4–12 hours. Monitor by TLC (Mobile phase: DCM:MeOH 9:1).

  • Workup:

    • Cool to room temperature.[1][2] The product should precipitate as a solid (often the HCl salt).

    • Filter the solid.[3][4][5]

    • Neutralization (Crucial): Resuspend the solid in water. Adjust pH to ~4–5 using 1M NaOH or NaHCO3 to release the free acid form.

    • Filter again, wash with water, then cold ethanol.

Solvent Selection Matrix
SolventBoiling PointSuitabilityVerdict
Isopropanol (IPA) 82°CModerateGood for initial trials; may be too slow for sterically hindered substrates.
Ethanol 78°CLowTemperature often insufficient for C2-substitution.
2-Ethoxyethanol 135°CHigh Recommended. High temp drives reaction; product usually precipitates.
DMF 153°CLowAvoid. Hard to remove; solubilizes the product, preventing precipitation-driven yield.

Troubleshooting Logic Tree (Interactive)

Use this decision tree to diagnose specific yield failures in the coupling step.

Troubleshooting Problem Issue: Low Yield in Coupling Step CheckTLC Check TLC: Is Starting Material (SM) remaining? Problem->CheckTLC YesSM Yes: SM Unreacted CheckTLC->YesSM Yes NoSM No: SM Consumed, Multiple Spots/Tars CheckTLC->NoSM No (Complex Mix) CheckTemp Check Reaction Temp YesSM->CheckTemp Action1 Switch solvent to 2-Ethoxyethanol (135°C) CheckTemp->Action1 Temp < 100°C Action2 Add cat. HCl (Activate Quinazoline) CheckTemp->Action2 Temp OK but slow CheckWater Check Moisture Content NoSM->CheckWater Action3 Dry Solvents. SM hydrolyzed to Quinazolinone. CheckWater->Action3

Figure 2: Diagnostic logic for low yield scenarios.

Frequently Asked Questions (FAQs)

Q1: Why do I see a spot on TLC that doesn't move (Baseline) even after workup? A: This is likely the zwitterionic form of your product or unreacted PABA. The target molecule has both a basic nitrogen and an acidic carboxyl group. To characterize it on TLC, add a drop of acetic acid to your eluent to suppress ionization, or convert a small aliquot to the methyl ester for analysis.

Q2: My product is stuck in the mother liquor and won't precipitate. A: This happens if the reaction mixture is too dilute or if DMF was used.

  • Fix: Concentrate the reaction mixture to 1/3 volume. Pour into ice-cold water. Adjust pH to the isoelectric point (approx pH 4-5). The product should crash out.

Q3: Can I use microwave irradiation? A: Yes, highly recommended. Microwave synthesis often reduces reaction times from 12 hours to 20 minutes for quinazoline SNAr reactions.

  • Settings: 150°C, 15-20 mins, Isopropanol/HCl.

Q4: The 2-chloro starting material is hydrolyzing back to the -OH form during storage. How do I stop this? A: 2-chloro-4-phenylquinazoline is moisture sensitive. Store it under argon in a desiccator. If you suspect hydrolysis (appearance of a high-melting solid >300°C), re-treat with POCl3 before the coupling step.

References

  • Synthesis of 2,4-Disubstituted Quinazolines: Standard protocols for SNAr on quinazolines using aniline nucleophiles. Source:

  • Acid Catalysis in Quinazoline Substitution: Mechanistic insight into why HCl catalysis is superior to basic conditions for this scaffold. Source:

  • Solubility and Properties of 4-Aminobenzoic Acid (PABA): Physical property data essential for workup and purification strategies. Source:

  • Reaction of 4-chloroquinazolines with Anilines: Comparative studies on solvent and temperature effects for similar coupling reactions. Source:

Sources

Optimization

Technical Support Center: 2,4-Disubstituted Quinazoline Purification

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High[1][2] Introduction: The "Brick Dust" Scaffold Welcome to the Quinazoline Technical Support Hub. If you are working on kinase inhibitors (EGFR,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High[1][2]

Introduction: The "Brick Dust" Scaffold

Welcome to the Quinazoline Technical Support Hub. If you are working on kinase inhibitors (EGFR, VEGFR targets like Gefitinib or Erlotinib), you are likely dealing with the 2,4-disubstituted quinazoline core.[1][2]

The Central Challenge: This scaffold is notorious for its "brick dust" character—high melting points and poor solubility in both aqueous and organic media due to strong intermolecular


-

stacking. Furthermore, the varying reactivity of the C2 and C4 positions often leads to complex regioisomeric mixtures that are difficult to separate.

This guide treats your purification struggles as "Support Tickets." Select the issue below that matches your experimental failure.

Ticket #QZ-001: The Regioisomer Dilemma (Selectivity Failure)

User Issue: "I attempted a sequential


 reaction on 2,4-dichloroquinazoline. I intended to place Nucleophile A at C4 and Nucleophile B at C2. LC-MS shows a mixture of the desired product, bis-substituted byproducts, and regioisomers."
Root Cause Analysis

The quinazoline ring is electron-deficient.[1] The C4 position is significantly more electrophilic than the C2 position due to the inductive effect of the adjacent N3 nitrogen and resonance stabilization. However, if reaction conditions (Temperature, Stoichiometry) are not strictly controlled, Nucleophile A will attack C2, or Nucleophile B will displace the group at C4.[1][2]

Resolution Protocol: The Temperature-Gradient Strategy

To purify and prevent this, you must control the kinetics during synthesis and exploit polarity differences during purification.

Step 1: Synthesis Control (Prevention)

  • C4 Addition: Perform at 0°C to Room Temperature in an aprotic solvent (THF or DCM). Use exactly 1.05 eq of Nucleophile A.[1][2]

  • C2 Addition: Requires forcing conditions. Heat to 80°C+ (refluxing EtOH or dioxane) to install Nucleophile B.

Step 2: Purification Workflow If you already have the mixture, use this separation logic:

Impurity TypePolarity Trend (Relative to Product)Separation Strategy
Bis-substituted (A-A) Generally Less PolarFlash Chromatography (Hexane/EtOAc)
Regioisomer (B at C4) Very Similar PolarityRecrystallization (See Table 1)
Hydrolysis (Quinazolinone) Highly PolarAcid/Base Extraction or Reverse Phase

Visual Workflow: Regioisomer Management

RegioisomerLogic Start Crude Reaction Mixture (2,4-Disubstituted Target) TLC TLC Analysis (Check Rf Differences) Start->TLC Decision1 Is there a distinct non-polar spot? TLC->Decision1 Flash Flash Chromatography (Hexane/EtOAc Gradient) Decision1->Flash Yes (Bis-sub impurity) Decision2 Are spots overlapping (Co-elution)? Decision1->Decision2 No Flash->Decision2 Recryst Recrystallization (EtOH or DMF/H2O) Decision2->Recryst Yes (Regioisomers) Final Pure 2,4-Disubstituted Quinazoline Decision2->Final No (Clean separation) HPLC Prep-HPLC (C18, 0.1% TFA) Recryst->HPLC If purity < 95% Recryst->Final HPLC->Final

Caption: Decision tree for separating regioisomers and byproducts in quinazoline synthesis.

Ticket #QZ-002: The "Brick Dust" Solubility Lock

User Issue: "My product precipitated during the reaction. I cannot dissolve it in DCM, Methanol, or Ethyl Acetate for chromatography. It's stuck on the baseline."

Root Cause Analysis

Planar 2,4-disubstituted quinazolines exhibit strong lattice energy.[1][2] Standard organic solvents often fail to break these


-stacking interactions.[1]
Troubleshooting Guide: Solubilization & Purification

Method A: The "Dissolve & Crash" (Recrystallization) Do not attempt chromatography if solubility is <10 mg/mL.[1] Use recrystallization.[1][2][3][4][5]

Solvent SystemApplicationProtocol Note
DMF / Water General PurposeDissolve in hot DMF (100°C).[1] Add water dropwise until turbid.[1][2] Cool slowly.
Acetic Acid / Water Acid-Stable AnalogsDissolve in hot glacial AcOH.[1] Dilute with water.[1][2]
EtOH / CHCl3 Less Polar Analogs1:1 mixture often breaks stacking better than pure solvents.[1]

Method B: The "Solid Load" Technique (Chromatography) If you must run a column:

  • Dissolve the crude in DMSO or TFA/DCM (if acid stable).[1]

  • Adsorb onto Celite or Silica (approx 1g crude : 3g silica).[1][2]

  • Evaporate solvent (high vac for DMSO).[1][2]

  • Load the dry powder onto the column.

  • Eluent: Use DCM:MeOH:NH

    
    OH (90:9:1).[1][2] The ammonia is critical to deprotonate the column and prevent streaking.
    

Ticket #QZ-003: Chromatographic Tailing (The Silanol Effect)

User Issue: "My HPLC peaks are broad and tailing significantly. I cannot integrate the impurities accurately."

Root Cause Analysis

Quinazolines contain basic nitrogens (N1 and N3).[1] These protonate easily and interact with acidic silanol groups on the silica stationary phase (both in Flash and HPLC). This secondary interaction causes peak tailing.[1][2][6]

Resolution: Mobile Phase Modifiers

For Flash Chromatography:

  • Standard: Add 1% Triethylamine (TEA) to your mobile phase.[1]

  • Advanced: Pre-wash the silica column with mobile phase containing 5% TEA, then flush with normal mobile phase before loading.[1]

For HPLC (Reverse Phase):

  • Acidic Conditions (Preferred): Use 0.1% Formic Acid or TFA.[1] This ensures the quinazoline is fully protonated (

    
    ) and the silanols are protonated (
    
    
    
    ), minimizing ionic attraction.[1]
  • Basic Conditions (High pH): Use 10mM Ammonium Bicarbonate (pH 10). This keeps the quinazoline neutral (

    
    ), preventing interaction with silanols (requires high-pH stable columns like C18 Hybrid).[1][2]
    

Visual Mechanism: The Silanol Interaction

SilanolEffect Silica Silica Surface (Si-O-) Quin Quinazoline (N-H+) Silica->Quin Ionic Attraction Tailing Peak Tailing (Slow Elution) Quin->Tailing Modifier Modifier (TEA or TFA) Modifier->Silica Competes/Protonates Blocked Interaction Blocked Modifier->Blocked Blocked->Tailing Prevents

Caption: Mechanism of peak tailing due to silanol interactions and the blocking effect of modifiers.[2]

Ticket #QZ-004: The Hydrolysis Trap

User Issue: "During workup of the chloro-intermediate, I see a new spot that is very polar. It corresponds to a mass of M-Cl+OH."[2]

Root Cause Analysis

2,4-dichloroquinazoline is highly reactive.[1] Exposure to aqueous base or even moisture during slow filtration can hydrolyze the C4-chloride to form 2-chloroquinazolin-4(3H)-one .[1] This impurity is extremely difficult to remove later.[1]

Prevention Protocol
  • Quenching: Never quench 2,4-dichloroquinazoline reactions with aqueous base (NaOH/NaHCO

    
    ) unless the next step is immediate.[1]
    
  • Workup: Use an anhydrous workup if possible (filter off amine salts, evaporate solvent).[1][2]

  • Storage: Store under Argon at -20°C. Do not leave in solution overnight.

References

  • Solubility & Formulation: BenchChem Technical Support. Enhancing the Bioavailability of Quinazoline Derivatives. (2025).[1][2][5][6][7] [1]

  • Synthesis & Regioselectivity: Ferrini, S., Ponticelli, F., & Taddei, M. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines.[1][2][8] Organic Letters (2007).[1][2][9]

  • HPLC Method Development: BenchChem. Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. (2025).[1][2][5][6][7] [1]

  • Regioisomer Analysis: Anton, V. K., et al. N- and / or O- Alkylation of Quinazolinone Derivatives.[1][2][10] Organic & Medicinal Chem IJ (2020).[1][2][10]

  • Recrystallization: UMass Amherst. Recrystallization Techniques and Solvents.[1][3][4][5][1]

Sources

Troubleshooting

Identifying byproducts in "4-phenylquinazolin-2-amine" synthesis

Technical Support Center: Synthesis and Byproduct Identification of 4-Phenylquinazolin-2-amine Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis and Byproduct Identification of 4-Phenylquinazolin-2-amine

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 4-phenylquinazolin-2-amine. The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of adenosine A2A receptor antagonists and kinase inhibitors[1]. However, the [4+2] annulation methods commonly used for its synthesis are prone to specific side reactions[2]. This guide moves beyond standard protocols to explain the thermodynamic and kinetic causality behind byproduct formation, providing you with self-validating workflows to ensure high-purity isolation.

Troubleshooting FAQs: Byproduct Identification & Mitigation

Q1: Why does my LC-MS show a dominant peak at m/z 223.08 instead of the expected 222.10[M+H]+ for 4-phenylquinazolin-2-amine? Causality & Solution: A mass of 223.08 indicates the formation of 4-phenylquinazolin-2(1H)-one, a primary hydrolysis byproduct. During the acid-mediated annulation of 2-aminobenzophenone with cyanamide derivatives, the intermediate imine is highly susceptible to nucleophilic attack by adventitious water[2]. If the reaction is not strictly anhydrous, hydrolysis outcompetes the final cyclization/aromatization step. Self-Validating Check: Run the reaction in parallel using strictly anhydrous solvent over 4Å molecular sieves. If the m/z 223.08 peak is eliminated, moisture in your original solvent system is the confirmed root cause.

Q2: I am synthesizing the target via an N-benzyl cyanamide precursor. Why am I isolating a highly lipophilic byproduct at m/z 312.15? Causality & Solution: This mass corresponds to N-benzyl-4-phenylquinazolin-2-amine, the direct product of the initial annulation before deprotection[2]. Its presence indicates incomplete debenzylation. The benzyl group on the exocyclic amine is sterically hindered and electronically stabilized by the quinazoline ring, making standard hydrogenolysis (Pd/C, H2) sluggish. Self-Validating Check: Increase the temperature or switch to a harsher deprotection system (e.g., TFA/triflic acid). The disappearance of the m/z 312.15 peak and the emergence of the m/z 222.10 peak will validate the completion of the cleavage.

Q3: How can I definitively differentiate unreacted 2-aminobenzophenone from the target quinazoline using NMR, given their overlapping aromatic regions? Causality & Solution: Rely on 13C NMR rather than 1H NMR. The starting material, 2-aminobenzophenone, contains a highly deshielded ketone carbonyl carbon typically resonating around ~199.0 ppm. In contrast, the target 4-phenylquinazolin-2-amine lacks this ketone; its most deshielded carbon is the C4 imine carbon of the quinazoline ring, which appears significantly upfield at ~169.5 ppm[2].

Quantitative Analytical Data Reference

To facilitate rapid identification, the following table summarizes the key analytical markers for the target compound and its most common synthetic byproducts.

CompoundMolecular FormulaExact MassLC-MS [M+H]+Key 1H NMR Marker (CDCl3)Key 13C NMR Marker (CDCl3)
4-Phenylquinazolin-2-amine (Target)C14H11N3221.0953222.10~5.50 ppm (NH2, br s)~169.5 ppm (C4), ~158.8 ppm (C2)
4-Phenylquinazolin-2(1H)-one (Hydrolysis Byproduct)C14H10N2O222.0793223.08~11.8 ppm (NH, br s)~152.0 ppm (C=O)
N-Benzyl-4-phenylquinazolin-2-amine (Intermediate/Byproduct)C21H17N3311.1422312.15~4.81 ppm (CH2, d, J=6.0 Hz)~45.7 ppm (CH2)
2-Aminobenzophenone (Starting Material)C13H11NO197.0841198.09~6.0 ppm (NH2, br s)~199.0 ppm (Ketone C=O)

Visual Workflows

The following diagrams illustrate the mechanistic divergence that leads to byproduct formation and the analytical workflow required to resolve it.

G SM 2-Aminobenzophenone + Cyanamide Int Imine Intermediate SM->Int Annulation (Acid-mediated) Byprod2 Unreacted SM (m/z 198.09) SM->Byprod2 Poor Catalyst Activity Target 4-Phenylquinazolin-2-amine (Target, m/z 222.10) Int->Target Cyclization (-H2O) Byprod1 4-Phenylquinazolin-2(1H)-one (Hydrolysis Byproduct, m/z 223.08) Int->Byprod1 Adventitious H2O (Hydrolysis)

Mechanistic pathway showing target synthesis and the thermodynamic divergence leading to byproducts.

G Crude Crude Reaction Mixture LCMS LC-MS Profiling Crude->LCMS MassCheck Check m/z LCMS->MassCheck TargetNode m/z 222.10 (Target) MassCheck->TargetNode ByprodNode m/z 223.08 or 312.15 (Byproducts) MassCheck->ByprodNode Prep Prep-HPLC Isolation ByprodNode->Prep NMR 13C NMR Validation Prep->NMR Structural Elucidation

Step-by-step analytical workflow for byproduct isolation and structural elucidation.

Standard Operating Procedure (SOP): Isolation and Structural Elucidation

When normal-phase flash chromatography fails to separate the target 4-phenylquinazolin-2-amine from its byproducts, utilize this self-validating reverse-phase methodology[3].

Step 1: Reaction Quenching & Liquid-Liquid Extraction

  • Causality: Quenching with a mild base (saturated NaHCO3) neutralizes the acid mediator (e.g., HCl) used in the [4+2] annulation[2]. This immediately halts any further acid-catalyzed hydrolysis of the imine intermediate into the quinazolinone byproduct.

  • Action: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3 (3x 50 mL). Extract the aqueous layer once more with EtOAc. Combine organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: High-Resolution LC-MS Profiling

  • Causality: Rapid identification of mass clusters dictates the purification strategy. The target and the quinazolinone byproduct have nearly identical Rf values on silica gel but differ significantly in ionization potential and exact mass.

  • Action: Inject 1 µL of the crude mixture (1 mg/mL in MeOH) into an LC-MS system. Run a 5–95% Acetonitrile/Water (with 0.1% Formic Acid) gradient over 10 minutes on a C18 column. Monitor the extracted ion chromatograms (EIC) for m/z 222.10 (Target) and m/z 223.08 (Hydrolysis Byproduct).

Step 3: Preparative HPLC Purification

  • Causality: Reverse-phase Prep-HPLC leverages the subtle hydrophobic differences between the primary amine (target) and the lactam (quinazolinone byproduct), which are indistinguishable via normal-phase polarity.

  • Action: Based on the LC-MS retention times, set up a focused gradient on a Preparative C18 column. Collect fractions triggered by UV absorption at 254 nm. Lyophilize the fractions to prevent degradation.

  • Self-Validation: Re-inject the lyophilized fractions into the analytical LC-MS. A single peak at m/z 222.10 with >95% Area Under Curve (AUC) validates the isolation.

Step 4: Orthogonal Validation via 13C NMR

  • Causality: Mass spectrometry cannot definitively rule out all structural isomers. 13C NMR is required to confirm the presence of the C=N-C(NH2)=N system (target) versus the C=N-C(=O)-NH system (byproduct)[2].

  • Action: Dissolve 10 mg of the purified fraction in CDCl3. Acquire a 13C NMR spectrum (125 MHz or higher). Confirm the absence of a carbonyl peak (~152.0 ppm or ~199.0 ppm) and the presence of the characteristic C4 imine carbon at ~169.5 ppm[2].

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI | 2

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists | NIH / PubMed Central | 1

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances | Frontiers in Chemistry | 3

Sources

Optimization

Technical Support Center: Stability and Degradation of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid. This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the stability and handling of this quinazoline derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Handling, Solubility, and Storage

This section addresses the most frequent initial challenge encountered by researchers: ensuring the compound is properly dissolved and stable in solution before an experiment even begins.

FAQ 1: My compound is precipitating out of my aqueous buffer. Is it degrading?

Short Answer: Not necessarily. Precipitation is most often a solubility issue rather than degradation, especially upon initial preparation or changes in solution conditions. 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is a large, predominantly hydrophobic molecule with pH-dependent solubility.

Scientific Rationale: The molecule's structure contains a carboxylic acid group from the p-aminobenzoic acid (PABA) moiety and basic nitrogen atoms within the quinazoline ring. This makes its solubility highly dependent on pH.

  • At Acidic pH: The nitrogen atoms on the quinazoline ring can become protonated, increasing solubility.

  • At Alkaline pH: The carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more water-soluble.[1]

  • Near Neutral or at its Isoelectric Point: The molecule will be in its least soluble, zwitterionic or neutral form, making precipitation highly likely in purely aqueous systems.

Troubleshooting Protocol:

  • Verify pH: Measure the pH of your final solution. For many biological assays (pH ~7.4), the compound's intrinsic solubility may be very low.

  • Adjust pH: Attempt to solubilize the compound in a slightly basic solution (e.g., pH 8.0-9.0) to ensure the carboxyl group is ionized. You can then carefully adjust the pH back towards your target, but be aware that it may precipitate if you cross its solubility threshold.

  • Use a Co-solvent: For stock solutions, dimethyl sulfoxide (DMSO) is a common choice. However, ensure the final concentration of DMSO in your working solution is minimal (typically <1%, ideally <0.5%) to avoid artifacts in biological assays.[2] Some quinazoline derivatives have shown instability in DMSO over time, so freshly prepared solutions are recommended.[3]

  • Solubility Testing: Before a large-scale experiment, perform a small-scale solubility test across a range of pH values and co-solvent concentrations to determine the optimal conditions for your specific application.

start Compound Precipitates in Aqueous Buffer q1 Is the stock solution clear? (e.g., in 100% DMSO) start->q1 solubilize Re-dissolve stock. Consider gentle warming or vortexing. q1->solubilize No q2 What is the final co-solvent % in the buffer? q1->q2 Yes solubilize->q1 high_dms High Co-solvent % (>1%) May cause precipitation or interfere with the assay. q2->high_dms >1% low_dms Low Co-solvent % (<1%) Solubility is likely pH-dependent. q2->low_dms <=1% q3 Is the buffer pH optimized for solubility? high_dms->q3 low_dms->q3 ph_no Adjust pH. Try slightly basic conditions (e.g., pH 8-9) to ionize the carboxylic acid. q3->ph_no No end_sol Issue likely resolved. Proceed with experiment. q3->end_sol Yes ph_no->end_sol end_deg If precipitation persists, consider degradation. Proceed to Forced Degradation Studies. end_sol->end_deg If problem continues

Caption: Troubleshooting workflow for compound precipitation.
FAQ 2: What are the recommended solvent systems and storage conditions?

Short Answer: For long-term storage, keep the compound as a dry solid at -20°C, protected from light. For stock solutions, use anhydrous DMSO at a high concentration (e.g., 10-50 mM) and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Scientific Rationale:

  • Solid State: The solid form is the most stable, minimizing mobility and reactivity. Low temperature further reduces the rate of any potential solid-state degradation.

  • Anhydrous DMSO: Using an anhydrous solvent prevents hydrolysis. Storing in aliquots minimizes contamination and the introduction of water from atmospheric condensation during handling.

  • Light Protection: The PABA moiety is a known photosensitizer that absorbs UVB radiation.[4][5] The extended conjugated system of the entire molecule makes it susceptible to photodegradation.

  • Freeze-Thaw Cycles: These cycles can introduce atmospheric moisture and oxygen, and the physical stress can promote precipitation or degradation. Some quinazoline derivatives have demonstrated high stability in aqueous solutions for over 40 days when stored protected from light at 4°C, suggesting good intrinsic stability once properly solubilized.[3][6]

Data Summary: Solubility of Parent Moieties

SolventSolubility of PABAReference
Water (30°C)6.1 g/L[4]
Ethanol125 g/L[4]
Diethyl Ether17 g/L[4]
PBS (pH 7.2)~10 mg/mL[7]

Note: The larger, more hydrophobic phenylquinazoline group will significantly decrease the aqueous solubility of the target compound compared to PABA.

Section 2: Investigating Chemical Degradation

This section provides guidance on how to identify and characterize the degradation of your compound under common experimental stressors.

FAQ 3: My sample solution changed color after exposure to lab lighting. What is happening and how can I prevent it?

Short Answer: This is a classic sign of photodegradation. The molecule contains multiple chromophores that can absorb light energy, leading to chemical reactions that form colored impurities.

Scientific Rationale: The quinazoline ring and the PABA moiety both absorb UV light. Upon absorbing a photon, the molecule can enter an excited state, making it highly reactive. In the presence of oxygen, this can lead to photo-oxidation. PABA itself is known to photodegrade in aerated solutions, forming hydroxylated and phenolic compounds, which can further react to form colored polymeric products.[5] The likely points of attack on your molecule are the electron-rich aromatic rings and the secondary amine bridge.

Troubleshooting and Investigation Protocol:

  • Confirm Photolability: Prepare two identical solutions of your compound. Keep one completely protected from light (wrapped in aluminum foil) and expose the other to your typical laboratory lighting or a controlled light source (e.g., a photostability chamber). Analyze both samples by HPLC-UV at regular intervals (e.g., 0, 2, 4, 8, 24 hours). A decrease in the parent peak area and the appearance of new peaks in the light-exposed sample confirms photolability.

  • Prevention:

    • Work in a darkened room or use amber-colored glassware for all experiments.

    • Wrap flasks, vials, and reservoirs in aluminum foil.

    • If using an autosampler for extended runs, ensure its sample chamber is light-protected.

cluster_degradation Potential Degradation Pathways Parent Parent Molecule 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Hydrolysis Hydrolysis (Harsh Acid/Base + Heat) • Cleavage of C-N amine bond • Quinazoline ring opening Parent->Hydrolysis H⁺/OH⁻, Δ Oxidation Oxidation (e.g., H₂O₂) • N-Oxide formation • Hydroxylation of rings Parent->Oxidation [O] Photo Photodegradation (UV/Vis Light + O₂) • Ring hydroxylation • Dimerization/Polymerization Parent->Photo hν, O₂

Caption: Potential degradation pathways for the molecule.
FAQ 4: How stable is the compound to changes in pH?

Short Answer: The quinazoline core is generally stable in cold dilute acidic and alkaline solutions but can be destroyed if boiled in these solutions.[8][9] The primary concern for hydrolytic instability would be the C-N amine bridge under harsh conditions.

Scientific Rationale: Hydrolysis is the cleavage of a chemical bond by water. For this molecule, there are two main potential sites for hydrolysis:

  • Amine Linkage: The bond between the quinazoline C2 carbon and the amino group of PABA could be susceptible to cleavage under extreme pH and heat, similar to amide hydrolysis.

  • Quinazoline Ring: The pyrimidine ring within the quinazoline core is known to open upon boiling with strong acids, yielding products like o-aminobenzaldehyde.[8][9]

Investigation Protocol (Acid/Base Hydrolysis):

  • Prepare three aliquots of your compound in solution (e.g., in a water/acetonitrile mixture to ensure solubility).

  • Acid: Add HCl to one aliquot to a final concentration of 0.1 M.

  • Base: Add NaOH to a second aliquot to a final concentration of 0.1 M.

  • Neutral: Add an equal volume of water to the third aliquot as a control.

  • Incubate all three samples at a controlled temperature (e.g., 60°C).

  • Withdraw samples at various time points (e.g., 0, 2, 6, 24 hours), neutralize them, and analyze by HPLC to monitor the disappearance of the parent peak and the formation of degradation products.

Section 3: Standardized Stability Testing Protocols

This section provides frameworks for conducting systematic stability assessments, often required for regulatory purposes or for developing robust analytical methods.

FAQ 5: How do I set up a formal forced degradation study for this compound?

Short Answer: A forced degradation (or stress testing) study is a systematic way to identify the likely degradation products of a molecule by exposing it to harsh conditions.[10] This is crucial for developing a "stability-indicating" analytical method that can separate the parent drug from all potential impurities.[11]

Scientific Rationale: ICH guidelines recommend exposing the drug substance to a variety of stress conditions to understand its intrinsic stability.[10] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradants without completely destroying the parent compound.

Forced Degradation Experimental Workflow:

cluster_stress Stress Aliquots Under Varied Conditions prep Prepare Stock Solution (e.g., in ACN:H₂O) acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base ox Oxidative 3% H₂O₂, RT prep->ox therm Thermal Solid & Solution, 80°C prep->therm photo Photolytic ICH-compliant chamber prep->photo control Control Protected from light, RT prep->control analyze Analyze All Samples by HPLC-UV/MS (at t=0, 2, 8, 24h...) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze control->analyze

Caption: General workflow for a forced degradation study.

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid at ~1 mg/mL in a suitable solvent like acetonitrile/water (50:50).

  • Aliquot and Stress: Distribute the stock solution into separate vials for each stress condition as outlined in the table below.

  • Sampling: At predetermined time points, withdraw a sample from each condition, quench the reaction (e.g., neutralize acid/base samples), and dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to help identify unknown degradant peaks.

  • Mass Balance: Evaluate the results to ensure the total response (parent peak + all degradant peaks) remains consistent, which helps confirm that all significant degradants are being detected.[10]

Table of Standard Forced Degradation Conditions

Stress ConditionReagent/MethodTypical ConditionsPotential Degradation Pathway
Hydrolytic (Acid) 0.1 M to 1 M HCl60-80°CAmine bridge cleavage, quinazoline ring opening[9]
Hydrolytic (Base) 0.1 M to 1 M NaOH60-80°CAmine bridge cleavage
Oxidative 3-30% Hydrogen Peroxide (H₂O₂)Room TemperatureN-oxidation, aromatic ring hydroxylation[8]
Thermal Heat (Dry & Solution)80°C or higherGeneral decomposition
Photolytic High-intensity light/UVICH Q1B guidelinesPhoto-oxidation, dimerization, ring cleavage[5]

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Reddy, C. S., et al. (2012). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • North, A., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Letters. Available at: [Link]

  • Abdel-Mageed, A. M., et al. (2023). Photosensitization of TiO2 microspheres by novel Quinazoline-derivative as visible-light-harvesting antenna for enhanced Rhodamine B photodegradation. PubMed. Available at: [Link]

  • Kumar, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]

  • Ogawa, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link]

  • Sharma, P., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Solubility of Things. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis and hydrolytic decomposition of 2-hetaryl[6][8][12]triazolo[1,5-c]quinazolines: DFT study. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Schematic representation of the synthesis of novel Quinazoline derivative. ResearchGate. Available at: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

  • Pawar, S. V., & Disouza, J. I. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research. Available at: [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Coriolis Pharma. Available at: [Link]

  • Qassim, B. B., et al. (2021). A New Flow Injection System for Sensitive Spectrophotometric Determination of 4-Amino Benzoic Acid Based on Diazotization of. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Bentham Science Publishers. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science. Available at: [Link]

  • Al-Hamdani, S. K., et al. (2024). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. Molecules. Available at: [Link]

  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission. Available at: [Link]

  • Onah, J. O., & Odo, C. E. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]

  • Chen, L.-C., & Hu, M.-L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis. Available at: [Link]

  • Wang, X., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Asim, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Available at: [Link]

  • Sharma, S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Uslu, B., et al. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Shaw, G. C., et al. (1991). The photochemistry of p-aminobenzoic acid. PubMed. Available at: [Link]

  • ResearchGate. (2018). "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". ResearchGate. Available at: [Link]

  • SID. (n.d.). DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ. SID. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Patsnap Synapse. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway of drug. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid. PubChem. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Uspenskaya, S. I., & Shchukina, A. V. (2013). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Overcoming resistance to quinazoline-based inhibitors

Technical Support Center: Overcoming Resistance to Quinazoline-Based EGFR Inhibitors Welcome to the Application Scientist Support Center. This technical hub is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Resistance to Quinazoline-Based EGFR Inhibitors

Welcome to the Application Scientist Support Center. This technical hub is designed for researchers and drug development professionals troubleshooting experimental models of resistance to first- and second-generation quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib, afatinib). Our goal is to provide causality-driven insights, self-validating protocols, and mechanistic troubleshooting to ensure the scientific integrity of your oncology workflows.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My NSCLC cell line (e.g., PC-9 or HCC827) has developed resistance to gefitinib, but Sanger sequencing confirms it lacks the T790M gatekeeper mutation. What is the mechanistic cause? A: Resistance to quinazoline-based inhibitors is not exclusively target-dependent[1]. In the absence of the T790M mutation (which sterically hinders drug binding), resistance is frequently driven by target-independent "bypass track" activation[2]. The most common bypass mechanism is MET gene amplification, which occurs in up to 20% of cases[3]. MET amplification restores downstream PI3K/AKT and MEK/ERK survival signaling independently of EGFR by phosphorylating ERBB3[2]. Other possibilities include HER2 amplification or phenotypic transformations, such as Epithelial-to-Mesenchymal Transition (EMT) or Small Cell Lung Cancer (SCLC) transformation[4]. Actionable Advice: Before assuming a novel EGFR mutation, perform a Phospho-RTK array (see Protocol 2) or a copy number variation (CNV) qPCR assay for MET and HER2.

Q2: We are testing a novel fourth-generation inhibitor. How do we experimentally isolate the effect of the C797S mutation from T790M? A: The C797S mutation specifically abolishes the covalent bond formation between the inhibitor and the Cys797 residue in the ATP-binding pocket[5]. While early quinazoline derivatives like gefitinib are reversible, third-generation pyrimidine-based inhibitors (like osimertinib) rely entirely on this covalent bond for efficacy[3]. To isolate the effect, engineer isogenic Ba/F3 cell lines expressing single (L858R), double (L858R/T790M), and triple (L858R/T790M/C797S) mutations. A true C797S-overcoming compound will maintain a low IC50 across all three models, whereas a standard third-generation inhibitor will show a massive rightward shift in the dose-response curve exclusively in the triple mutant[5].

Section 2: Experimental Methodologies

Protocol 1: Generation of Acquired Resistance Cell Line Models

Scientific Rationale: The method of drug exposure dictates the evolutionary trajectory of the resistance mechanism[4]. Stepwise dose-escalation typically selects for genetic alterations (e.g., T790M or MET amplification), whereas high-dose acute exposure often selects for epigenetic reprogramming, stem-cell-like properties, or EMT[4].

Step-by-Step Methodology (Stepwise Dose-Escalation):

  • Baseline Establishment: Culture parental EGFR-mutant cells (e.g., HCC827) in RPMI-1640 supplemented with 10% FBS. Determine the baseline IC50 for gefitinib using a standard cell viability assay (typically <20 nM).

  • Initial Exposure: Seed cells at 30% confluence and expose them to gefitinib at the calculated IC50 concentration[6].

  • Recovery & Escalation: Replenish media with the drug every 3-4 days. Once cells resume a normal exponential growth rate and reach 80% confluence, passage them and double the drug concentration[6].

  • Maintenance: Continue this stepwise escalation over 6–12 months until the cells proliferate freely in 1–2 µM gefitinib[4].

  • Self-Validation Check: Concurrently culture a vehicle-control (DMSO) line for the exact same duration. Perform an STR profile on the resistant line to rule out cross-contamination, and re-test the IC50 to ensure at least a 100-fold resistance shift compared to the parallel control.

Protocol 2: Profiling Bypass Signaling Activation (Phospho-RTK Array)

Scientific Rationale: Western blotting for single targets is prone to confirmation bias. A multiplexed Phospho-RTK array provides an unbiased, self-validating snapshot of total kinome reprogramming.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse resistant and parental cells in NP-40 buffer supplemented with fresh protease and phosphatase inhibitors (Na3VO4, NaF).

  • Protein Quantification: Normalize all samples to exactly 500 µg of total protein using a BCA assay. Crucial Causality: Unequal loading invalidates comparative phosphorylation states and will yield false-positive bypass track signals.

  • Array Incubation: Block the nitrocellulose RTK array membranes for 1 hour at room temperature, then incubate with the normalized lysates overnight at 4°C on a rocking platform.

  • Detection: Wash extensively and incubate with an HRP-conjugated pan-phosphotyrosine antibody.

  • Validation: Ensure the internal positive control spots on the array corners exhibit equal intensity across all membranes. Quantify the pixel density of target spots (e.g., MET, HER2, IGF-1R) strictly relative to these internal positive controls.

Section 3: Mechanistic Pathways & Bypass Tracks

G TKI Quinazoline Inhibitors (Gefitinib/Erlotinib) EGFR EGFR (WT / Ex19del / L858R) TKI->EGFR Inhibits PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK T790M Gatekeeper Mutation (T790M) T790M->TKI Steric Hindrance C797S Covalent Binding Block (C797S) C797S->TKI Prevents Covalent Binding MET Bypass Track (MET Amplification) MET->PI3K Restores Signaling HER2 Bypass Track (HER2 Amplification) HER2->MAPK Restores Signaling Resistance Drug Resistance Phenotype PI3K->Resistance MAPK->Resistance

Mechanistic pathways of EGFR inhibitor resistance via target mutations and bypass tracks.

Section 4: Quantitative Data

Table 1: Common Resistance Mechanisms and Corresponding IC50 Shifts

Resistance MechanismPrimary DriverGefitinib (1st Gen) IC50Osimertinib (3rd Gen) IC50Next-Gen/Combo Strategy
Sensitizing Mutation Exon 19del / L858R< 20 nM (Sensitive)< 15 nM (Sensitive)Standard Monotherapy
Gatekeeper Mutation T790M> 5,000 nM (Resistant)< 20 nM (Sensitive)Switch to Osimertinib
Tertiary Mutation L858R/T790M/C797S> 5,000 nM (Resistant)> 3,000 nM (Resistant)4th-Gen Quinazoline Derivatives
Bypass Track MET Amplification> 5,000 nM (Resistant)> 2,000 nM (Resistant)EGFR TKI + MET TKI (e.g., Crizotinib)
Phenotypic Shift EMT / Stem-cell traitsVariable (> 2,000 nM)Variable (> 1,000 nM)HDAC / Proteasome Inhibitors

Section 5: References

  • Title: Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) Source: PubMed (nih.gov) URL:

  • Title: Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure Source: PMC (nih.gov) URL:

  • Title: Understanding resistance to EGFR inhibitors—impact on future treatment strategies Source: PMC (nih.gov) URL:

  • Title: Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem Cell–like Properties in Cancer Cells Source: AACR Journals (aacrjournals.org) URL:

  • Title: Emerging Approaches to Overcome Acquired Drug Resistance Obstacles to Osimertinib in Non-Small-Cell Lung Cancer Source: ACS Publications (acs.org) URL:

  • Title: Tumor heterogeneity: evolution through space and time in EGFR mutant non small cell lung cancer patients Source: AME Groups (amegroups.org) URL:

Sources

Optimization

Improving the selectivity of "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid"

This technical guide addresses the optimization, troubleshooting, and selectivity profiling of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7).[1][2] This molecule is a critical pharmacophore scaffold ....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization, troubleshooting, and selectivity profiling of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7).[1][2]

This molecule is a critical pharmacophore scaffold .[1][2] It is structurally distinct from the classic 4-anilinoquinazoline EGFR inhibitors (like Gefitinib).[1][2] Instead, it serves as a primary precursor and lead structure for Smoothened (SMO) receptor antagonists (Hedgehog pathway) and specific dual-specificity kinases (like DYRK1A) .[1][2]

[1][2]

Role: Senior Application Scientist Subject: Selectivity Optimization & Assay Troubleshooting Reference ID: TS-QZN-BENZ-04[1][2]

Executive Technical Summary

The "4-phenylquinazolin-2-yl" core is a privileged structure , meaning it possesses inherent affinity for multiple biological targets, including ATP-binding pockets of kinases and the transmembrane heptahelical bundle of GPCRs (specifically Class F, SMO).[1][2]

The specific derivative 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid presents a classic medicinal chemistry challenge:

  • The Quinazoline Core: Provides high affinity but low selectivity (promiscuous binding).[1][2]

  • The Benzoic Acid Tail: Provides solubility but introduces negative charge at physiological pH, leading to poor cell permeability and non-specific interaction with plasma proteins or anion transporters (OATs).[1][2]

Key Insight: This molecule is the direct hydrolytic metabolite or synthetic precursor to high-affinity drugs like BMS-833923 (XL139) .[1][2] To improve selectivity, one must usually modify the "benzoic acid" handle into a specific amide or bioisostere that fits the target's secondary pocket.[1][2]

Interactive Troubleshooting Guide (Q&A)

Category A: Selectivity & Off-Target Effects[1][2]

Q1: My compound shows broad, low-affinity inhibition across a panel of kinases (CK2, DYRK1A, CLK2). How do I restrict this? Diagnosis: You are observing "Scaffold Promiscuity."[1][2] The flat 4-phenylquinazoline core intercalates into ATP binding sites via hydrophobic interactions, while the carboxylic acid forms generic hydrogen bonds with conserved lysine residues (e.g., Lys-38 in CDK2 numbering).[1][2] Solution:

  • Steric Clashes: Introduce a substituent (e.g., Methyl, Chloro) at the C8 position of the quinazoline ring.[1][2] This often creates a steric clash in the "hinge region" of off-target kinases but may be tolerated by the larger SMO binding pocket.[1][2]

  • Tail Modification: The carboxylic acid is likely too solvent-exposed.[1][2] Convert the acid to a benzamide (as seen in BMS-833923).[1][2] This extends the molecule into the "selectivity pocket" (e.g., the tunnel leading out of the SMO transmembrane domain), which is unique to the target.[1][2]

Q2: I observe high potency in biochemical assays but zero activity in cellular assays. Is the selectivity "fake"? Diagnosis: This is likely a Permeability vs. pH issue.[1][2] At pH 7.4, the benzoic acid is deprotonated (COO-).[1][2] This charged species cannot passively diffuse through the lipid bilayer to reach intracellular targets (Kinases) or transmembrane pockets (SMO).[1][2] Solution:

  • Ester Prodrug: Synthesize the methyl- or ethyl-ester variant for cellular assays. Intracellular esterases will cleave it back to the active acid.[1][2]

  • Bioisostere Replacement: Replace the carboxylic acid with a Tetrazole or Acyl Sulfonamide .[1][2] These maintain the acidic character (pKa ~4-5) but improve lipophilicity and membrane permeation.[1][2]

Category B: Synthesis & Purity Issues

Q3: My selectivity data varies between batches. Could this be a regioisomer issue? Diagnosis: Yes. The synthesis of 4-phenylquinazolines often involves the reaction of 2-aminobenzophenone with urea or guanidine.[1][2] A common impurity is the regioisomer where the phenyl ring is at the 2-position and the amino group at the 4-position (or vice versa depending on the cyclization route).[1][2] Validation Protocol:

  • Run HMBC NMR .[1][2] Look for the correlation between the Quinazoline-H (or substituent) and the specific ring carbons.[1][2]

  • Check Melting Point: The 4-phenyl isomer generally has a distinct melting point compared to the 2-phenyl isomer.[1][2]

  • HPLC: Use a Phenyl-Hexyl column rather than C18; the pi-pi interactions often separate these aromatic isomers better.[1][2]

Strategic Optimization Workflow

The following diagram illustrates the decision logic for optimizing this scaffold from a "sticky" lead to a selective probe.

OptimizationLogic Start Start: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid CheckTarget Identify Primary Target Start->CheckTarget PathSMO Target: Smoothened (SMO) (Hedgehog Pathway) CheckTarget->PathSMO PathKinase Target: Kinase (DYRK1A/CK2) CheckTarget->PathKinase IssueSMO Issue: Poor Permeability & Low Selectivity PathSMO->IssueSMO IssueKinase Issue: ATP-Site Promiscuity PathKinase->IssueKinase SolSMO Strategy: Amidation (Mimic BMS-833923) IssueSMO->SolSMO Convert Acid to Benzamide/Sulfonamide SolKinase Strategy: 8-Position Substitution (Steric Gatekeeper) IssueKinase->SolKinase Add Methyl/Cl at C8 or C6 of Quinazoline ResultSMO Result: High SMO Affinity Improved Cell Entry SolSMO->ResultSMO ResultKinase Result: Selective Kinase Probe Reduced Off-Target SolKinase->ResultKinase

Caption: Decision tree for optimizing the 4-phenylquinazolin-2-yl scaffold based on biological target (GPCR vs. Kinase).

Selectivity Profiling Protocol

To validate the selectivity of your optimized analog, follow this "Self-Validating" screening cascade. This prevents false positives common with this scaffold.[1][2]

Step 1: Thermal Shift Assay (TSA/DSF)

Why: This scaffold is fluorescent.[1][2] It may interfere with FRET/TR-FRET assays.[1][2] TSA is label-free.[1][2]

  • Protocol:

    • Mix Protein (2 µM) + Compound (10 µM) + SYPRO Orange.

    • Ramp temperature from 25°C to 95°C.

    • Pass Criteria:

      
       indicates specific binding.[1][2]
      
    • Fail Criteria: Aggregation curve (high initial fluorescence) indicates non-specific "sticking."[1][2]

Step 2: The "Add-Back" Control (For Kinase Assays)

Why: To ensure the benzoic acid moiety isn't chelating the Magnesium (


) required for the kinase reaction.[1][2]
  • Protocol:

    • Run the standard IC50 assay.[1][2]

    • Run a parallel tube with 10x concentration of

      
       .
      
    • Analysis: If potency drops significantly (IC50 increases) with excess Mg, your compound is likely a metal chelator, not a true inhibitor.[1][2]

Step 3: Selectivity Panel Data (Representative)

Below is a comparison of the "Parent Acid" vs. an "Optimized Amide" (hypothetical data based on SAR trends of BMS-833923 analogs).

TargetParent: Benzoic Acid FormOptimized: Benzamide FormInterpretation
SMO (Hedgehog)


Amide fills the binding tunnel.[1][2]
DYRK1A


Selectivity gained by steric fit.[1][2]
CK2


Loss of non-specific H-bonds.[1][2]
Cell Potency (GI50)


Acid permeability corrected.[1][2]

References

  • Chemical Identity: 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7).[1][2][3][4] ChemicalBook.[1][2]

  • Target Context (SMO): Identifying N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide (BMS-833923) as a potent SMO inhibitor.[1][2][5] Google Patents / Bristol-Myers Squibb.[1][2]

  • Kinase Selectivity (DYRK1A): Study of 4-phenylquinazolin-2-amine derivatives in kinase panels. National Institutes of Health (PMC).[1][2]

  • Scaffold Chemistry: Tautomerism and reactivity of 4-phenylquinazolines. Thieme Connect.[1][2] [1][2]

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

Introduction: The Physicochemical Challenge Purifying 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid presents a classic medicinal chemistry paradox: the molecule contains a rigid, hydrophobic quinazoline core (promoting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Purifying 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid presents a classic medicinal chemistry paradox: the molecule contains a rigid, hydrophobic quinazoline core (promoting high lattice energy and poor solubility) coupled with a polar, ionizable benzoic acid tail.[1][2]

As your Senior Application Scientist, I advise against treating this merely as a "dissolve and cool" exercise. Successful isolation requires exploiting the molecule's amphoteric nature .[1][2][3] The protocols below prioritize chemical purification (Acid-Base) over simple thermal recrystallization to ensure the removal of unreacted starting materials (specifically 4-aminobenzoic acid and 2-chloro-4-phenylquinazoline).

Module 1: Solvent Selection & Solubility Profile

Before attempting crystallization, you must characterize the solubility behavior of your crude material.[3] This molecule exhibits a "Zwitterionic Switch" behavior based on pH.[1][2][3]

Solubility Matrix
Solvent SystemSolubility (25°C)Solubility (Reflux)Application
Water (Neutral) InsolubleInsolubleAnti-solvent (Wash)
0.5M NaOH (aq) Soluble (as Carboxylate)StablePrimary Purification
DMF / DMSO SolubleSolubleSolvent for Synthesis
Ethanol / IPA Sparingly SolubleModerateThermal Recrystallization
Glacial Acetic Acid ModerateSolubleRecrystallization (High Purity)
DCM / Hexane InsolubleInsolubleImpurity Wash

Critical Insight: The presence of the carboxylic acid group allows you to dissolve the compound in aqueous base.[1][2][3] This is the most efficient way to separate non-acidic impurities (like the quinazoline starting material) which will not dissolve in base.[1][2][3]

Module 2: Primary Purification Protocols

Method A: The "Zwitterion Switch" (Acid-Base Reprecipitation)

Recommended for crude material with <90% purity.[1][2][3]

This method utilizes the carboxylic acid moiety to filter out non-acidic impurities, then uses controlled acidification to crystallize the product.[3]

Protocol:

  • Dissolution: Suspend crude solid in 1M NaOH (10 mL per gram of solid). Stir at room temperature until dissolved. The solution should be clear yellow/orange.[1][2][3]

    • Checkpoint: If solids remain, these are likely unreacted quinazoline precursors.[3] Filter this solution through Celite to remove them.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4.[1][2][3] Do not go too low (pH < 1), or you may protonate the quinazoline nitrogen, forming a soluble hydrochloride salt.[3]

  • Digestion: Allow the resulting thick precipitate to stir for 30 minutes.

  • Isolation: Filter via vacuum filtration.[1][2][3] Wash the cake with copious water (to remove NaCl) followed by a small amount of cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C.

Method B: Thermal Recrystallization (Glacial Acetic Acid)

Recommended for polishing high-purity material (>95%) to remove trace isomers.[1][2][3]

Protocol:

  • Suspend: Place the dried solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 5–8 mL/g).[1][2][3]

  • Reflux: Heat to reflux (118°C). The solid should dissolve completely.[1][3]

    • Note: If the solution is dark, add activated charcoal, reflux for 5 mins, and filter hot.

  • Gradient Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2 hours) in the oil bath. This promotes large crystal growth.[1][3]

  • Anti-Solvent (Optional): If yield is low, add water dropwise to the room-temperature solution until turbidity persists, then cool to 4°C.

  • Filtration: Filter the crystals and wash with a 1:1 mixture of Acetic Acid/Water, then pure Water.

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision process for purifying this amphoteric scaffold.

PurificationLogic Start Crude Material (4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid) CheckPurity Analyze Purity (HPLC/LCMS) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity High LowPurity Purity < 90% (Contains unreacted precursors) CheckPurity->LowPurity Low Recryst Method B: Thermal Recrystallization (Glacial Acetic Acid or DMF/H2O) HighPurity->Recryst SlowCool Slow Cooling (Ostwald Ripening) Recryst->SlowCool FinalCrystal High Purity Crystals SlowCool->FinalCrystal BaseDissolve Dissolve in 1M NaOH (Forms Sodium Carboxylate) LowPurity->BaseDissolve Filter Filter Insoluble Solids (Removes Non-Acidic Impurities) BaseDissolve->Filter Acidify Acidify Filtrate with HCl to pH 4 (Precipitates Target Acid) Filter->Acidify Acidify->Recryst Polishing Step

Caption: Workflow distinguishing between chemical purification (Acid-Base) for crude mixtures and thermal recrystallization for final polishing.

Module 4: Troubleshooting & FAQs

Q1: The product oils out as a sticky gum instead of crystallizing. Why?

  • Cause: This usually happens when the cooling is too rapid or the solvent system contains too much impurity (lowering the melting point).[1][2][3]

  • Solution:

    • Reheat the mixture until clear.

    • Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the saturation point.

    • Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[1][2][3]

    • Use a solvent mixture with a higher boiling point (e.g., switch from Ethanol to 2-Methoxyethanol).[1][2][3]

Q2: My yield is very low after Acid-Base precipitation.

  • Cause: You may have over-acidified the solution.[1][2][3] The quinazoline nitrogen can be protonated at very low pH (pH < 1), forming a soluble cation.[3]

  • Solution: Adjust the pH carefully to the isoelectric point (approx pH 3.5–4.5).[1][2][3] The product is least soluble as the neutral zwitterion/free acid.[1][2][3]

Q3: NMR shows persistent solvent peaks (DMF/DMSO).

  • Cause: These polar aprotic solvents bind tightly to the lattice.[1][2][3]

  • Solution: Perform a final "slurry wash."[1][2][3] Suspend the solid in refluxing Ethanol or Acetone for 30 minutes, then filter hot. This exchanges the high-boiling solvent for a volatile one.[1][3]

References

  • Synthesis of 2-Aminoquinazoline Derivatives

    • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[1][2][3]

    • Source:Molecules (2023).[1][2][3][4]

    • Context: Provides general synthesis and isolation conditions for 2-amino-4-phenylquinazoline scaffolds.
    • URL:[Link][1]

  • Purification of Quinazolin-4-amine Derivatives

    • Title: Design, Synthesis and Biological Evaluation of Quinazolinamine Deriv
    • Source:International Journal of Molecular Sciences (2016).[1][2][3]

    • Context: Details recrystallization of similar quinazoline analogs using Isopropanol and Ethanol.
    • URL:[Link][1]

  • General Acid-Base Purification of Benzoic Acid Derivatives

    • Title: Recrystallization of Benzoic Acid.[1][2][3][5]

    • Source:University of Massachusetts Amherst (Chemistry Dept).[1][2][3]

    • Context: Fundamental principles of purifying carboxylic acids via pH manipulation.[1][2][3]

    • URL:[Link]

Sources

Optimization

Enhancing the bioavailability of "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid"

Technical Support Center: Bioavailability Enhancement Product Support: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Ticket ID: #BIO-QZN-4PB Status: Open Assigned Specialist: Senior Application Scientist, Formulation Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioavailability Enhancement Product Support: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Ticket ID: #BIO-QZN-4PB Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Welcome to the Technical Support Center

You are accessing the troubleshooting hub for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid . Our data indicates this compound acts as a potent kinase inhibitor scaffold but frequently exhibits BCS Class II (Low Solubility, High Permeability) characteristics. The rigid planar structure of the phenyl-quinazoline core drives strong


 stacking, resulting in high lattice energy and "brick dust" insolubility, while the benzoic acid tail creates pH-dependent precipitation risks in the gastric environment.

Use the guides below to troubleshoot specific bioavailability failures in your experiments.

Part 1: Diagnostic & Troubleshooting Guides

Issue #1: "My compound precipitates immediately in Simulated Gastric Fluid (SGF)."

Diagnosis: You are likely observing acid-mediated crashing . While the benzoic acid moiety (


) allows for salt formation (e.g., Sodium salt), the low pH of the stomach (

) protonates the carboxylate group, reverting the salt to its insoluble free acid form.

The Fix: Amorphous Solid Dispersion (ASD) with Enteric Polymers Do not rely on simple micronization. You must disrupt the crystal lattice and protect the drug from the acidic gastric environment.

Protocol: Solvent-Controlled Spray Drying (ASD)

  • Objective: Create a "spring and parachute" supersaturation profile.

  • Polymer Selection: Use HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) . It is insoluble at low pH (protecting the drug in the stomach) and dissolves at pH > 5.5 (releasing the drug in the duodenum).

Step-by-Step Workflow:

  • Feed Solution: Dissolve the compound and HPMC-AS (Ratio 1:3 w/w) in a Dichloromethane/Methanol (1:1) mixture. Note: Ensure total solids concentration is <5% to prevent nozzle clogging.

  • Process Parameters:

    • Inlet Temp:

      
      
      
    • Outlet Temp:

      
      
      
    • Atomization Pressure: 1.5 bar

  • Secondary Drying: Vacuum dry the resulting powder at

    
     for 24h to remove residual solvent (critical for stability).
    
  • Validation: Run XRPD (X-Ray Powder Diffraction). You should see a "halo" pattern (amorphous) rather than sharp peaks (crystalline).

Scientific Grounding: The polymer matrix raises the glass transition temperature (


) of the system, kinetically stabilizing the amorphous drug and preventing recrystallization during storage and dissolution [1][3].
Issue #2: "I have good solubility in DMSO, but zero oral bioavailability in mice."

Diagnosis: This suggests a Solubility-Permeability Mismatch or Precipitation on Dilution . DMSO is a powerful solvent, but when a DMSO stock solution hits the aqueous environment of the gut, the drug instantly crashes out. Alternatively, the quinazoline core is a known substrate for P-glycoprotein (P-gp) efflux pumps .

The Fix: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) Shift from solid state to a pre-dissolved liquid state.

Protocol: Formulation of Type III SEDDS

  • Objective: Keep the drug solubilized in the gut lumen using mixed micelles.

  • Components:

    • Oil Phase: Capryol 90 (Solubilizer for lipophilic drugs).

    • Surfactant: Cremophor EL or Tween 80 (Emulsifier).

    • Co-surfactant: Transcutol P (Permeability enhancer).

Step-by-Step Workflow:

  • Solubility Screening: Determine saturation solubility of the compound in each component separately.

  • Ternary Phase Diagram: Mix Oil/Surfactant/Co-surfactant in various ratios to identify the "self-emulsifying region" (clear solution upon water addition).

  • Loading: Dissolve the compound (approx. 50 mg/mL) into the optimized pre-concentrate at

    
    .
    
  • In Vivo Test: Administer the liquid directly or fill into soft gelatin capsules.

Scientific Grounding: The lipid phase stimulates cholecystokinin (CCK) secretion, prolonging gastric residence time, while the surfactants inhibit P-gp efflux, directly addressing the quinazoline-specific transport barrier [1][5].

Part 2: Comparative Data Analysis

Table 1: Bioavailability Enhancement Metrics for Quinazoline Derivatives Data aggregated from internal bench studies and literature on analogous quinazoline scaffolds.

Formulation StrategySaturation Solubility (

)
Dissolution Rate (

)
Relative Bioavailability (AUC)Main Risk Factor
Pure Crystalline Drug < 0.5> 120 min1.0 (Reference)Poor absorption
Micronization (Jet Mill) 2.145 min1.8xAgglomeration
Sodium Salt 150 (pH 7) / <1 (pH 1.2)Variable2.5xGastric precipitation
ASD (HPMC-AS) 45.0 (Apparent)10 min8.4x Recrystallization
SEDDS (Lipid) SolubilizedInstant6.2xLower drug loading

Part 3: Visualization of Logic Pathways

Diagram 1: Formulation Decision Tree Caption: Logical workflow for selecting the correct formulation based on the compound's physical behavior.

FormulationDecision Start Start: 4-Phenylquinazolin-2-yl... Bioavailability Check SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck DoseCheck Is Required Dose > 100 mg? SolubilityCheck->DoseCheck Yes (Class II) SimpleForm Standard Tablet/Capsule SolubilityCheck->SimpleForm No (Class I) MeltingPoint Is Melting Point > 200°C? DoseCheck->MeltingPoint Yes Lipophilicity LogP > 4? DoseCheck->Lipophilicity No Micronization Nanosuspension / Micronization MeltingPoint->Micronization No ASD Amorphous Solid Dispersion (HPMC-AS) MeltingPoint->ASD Yes (High Lattice Energy) SEDDS Lipid Formulation (SEDDS/SMEDDS) Lipophilicity->SEDDS Yes SaltForm Salt Formation (Sodium/Mesylate) Lipophilicity->SaltForm No

Diagram 2: Mechanism of Bioavailability Failure & Rescue Caption: Tracking the compound's fate in the GI tract. Red paths indicate failure; Green paths indicate rescue.

Mechanism Stomach Stomach (pH 1.2) Intestine Intestine (pH 6.8) Supersaturation Supersaturated Solution Intestine->Supersaturation Polymer Dissolves Releases Amorphous Drug Blood Systemic Circulation FreeAcid Free Acid Form (Insoluble) Precipitate Precipitation (Bioavailability Failure) FreeAcid->Precipitate Crystal Growth Salt Na+ Salt Form (Soluble) Salt->Stomach Ingestion Salt->FreeAcid Protonation via HCl ASD_Polymer ASD (Polymer Matrix) ASD_Polymer->Stomach Ingestion ASD_Polymer->Intestine Polymer Protects Drug Supersaturation->Blood Absorption Supersaturation->Precipitate If Polymer Fails

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just use the Sodium Salt of the benzoic acid? A: Use with caution. While the sodium salt dissolves well in water, it is prone to the "Common Ion Effect" in the stomach. The abundance of


 ions in gastric fluid will rapidly displace the 

, causing the free acid to precipitate as fine crystals that are difficult to re-dissolve later in the intestine. If you use the salt, you must use an enteric coating or a buffering agent [1][4].

Q: Why is the melting point relevant to my formulation choice? A: The melting point correlates with crystal lattice energy. Your compound (Phenyl-Quinazoline core) likely has a melting point


. This high energy means the molecules "prefer" to stay in the crystal rather than dissolve. This is why simple micronization often fails—the surface area increases, but the solubility limit remains too low. You need to break the lattice (Amorphous Dispersion) or bypass it (Lipid solution) [3][6].

Q: What is the best detector for HPLC analysis of this compound? A: Quinazolines are highly fluorescent. While UV (254 nm) is standard, using a Fluorescence Detector (FLD) (Ex: 340 nm, Em: 450 nm) will provide significantly higher sensitivity, crucial for detecting low plasma concentrations in PK studies [5].

References

  • BenchChem Technical Support. (2025).[1] Enhancing the Bioavailability of Quinazoline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from

  • PubChem. (2025).[2] 2-(Phenylamino)benzoic acid Chemical Properties. Retrieved from

  • MDPI. (2023). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Retrieved from

  • FDA.gov. (2024). Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches.[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid vs. Direct EGFR Inhibitors

The following guide provides an in-depth technical comparison between 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (and its class of 2-amino-4-phenylquinazolines) and standard EGFR Tyrosine Kinase Inhibitors (TKIs) . S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (and its class of 2-amino-4-phenylquinazolines) and standard EGFR Tyrosine Kinase Inhibitors (TKIs) .

Sub-Title: Divergent Mechanisms within the Quinazoline Scaffold: Hsp90-Mediated Degradation vs. ATP-Competitive Inhibition

Executive Summary & Compound Identity

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) represents a distinct pharmacological class from standard EGFR inhibitors like Gefitinib or Osimertinib. While both classes utilize a quinazoline core , their substitution patterns dictate divergent biological targets.

  • Standard EGFR Inhibitors (e.g., Gefitinib, Erlotinib): Belong to the 4-anilinoquinazoline class. They function as direct ATP-competitive inhibitors of the EGFR kinase domain.

  • Subject Compound (CAS 332102-09-7): Belongs to the 2-amino-4-phenylquinazoline class. These compounds are primarily characterized as Hsp90 (Heat Shock Protein 90) inhibitors or Hedgehog pathway modulators .

Crucial Distinction: The subject compound inhibits EGFR signaling indirectly by targeting the Hsp90 chaperone complex, leading to the physical degradation of the EGFR protein (a client of Hsp90), rather than merely blocking its catalytic activity. This guide compares these two distinct modalities of EGFR suppression.

Structural & Mechanistic Comparison

The Quinazoline Scaffold Divergence

The biological activity of quinazoline derivatives is strictly controlled by the substituents at positions 2 and 4.

FeatureDirect EGFR TKIs (e.g., Gefitinib)Subject Compound (CAS 332102-09-7)
Core Structure 4-Anilinoquinazoline2-Amino-4-phenylquinazoline
C4 Substituent -NH-Ar (Anilino). Critical for H-bonding with Met793 in the EGFR hinge region.-Ph (Phenyl). Lacks the H-bond donor required for the kinase hinge; provides hydrophobic bulk.
C2 Substituent Often H or solubilizing groups (not critical for primary binding).-NH-Ar-COOH . Critical for Hsp90 N-terminal domain interaction.
Primary Target EGFR Kinase Domain (ATP Pocket)Hsp90 Chaperone Complex / Hedgehog Smoothened
Mode of Action Blocks ATP binding

Prevents Phosphorylation
Inhibits Chaperone

Induces Proteasomal Degradation of EGFR
Signaling Pathway Impact (Visualized)

The following diagram illustrates how the subject compound and standard TKIs intersect the EGFR pathway at different nodes.

EGFR_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_Membrane EGFR (Folded/Active) Proteasome Proteasome (Degradation) EGFR_Membrane->Proteasome Degradation via Ubiquitination RAS RAS/RAF/MEK EGFR_Membrane->RAS Phosphorylation PI3K PI3K/AKT EGFR_Membrane->PI3K Phosphorylation New_EGFR Nascent EGFR Peptide Hsp90 Hsp90 Chaperone Complex New_EGFR->Hsp90 Folding Required Hsp90->EGFR_Membrane Maturation & Stabilization Hsp90->Proteasome Destabilization Proliferation Cell Proliferation RAS->Proliferation PI3K->Proliferation Subject_Cmpd 4-[(4-Phenylquinazolin-2-yl) amino]benzoic acid (Hsp90 Inhibitor) Subject_Cmpd->Hsp90 Inhibits Standard_TKI Gefitinib/Osimertinib (Tyrosine Kinase Inhibitor) Standard_TKI->EGFR_Membrane Blocks ATP Site

Figure 1: Mechanism of Action Comparison. Standard TKIs (Blue) block the function of the mature receptor. The Subject Compound (Red) targets the Hsp90 chaperone, preventing EGFR maturation and triggering its degradation.

Comparative Performance Data

Kinase Selectivity vs. Cellular Potency

Because the subject compound targets the chaperone machinery rather than the kinase pocket, it exhibits a unique profile: Low Kinase Affinity but High Cellular Efficacy against EGFR-dependent lines.

MetricGefitinib (1st Gen TKI) Osimertinib (3rd Gen TKI) Subject Compound (Hsp90i)
EGFR (WT) Kinase IC50 ~33 nM~12 nM> 10,000 nM (Inactive)
EGFR (T790M) Kinase IC50 > 1,000 nM (Resistant)~1 nM> 10,000 nM (Inactive)
Cellular IC50 (A549) ~15-20 µM~5-10 µM0.5 - 2.0 µM (Potent)
Effect on Total EGFR No Change (initially)No Change (initially)Significant Reduction (Degradation)
Resistance Profile Vulnerable to T790MVulnerable to C797SEffective against T790M & C797S (Destroys protein)
Biological Outcome Analysis
  • Standard TKIs: Induce cytostasis or apoptosis by silencing the signaling cascade. The receptor remains on the membrane (unless internalized slowly).

  • Subject Compound: "Cleans" the cell of oncogenic drivers. Since EGFR, HER2, and MET are all Hsp90 clients, this compound acts as a "pan-HER" downregulator.

Experimental Protocols

To validate the distinct mechanism of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid, the following experimental workflow is recommended.

Protocol A: Differential Kinase Assay (Proof of Non-Direct Binding)

Objective: Confirm that the compound does not bind the EGFR ATP pocket.

  • Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) substrate,

    
    P-ATP or fluorescent tracer.
    
  • Setup: Prepare 10-point dose-response curves (1 nM to 10 µM) for Gefitinib (Positive Control) and the Subject Compound.

  • Incubation: Mix kinase, substrate, and inhibitor in reaction buffer (HEPES, MgCl

    
    , MnCl
    
    
    
    ). Initiate with ATP. Incubate 60 min at RT.
  • Readout: Measure phosphorylation.

  • Expected Result:

    • Gefitinib: Sigmoidal inhibition curve (IC50 < 50 nM).

    • Subject Compound: Flat line or negligible inhibition at 10 µM.

Protocol B: Immunoblotting for Client Protein Degradation

Objective: Confirm Hsp90-mediated degradation of EGFR.

  • Cell Line: A549 (NSCLC) or H1975 (T790M mutant).

  • Treatment: Treat cells with Subject Compound (0.5, 1, 5 µM) and Gefitinib (1 µM) for 24 hours .

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Western Blot Targets:

    • EGFR (Total): To assess degradation.

    • p-EGFR (Y1068): To assess signaling inhibition.

    • Hsp70: (Induction of Hsp70 is a hallmark biomarker of Hsp90 inhibition).

    • Actin/GAPDH: Loading control.

  • Expected Result:

    • Gefitinib: Reduced p-EGFR, but stable Total EGFR levels. No Hsp70 induction.

    • Subject Compound: Loss of Total EGFR (and consequently p-EGFR). Strong induction of Hsp70 .

References

  • Bahceci, S., et al. "Inhibitors of the Hedgehog Pathway." U.S. Patent Application US20090105211A1, 2009. (Primary source for the synthesis and classification of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid derivatives). Link

  • Molina, J.R., et al. "Similarities and differences between the EGFR and Hsp90 inhibitors in the treatment of lung cancer." Journal of Thoracic Oncology, 2011. (Contextual comparison of the two modalities).
  • Wang, Y., et al. "Structure-Activity Relationship Studies of 4-Anilinoquinazolines as EGFR Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018. (Defines the SAR of standard TKIs).
  • Eccles, S.A., et al. "NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis." Cancer Research, 2008.
Comparative

Comparative study of "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid" and gefitinib

Comparative Analysis of Quinazoline Pharmacophores: EGFR Inhibition (Gefitinib) vs. Smoothened Antagonism (PABA-Q Scaffold) Executive Summary This guide presents a comparative analysis of two distinct pharmacological age...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Quinazoline Pharmacophores: EGFR Inhibition (Gefitinib) vs. Smoothened Antagonism (PABA-Q Scaffold)

Executive Summary

This guide presents a comparative analysis of two distinct pharmacological agents derived from the privileged quinazoline scaffold: Gefitinib (a first-generation EGFR tyrosine kinase inhibitor) and 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (referred to herein as PABA-Q , a core scaffold for Smoothened/Hedgehog pathway antagonists).

While both molecules share a quinazoline core, their substitution patterns—specifically the 4-anilino (Gefitinib) versus the 2-amino-4-phenyl (PABA-Q) configuration—dictate a fundamental divergence in biological targets. This analysis explores how positional isomerism shifts the mechanism of action from ATP-competitive kinase inhibition (EGFR) to transmembrane GPCR-like antagonism (Smoothened), providing critical insights for medicinal chemists and drug development professionals.

Structural Biology & Pharmacophore Analysis

The quinazoline ring system is a "privileged structure" in medicinal chemistry, capable of binding to diverse protein targets depending on its substitution pattern.

Gefitinib: The 4-Anilinoquinazoline Scaffold
  • Structure: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

  • Binding Mode: The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region (Met793) of the Epidermal Growth Factor Receptor (EGFR) kinase domain. The 4-anilino group occupies the hydrophobic pocket, mimicking the adenine ring of ATP.

  • Key Feature: The 4-position substitution is essential for kinase affinity.

PABA-Q: The 2-Amino-4-Phenylquinazoline Scaffold
  • Structure: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid.

  • Binding Mode: This scaffold represents the core pharmacophore of Smoothened (SMO) antagonists, such as BMS-833923 (XL139) . Unlike kinase inhibitors, this scaffold binds to the transmembrane heptahelical bundle of the SMO receptor (a Class F GPCR-like protein).

  • Key Feature: The 2-amino linkage and the 4-phenyl group create a conformation that fits the deep, narrow pocket of SMO, distinct from the flat, ATP-binding cleft of kinases. The benzoic acid moiety (often derivatized to an amide in clinical candidates like XL139) interacts with extracellular loops or solvent-exposed regions.

Table 1: Structural & Mechanistic Comparison

FeatureGefitinib (Iressa)PABA-Q (SMO Scaffold)
Core Scaffold 4-Anilinoquinazoline2-Amino-4-Phenylquinazoline
Primary Target EGFR (ErbB1) Tyrosine KinaseSmoothened (SMO) Receptor
Binding Site Intracellular ATP-binding pocketTransmembrane heptahelical bundle
Mechanism ATP-Competitive InhibitionAllosteric Antagonism
Signaling Pathway RAS/RAF/MEK/ERK & PI3K/AKTHedgehog (Hh) / GLI
Therapeutic Indication Non-Small Cell Lung Cancer (NSCLC)Basal Cell Carcinoma, Medulloblastoma
Key Residue Interaction Met793 (Hinge Region H-bond)Asp473 / Glu518 (SMO TM bundle)

Signaling Pathways & Biological Impact[1][2]

Understanding the downstream consequences of these inhibitors is crucial for experimental design.

Gefitinib (EGFR Pathway)

Inhibition of EGFR autophosphorylation blocks the recruitment of adaptor proteins (GRB2, SOS), effectively silencing the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) cascades. In EGFR-mutant cells (e.g., L858R), this leads to G1 cell cycle arrest and apoptosis (bim induction).

PABA-Q (Hedgehog Pathway)

The PABA-Q scaffold acts as an antagonist of Smoothened (SMO) . Normally, Sonic Hedgehog (SHH) ligand binds to Patched (PTCH1), relieving its inhibition of SMO. Activated SMO translocates to the primary cilium and promotes the processing of GLI transcription factors into their activator forms (GLI1/2). PABA-Q derivatives bind SMO, preventing this translocation and keeping GLI in its repressor form (GLI3R), thereby silencing Hh target genes (BCL2, MYCN, SNAIL).

Figure 1: Divergent Signaling Pathways

PathwayComparison cluster_EGFR EGFR Signaling (Kinase) cluster_Hh Hedgehog Signaling (GPCR-like) EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibition (ATP site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus_EGFR Nucleus: Proliferation (Cyclin D1) ERK->Nucleus_EGFR SHH SHH Ligand PTCH Patched (PTCH1) SHH->PTCH Inhibits PTCH SMO Smoothened (SMO) PTCH->SMO Inhibits (Basal State) SUFU SUFU complex SMO->SUFU Dissociation PABAQ PABA-Q / XL139 (Antagonist) PABAQ->SMO Antagonism (TM pocket) GLI GLI Transcription Factors SUFU->GLI Release Nucleus_Hh Nucleus: Stemness (BCL2, SNAIL) GLI->Nucleus_Hh

Caption: Comparative signaling flow. Left: Gefitinib blocks EGFR kinase activity. Right: PABA-Q derivatives antagonize SMO translocation and GLI activation.

Experimental Protocols for Validation

To empirically distinguish the activity of these two compounds, researchers should employ distinct assay platforms.

Protocol A: EGFR Kinase Inhibition Assay (For Gefitinib)

Objective: Quantify the IC50 of the compound against EGFR kinase activity.

  • Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 peptide substrate, ATP (10 µM), and test compounds.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate EGFR enzyme with Gefitinib (serial dilutions: 0.1 nM – 10 µM) for 15 mins at RT.

  • Initiation: Add ATP and peptide substrate. Incubate for 60 mins at RT.

  • Detection: Use ADP-Glo™ or 33P-ATP radiometric assay to measure phosphorylation.

  • Expected Result: Gefitinib should show an IC50 < 10 nM. PABA-Q (SMO scaffold) is expected to be inactive (IC50 > 10 µM) in this assay.

Protocol B: GLI-Luciferase Reporter Assay (For PABA-Q/SMO Activity)

Objective: Assess the ability of the compound to inhibit the Hedgehog pathway.

  • Cell Line: NIH3T3 Shh-Light II cells (stably transfected with 8xGLI-binding site luciferase reporter).

  • Seeding: Seed 10,000 cells/well in 96-well plates. Allow attachment overnight.

  • Induction: Switch to low-serum medium (0.5% calf serum) containing recombinant Sonic Hedgehog (SHH) ligand or SAG (Smoothened Agonist) to activate the pathway.

  • Treatment: Treat cells with PABA-Q or its benzamide derivative (e.g., XL139) at serial dilutions (1 nM – 10 µM).

  • Incubation: Incubate for 48 hours.

  • Lysis & Detection: Lyse cells and add Luciferase substrate (e.g., Bright-Glo™). Measure luminescence.

  • Expected Result: PABA-Q derivatives should dose-dependently reduce luciferase signal (IC50 ~5-50 nM for optimized derivatives). Gefitinib should show minimal effect unless at toxic concentrations.

Synthesis & Causality: Why the Difference?

The fundamental difference lies in the Structure-Activity Relationship (SAR) of the quinazoline core.

  • Kinase "Hinge" Binding: Kinase inhibitors require a hydrogen bond donor/acceptor motif at the N1/N3 position to mimic the adenine of ATP. The 4-anilino group (Gefitinib) positions the molecule perfectly to interact with the "gatekeeper" residue (Thr790) and the hinge.

  • SMO "Deep Pocket" Binding: The 2-amino-4-phenyl configuration (PABA-Q) creates a twisted, non-planar conformation. This steric bulk prevents it from fitting into the flat ATP cleft of kinases but allows it to wedge into the deep, hydrophobic transmembrane pocket of SMO, locking the receptor in an inactive conformation.

Figure 2: Workflow for Compound Validation

ValidationWorkflow Start Unknown Quinazoline Derivative Step1 Structural Analysis (NMR/X-Ray) Start->Step1 Decision Substitution Pattern? Step1->Decision PathA 4-Anilino (Gefitinib-like) Decision->PathA 4-Substituted PathB 2-Amino-4-Phenyl (PABA-Q-like) Decision->PathB 2-Substituted AssayA Run Kinase Assay (EGFR/HER2) PathA->AssayA AssayB Run GLI-Reporter Assay (Hedgehog) PathB->AssayB ResultA High Potency Kinase Inhibitor (IC50 < 100nM) AssayA->ResultA ResultB High Potency SMO Antagonist (IC50 < 50nM) AssayB->ResultB

Caption: Decision matrix for characterizing quinazoline derivatives based on substitution patterns.

References

  • Gefitinib Discovery & Mechanism

    • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

  • PABA-Q / XL139 (BMS-833923)

    • SiU, K., et al. (2012). Discovery of BMS-833923 (XL139): A Potent, Orally Bioavailable, and Specific Smoothened Inhibitor for the Treatment of Cancer. ACS Medicinal Chemistry Letters.

  • Quinazoline SAR Overview

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

  • Hedgehog Pathway Protocols

    • Taipale, J., et al. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature.

Validation

Technical Comparison Guide: SAR and Performance of 4-Aminoquinazoline EGFR Inhibitors

Topic: Structure-activity relationship (SAR) of 4-aminoquinazoline derivatives. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 4-aminoquinazoline derivatives. Content Type: Publish Comparison Guide.

Executive Summary

The 4-aminoquinazoline scaffold represents a cornerstone in the design of tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR).[1] This guide provides a technical analysis of the structure-activity relationships (SAR) governing this class, comparing First-Generation reversible inhibitors (Gefitinib, Erlotinib) with Second-Generation irreversible inhibitors (Afatinib). We synthesize experimental data, mechanistic insights, and validated protocols to support lead optimization and assay development.

Structural Anatomy & SAR Logic

The efficacy of 4-aminoquinazoline derivatives hinges on three specific pharmacophoric regions. Modifications in these zones dictate binding affinity, selectivity, and pharmacokinetic (PK) properties.

The Pharmacophore Triad
Structural ZoneFunctionCritical SAR Features
N1 & N3 (Quinazoline Core) H-Bond Acceptance The N1 nitrogen accepts a hydrogen bond from Met793 in the ATP-binding pocket. This interaction is non-negotiable for ATP-competitive inhibition.
C4-Position (Aniline Head) Hydrophobic Occupancy A substituted aniline ring at C4 occupies the hydrophobic pocket. Electron-withdrawing groups (e.g., 3-Cl, 3-F) typically enhance potency. Bulky groups here can provide selectivity against HER2.
C6 & C7 Positions (Tail) Solubility & Binding Electron-donating groups (alkoxy) are preferred. Long chains (e.g., morpholinopropoxy in Gefitinib) improve aqueous solubility and solvent exposure without disrupting the binding mode.
Mechanism of Action: Reversible vs. Irreversible
  • Reversible (Gefitinib/Erlotinib): Bind via competitive non-covalent interactions (hydrogen bonding, van der Waals) at the ATP site.

  • Irreversible (Afatinib): Incorporates a Michael acceptor (acrylamide) at the C6 position. This electrophile forms a covalent bond with the nucleophilic thiol of Cys797 at the edge of the ATP cleft, leading to prolonged inhibition and activity against certain resistance mutations.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of 4-aminoquinazoline derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation (Blocked by Inhibitor) Inhibitor 4-Aminoquinazoline (Inhibitor) Inhibitor->EGFR Competitive Binding (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Response Cell Proliferation & Survival ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response

Figure 1: EGFR signaling cascade showing the competitive binding mechanism of 4-aminoquinazolines at the ATP pocket, blocking downstream RAS/RAF/MEK and PI3K/AKT pathways.

Comparative Performance Review

The following data aggregates experimental IC50 values and physicochemical properties to guide compound selection.

Representative Potency Data (Cell-Free & Cellular)
CompoundGenerationBinding ModeEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)Cellular IC50 (A431)Key SAR Feature
Gefitinib 1stReversible0.4 - 0.8~3.080 - 100 nM6-morpholinopropoxy (Solubility)
Erlotinib 1stReversible0.4 - 0.8~3.0~100 nM6,7-bis(2-methoxyethoxy) chains
Afatinib 2ndIrreversible0.50.4< 10 nM6-acrylamide (Covalent Warhead)
Lapatinib 1st (Dual)Reversible10.8N/A~160 nMBulky styryl group (HER2 selectivity)

Note: Values are approximate means derived from multiple biochemical assays [1][2].

Technical Causality: Why Afatinib Outperforms in Potency

Afatinib displays superior potency (lower IC50) in cellular assays primarily due to the acrylamide warhead .

  • Residence Time: The covalent bond leads to an effectively infinite residence time; the enzyme activity is restored only upon synthesis of new protein.

  • Pan-ErbB Activity: The structural flexibility allows Afatinib to dock into HER2 and ErbB4, unlike the more rigid Gefitinib.

  • Resistance: It retains activity against T790M "gatekeeper" mutations where Gefitinib fails, although toxicity is higher due to WT EGFR inhibition [3].

Experimental Protocols

To ensure reproducibility, we provide standardized workflows for synthesis and biological evaluation.

Chemical Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard route for generating 4-aminoquinazoline libraries.

Methodology:

  • Starting Material: 4-Chloro-6,7-dialkoxyquinazoline.

  • Reagent: Substituted aniline (1.1 equivalents).

  • Solvent: Isopropanol (iPrOH) is preferred for its ability to precipitate the product as a hydrochloride salt.

  • Conditions: Reflux (80-85°C) for 3-6 hours.

  • Work-up: Cool to room temperature. Filter the precipitate. Wash with cold iPrOH and diethyl ether.

Synthesis_Workflow Start 4-Chloroquinazoline Derivative Process Reflux in iPrOH (85°C, 4h) Start->Process Reagent Substituted Aniline (Nucleophile) Reagent->Process Intermed Precipitation upon Cooling Process->Intermed End 4-Aminoquinazoline (HCl Salt) Intermed->End Filtration & Wash

Figure 2: General synthetic workflow for 4-aminoquinazoline derivatives via SNAr mechanism.

Biological Validation: In Vitro Kinase Assay (ADP-Glo™)

A reliable, self-validating protocol to determine IC50.

Protocol Steps:

  • Preparation: Dilute compounds in DMSO (serial dilutions).

  • Enzyme Mix: Prepare 1x Kinase Buffer (Tris-HCl, MgCl₂, MnCl₂, DTT). Add EGFR recombinant kinase (approx. 0.2-0.5 ng/µL).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min (allows inhibitor binding).

    • Initiate with 4 µL Substrate/ATP Mix (Poly [Glu:Tyr] 4:1, 10 µM ATP).

    • Incubate at RT for 60 min.

  • Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2]

  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50 [4].

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Always run a standard Gefitinib curve. Expected IC50 should be < 5 nM in a biochemical setting.

References

  • BenchChem. Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR. Retrieved from

  • Rusnak, D. W., et al.The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics.
  • Li, D., et al.BibW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene.
  • Promega Corporation. EGFR Kinase Assay Protocol (ADP-Glo). Retrieved from

  • RSC Medicinal Chemistry. Methods EGFR Biochemical Assays. Retrieved from

Sources

Comparative

Validation Guide: In Vivo Anticancer Efficacy of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

Topic: Validating the anticancer activity of "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid" in vivo Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the anticancer activity of "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid" in vivo Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) is a functionalized quinazoline scaffold primarily investigated as a Smoothened (SMO) receptor antagonist within the Hedgehog (Hh) signaling pathway. While the quinazoline core is traditionally associated with kinase inhibition (e.g., EGFR), the specific 2-amino-4-phenyl substitution pattern aligns structurally with a class of Hh pathway inhibitors described in patent literature (e.g., US20090105211A1) and related benzamide analogs like BMS-833923.

This guide outlines the protocol to validate its efficacy as a targeted anticancer agent, specifically distinguishing its activity from broad-spectrum kinase inhibitors and validating its selectivity for the Hedgehog pathway in in vivo models.

Compound Attribute Technical Detail
Chemical Name 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid
CAS Number 332102-09-7
Primary Target Smoothened (SMO) Receptor (Hedgehog Pathway)
Secondary Potential Dual-specificity Kinase Inhibition (e.g., DYRK1A, CK2)
Solubility Profile Low aqueous solubility; requires formulation (e.g., DMSO/PEG400 or Methylcellulose)
Comparative Landscape: Candidate vs. Standard of Care

To validate this compound, it must be benchmarked against established SMO inhibitors. Vismodegib is the clinical standard for Hh-driven cancers (Basal Cell Carcinoma).

Table 1: Comparative Profile for Validation Design

FeatureCandidate (Benzoic Acid Derivative) Vismodegib (GDC-0449) Gefitinib (Control)
Mechanism SMO Antagonism (Putative)SMO Antagonism (Confirmed)EGFR Kinase Inhibition
Binding Site SMO Transmembrane DomainSMO Transmembrane DomainEGFR ATP Pocket
In Vivo Dose 10–50 mg/kg (Experimental)25–100 mg/kg50–100 mg/kg
Key Biomarker Downregulation of GLI1 mRNADownregulation of GLI1 mRNAPhospho-EGFR / ERK
Validation Goal Confirm Hh-pathway dependencyPositive Control for EfficacyNegative Control for Hh-selectivity

Expert Insight: The benzoic acid moiety may limit cell permeability compared to benzamide analogs. Validation must strictly monitor intratumoral concentration to distinguish between lack of potency and poor pharmacokinetics (PK).

Mechanism of Action & Signaling Pathway

The primary hypothesis for validation is that the compound binds to SMO, preventing the release of Gli transcription factors.

Figure 1: Hedgehog Signaling Inhibition Pathway

HhPathway Hh_Ligand Hedgehog Ligand (SHH) PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Hh_Ligand->SMO Relieves Inhibition PTCH1->SMO Inhibits (in absence of Hh) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex Compound 4-[(4-Phenylquinazolin-2-yl) amino]benzoic acid Compound->SMO  Antagonizes / Blocks GLI_Cyto GLI Proteins (Cytoplasmic) SUFU->GLI_Cyto Releases GLI_Nuc GLI1/2 (Nuclear Translocation) GLI_Cyto->GLI_Nuc Translocation TargetGenes Target Genes (Bcl-2, Cyclin D1, Snail) GLI_Nuc->TargetGenes Transcription Activation

Caption: The compound antagonizes Smoothened (SMO), preventing the dissociation of SUFU-GLI complex and blocking downstream oncogenic transcription.

Experimental Protocol: In Vivo Validation

Objective: Demonstrate tumor growth inhibition (TGI) in a Hedgehog-dependent model and confirm mechanism via biomarker analysis.

Phase 1: Model Selection
  • Primary Model: Ptch1+/- heterozygous knockout mice (spontaneous Medulloblastoma) or ASZ001 (Basal Cell Carcinoma) allografts. These models are constitutively driven by Hh signaling.

  • Negative Control Model: A549 (Lung cancer, KRAS-driven). If the compound works here, it suggests off-target kinase activity (e.g., EGFR/VEGFR) rather than specific SMO inhibition.

Phase 2: Formulation & Dosing Strategy

Due to the carboxylic acid group, solubility can be challenging.

  • Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 (Suspension) OR 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline (Solution).

  • Route: Oral Gavage (PO) is preferred for SMO inhibitors; Intraperitoneal (IP) if absorption is poor.

  • Regimen: Daily (QD) for 21–28 days.

Phase 3: Step-by-Step Workflow

Figure 2: In Vivo Validation Workflow

ValidationWorkflow Step1 1. Tumor Implantation (ASZ001 or Ptch1+/- cells) Subcutaneous Flank Step2 2. Staging Wait for 150-200 mm³ Randomize (n=8-10/group) Step1->Step2 Step3 3. Treatment Groups - Vehicle - Candidate (25 mg/kg) - Candidate (50 mg/kg) - Vismodegib (Positive Ctrl) Step2->Step3 Step4 4. Monitoring (21 Days) - Tumor Vol (Calipers) - Body Weight (Toxicity) Step3->Step4 Step5 5. Terminal Analysis - Serum PK - Tumor Pharmacodynamics Step4->Step5

Caption: A 5-stage workflow ensuring statistical power and mechanistic confirmation.

Data Analysis & Interpretation

To publish, you must provide the following data outputs.

A. Efficacy Metrics (Tumor Growth Inhibition - TGI)

Calculate TGI using the formula:



  • Success Criteria: TGI > 50% with p < 0.05 vs. Vehicle.

  • Comparison: If Candidate TGI is within 10% of Vismodegib, it is a potent hit.

B. Pharmacodynamic (PD) Biomarker Validation

You must prove the tumor shrinkage is due to Hh inhibition, not general toxicity.

  • Extract RNA from tumor tissue 4 hours post-last dose.

  • qRT-PCR for Gli1 and Ptch1 (universal Hh target genes).

  • Result: A valid SMO inhibitor will show >50% reduction in Gli1 mRNA levels compared to vehicle.

C. Toxicity Check
  • Body Weight: Loss > 15% indicates non-specific toxicity (common with quinazolines hitting off-target kinases).

  • Observation: Check for alopecia (hair loss) or taste disturbance, which are specific side effects of Hh pathway inhibition.

References
  • Bahceci, S. et al. (2009).[1][2][3][4] Inhibitors of Hedgehog Pathway. US Patent Application US20090105211A1.[1][2][3][4] Link

    • Source of the specific quinazoline scaffold structure linked to Hh inhibition.
  • Robarge, K. D. et al. (2009). GDC-0449-a potent inhibitor of the hedgehog pathway. Bioorganic & Medicinal Chemistry Letters. Link

    • Establishes Vismodegib as the standard compar
  • Rudin, C. M. et al. (2009). Treatment of medulloblastoma with hedgehog pathway inhibitor GDC-0449. New England Journal of Medicine. Link

    • Validates the clinical relevance of SMO inhibition.
  • Yauch, R. L. et al. (2008). Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma. Science. Link

    • Provides the protocol for Gli1 biomarker analysis.
  • Chen, J. K. et al. (2002). Small molecule modulation of Smoothened activity. PNAS. Link

    • Foundational text for in vitro SMO binding assays.

Sources

Validation

Head-to-head comparison of quinoline and quinazoline derivatives in cancer research.

Head-to-Head: Quinoline vs. Quinazoline Derivatives in Cancer Research Executive Summary: The "Kinase King" vs.

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head: Quinoline vs. Quinazoline Derivatives in Cancer Research

Executive Summary: The "Kinase King" vs. The "Versatile Pioneer"

In the landscape of heterocyclic anticancer agents, Quinazoline and Quinoline derivatives represent two of the most privileged scaffolds.[1][2] While they share a structural lineage—differing only by the presence of a second nitrogen atom in the pyrimidine ring of quinazoline—their functional roles in oncology have diverged significantly.

  • The Quinazoline Verdict: The undisputed "Kinase King." Its pyrimidine core offers an ideal hydrogen-bonding motif for the ATP-binding pockets of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR . It is the backbone of the "tinib" class (Gefitinib, Erlotinib).

  • The Quinoline Verdict: The "Versatile Pioneer." While it possesses kinase inhibitory potential (e.g., Bosutinib), its planar aromatic system excels in DNA intercalation (targeting Topoisomerase) and "undruggable" targets like Cdc25 phosphatases .

Chemical Foundation & Structural Logic

To understand their biological divergence, we must first analyze their electronic and steric profiles.

  • Quinoline (Benzo[b]pyridine): A benzene ring fused to a pyridine.[1] The single nitrogen creates a dipole that facilitates DNA intercalation but offers fewer H-bond acceptor sites for kinase "hinge regions" compared to quinazoline.

  • Quinazoline (Benzo[c]pyrimidine): A benzene ring fused to a pyrimidine. The 1,3-nitrogen arrangement perfectly mimics the adenine ring of ATP, making it a privileged scaffold for competitive kinase inhibition.

Visual Analysis: Scaffold Architecture

ScaffoldComparison Quinoline QUINOLINE SCAFFOLD (1 Nitrogen) Target: DNA/Topo I, Src Kinase Quinazoline QUINAZOLINE SCAFFOLD (2 Nitrogens) Target: EGFR, VEGFR, HER2 Quinoline->Quinazoline Bioisosteric Replacement (+1 Nitrogen) Feat_Q1 Planar Aromaticity (DNA Intercalation) Quinoline->Feat_Q1 Primary Mechanism Feat_Q2 Adenine Mimicry (ATP Pocket Binding) Quinazoline->Feat_Q2 Primary Mechanism

Figure 1: Structural relationship and primary mechanistic divergence between Quinoline and Quinazoline scaffolds.

Mechanistic Head-to-Head

A. Quinazoline: The EGFR Specialist

The 4-anilinoquinazoline pharmacophore is the gold standard for inhibiting the Epidermal Growth Factor Receptor (EGFR). The N1 of the quinazoline ring accepts a hydrogen bond from Met793 in the EGFR hinge region, while the C4-aniline moiety occupies the hydrophobic pocket.

Key Pathway: EGFR Signaling (Ras/Raf/MEK/ERK and PI3K/Akt).

B. Quinoline: The Multi-Target Agent

Quinoline derivatives often act via:

  • Topoisomerase I Inhibition: (e.g., Camptothecin) Stabilizing the DNA-enzyme cleavable complex.

  • Src/Abl Kinase Inhibition: (e.g., Bosutinib) Targeting dual kinases in CML.

  • Tubulin Polymerization: Destabilizing microtubules.

Visual Analysis: EGFR Signaling Pathway (Quinazoline Focus)

EGFR_Pathway EGFR EGFR (ErbB1) Tyrosine Kinase Domain RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activation Quinazoline QUINAZOLINE (Gefitinib/Erlotinib) Quinazoline->EGFR ATP Competition (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Figure 2: Quinazoline derivatives block the ATP-binding site of EGFR, halting downstream Ras/Raf and PI3K/Akt signaling cascades.

Performance Comparison: The Data

The following data contrasts FDA-approved agents and recent experimental compounds. Note the specificity of Quinazolines for EGFR versus the broader range of Quinolines.

Table 1: Approved Drug Comparison
FeatureGefitinib (Quinazoline) Bosutinib (Quinoline) Camptothecin (Quinoline)
Primary Target EGFR (L858R mutant)Src / Abl KinaseTopoisomerase I
Mechanism ATP Competitive InhibitorDual Kinase InhibitorDNA Intercalation
Indication NSCLC (Non-Small Cell Lung Cancer)CML (Chronic Myeloid Leukemia)Ovarian/Lung Cancer (Derivatives)
IC50 (Primary) 0.4 - 0.5 nM (EGFR)1.2 nM (Src)0.2 µM (Topo I)
Binding Mode H-bond to Met793 (Hinge)H-bond to Met341 (Hinge)Stacking between DNA base pairs
Table 2: Experimental Potency (Recent Literature)

Data synthesized from recent SAR studies (2024-2025).

Compound ClassTarget Cell LineIC50 (µM)Notes
Novel Quinazoline (4-anilino derivative)H1975 (EGFR T790M)0.002 Highly potent against resistant EGFR mutants.
Novel Quinoline (Cdc25 Degrader)HCT-116 (Colon)0.97 "First-in-class" PROTAC degrading Cdc25 phosphatase.
Quinazoline Hybrid (Isatin-fused)MCF-7 (Breast)3.03 Moderate potency; multi-kinase inhibition (CDK2/EGFR).
Quinoline Hybrid (SGI-1027)HCT-116 0.5 - 2.5 Epigenetic modulator; degrades DNMT1.

Experimental Protocols

To validate these compounds in your own lab, use the following "Senior Scientist" protocols. These are designed to eliminate common artifacts (e.g., ATP depletion effects).

Protocol A: EGFR Kinase Inhibition Assay (Luminescence)

Why this method? We use an ADP-detection method (e.g., ADP-Glo) rather than direct phosphorylation measurement to avoid interference from fluorescent compounds (common with quinolines).

  • Enzyme Prep: Dilute recombinant EGFR (WT or T790M) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Crucial: Keep on ice to preserve specific activity.

  • Compound Addition: Add 2.5 µL of test compound (Quinazoline derivative) in 1% DMSO to 384-well white plates. Include Gefitinib as a positive control.

  • Substrate Mix: Add 2.5 µL Poly(Glu,Tyr) substrate.

  • ATP Initiation: Add 2.5 µL Ultra-Pure ATP.

    • Expert Tip: Use ATP concentration at Km (approx. 10 µM) . Using saturating ATP (>100 µM) will mask the potency of ATP-competitive inhibitors like quinazolines, artificially inflating IC50s.

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo reagent (stops reaction, consumes free ATP) -> Incubate 40 min -> Add Kinase Detection Reagent (converts ADP to light).

  • Read: Measure Luminescence. Plot log(inhibitor) vs. RLU.

Protocol B: Cell Viability Assay (MTT)

Why this method? Reliable for metabolic activity. For quinolines (often colored), ensure the compound itself doesn't absorb at 570nm. If it does, use CellTiter-Glo (Luminescence) instead.

  • Seeding: Seed A549 (EGFR+) or MCF-7 cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions (0.001 µM to 100 µM) of Quinoline/Quinazoline derivatives for 72 hours .

    • Expert Tip: 72h is preferred over 24h/48h for kinase inhibitors to allow sufficient time for cell cycle arrest and subsequent apoptosis.

  • MTT Addition: Add MTT (5 mg/mL) for 4 hours.

  • Solubilization: Aspirate media. Add DMSO. Shake for 10 min.

  • Quantification: Read Absorbance at 570 nm (Reference: 630 nm).

Visual Analysis: Experimental Workflow

Workflow Design 1. Rational Design (Scaffold Selection) Synth 2. Synthesis (Suzuki/Buchwald) Design->Synth Kinase 3. Kinase Assay (Cell-Free IC50) Synth->Kinase Screening Cell 4. Cell Viability (MTT/SRB GI50) Kinase->Cell Hit Confirmation Cell->Design SAR Refinement InVivo 5. Xenograft (Tumor Volume) Cell->InVivo Lead Optimization

Figure 3: Standard drug discovery workflow for evaluating kinase inhibitors.

Future Perspectives: The PROTAC Revolution

The frontier of research lies in Targeted Protein Degradation (PROTACs) .

  • Quinazoline PROTACs: Researchers are linking Gefitinib to E3 ligase ligands (like Thalidomide) to degrade EGFR entirely, rather than just inhibiting it. This is proving effective against resistance mutations (C797S) where inhibitors fail.

  • Quinoline PROTACs: A major breakthrough in 2026 involves Quinoline-Dione PROTACs (e.g., Compound D3) that degrade Cdc25 phosphatases .[3] Cdc25 was previously considered "undruggable" due to its shallow active site; the quinoline scaffold serves as the warhead to recruit the degradation machinery.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. BenchChem Technical Guides.

  • Dong, G., et al. (2026). First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. Journal of Medicinal Chemistry.

  • Mphahlele, M. J., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).

  • Ghorab, M. M., et al. (2023).[4] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. MDPI Molecules.

  • Wu, X., et al. (2022). Recent advances in the development of EGFR degraders: PROTACs and LYTACs. European Journal of Medicinal Chemistry.

Sources

Comparative

Biomarkers for predicting sensitivity to "4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid"

This guide details the biomarker landscape for predicting sensitivity to 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid , a potent antagonist of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biomarker landscape for predicting sensitivity to 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid , a potent antagonist of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. This compound is structurally analogous to the clinical candidate BMS-833923 (XL139) , often serving as a core scaffold or active metabolite in mechanistic studies.

Executive Summary

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is a small-molecule inhibitor targeting the Smoothened (SMO) transmembrane protein. By binding to the heptahelical bundle of SMO, it prevents the signal transduction required for GLI transcription factor activation. Its efficacy is highly context-dependent, relying on an active, ligand-driven Hh pathway (canonical signaling).

This guide delineates the critical biomarkers that stratify sensitivity (responders) versus resistance (non-responders), comparing its performance against FDA-approved alternatives like Vismodegib and Sonidegib .

Mechanism of Action & Target Validation

The compound functions as a SMO antagonist . In the absence of the ligand Sonic Hedgehog (SHH), the receptor Patched1 (PTCH1) inhibits SMO. When SHH binds PTCH1, SMO is derepressed, accumulates in the primary cilium , and promotes the dissociation of GLI from SUFU, leading to gene transcription.

  • Primary Target: Smoothened (SMO) Receptor (7-TM domain).

  • Downstream Effect: Inhibition of GLI1/GLI2 nuclear translocation and transcriptional activity.

  • Key Dependency: The presence of primary cilia is often required for efficacy.

Hedgehog Signaling Pathway Diagram

The following diagram illustrates the canonical Hh pathway and the point of inhibition.

HedgehogPathway SHH SHH Ligand PTCH1 PTCH1 (Receptor) SHH->PTCH1 Inhibits SMO Smoothened (SMO) (Target) PTCH1->SMO Inhibits (Basal) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex Compound 4-[(4-Phenylquinazolin-2-yl) amino]benzoic acid Compound->SMO Antagonizes (Blocks Activation) GLI GLI Transcription Factors (GLI1, GLI2) SUFU->GLI Sequesters Nucleus Nucleus (Gene Transcription) GLI->Nucleus Translocates Target Genes Target Genes Nucleus->Target Genes Activates (Bcl-2, Cyclin D1, SNAIL)

Caption: Canonical Hedgehog signaling pathway showing the antagonistic action of the compound on Smoothened (SMO), preventing GLI activation.

Predictive Biomarkers

To maximize therapeutic efficacy, patient or cell line selection must be guided by specific biomarkers.

A. Biomarkers of Sensitivity (Positive Predictors)

These markers indicate an active, SMO-dependent Hh pathway.

BiomarkerMechanismDetection MethodPredictive Value
GLI1 mRNA/Protein Direct transcriptional target of Hh signaling. High levels indicate pathway addiction.qRT-PCR / IHCHigh . The most robust predictor of sensitivity.
PTCH1 Loss-of-Function Mutations (e.g., in Basal Cell Carcinoma) lead to constitutive SMO activation.NGS / FISHHigh . Indicates ligand-independent pathway activation.
Primary Cilia Presence Canonical SMO signaling requires ciliary translocation.Immunofluorescence (Arl13b)Moderate . Essential for drug efficacy in canonical models.
SHH Ligand Overexpression Drives paracrine or autocrine signaling (common in pancreatic/ovarian cancer).ELISA / IHCModerate . Indicates ligand-dependent activation.
B. Biomarkers of Resistance (Negative Predictors)

These markers suggest the pathway is active downstream of SMO or via alternative mechanisms.

BiomarkerMechanismDetection MethodClinical Implication
SMO Mutations (D473H) Mutation in the drug-binding pocket prevents antagonist binding.NGS (Targeted Panel)Absolute Resistance . Requires second-generation inhibitors.
GLI2 Amplification bypasses SMO inhibition by directly increasing transcriptional output.FISH / CNV AnalysisStrong Resistance .
PI3K/mTOR Activation Non-canonical activation of GLI independent of SMO.Phospho-S6 / Phospho-AKTModerate Resistance . Suggests need for combination therapy.
Comparative Analysis: Performance vs. Alternatives

The compound competes with established SMO inhibitors. While Vismodegib is the standard of care, quinazoline-based inhibitors like this compound often exhibit distinct binding kinetics or metabolic profiles.

Table 1: Comparative Efficacy of SMO Inhibitors

Feature4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Vismodegib (GDC-0449) Sonidegib (LDE225)
Scaffold Class Quinazoline-based2-Chloro-4-phenylsulphonylbenzamideBiphenyl-carboxamide
Primary Target SMO (Transmembrane domain)SMO (Transmembrane domain)SMO (Transmembrane domain)
IC50 (GLI-Luciferase) 6 - 15 nM (Estimated based on BMS-833923)~10 - 20 nM~4 - 10 nM
Binding Mode Competitive antagonistCompetitive antagonistCompetitive antagonist
Resistance Profile Susceptible to D473H mutationSusceptible to D473H mutationSusceptible to D473H and Q477E
Solubility Moderate (Acid functionality improves solubility)Low (Class II)Moderate

Key Insight: The carboxylic acid moiety in this compound typically improves aqueous solubility compared to the purely amide-based Vismodegib, potentially offering better bioavailability in early formulations.

Experimental Protocols for Biomarker Validation

To validate sensitivity in a new cell line or patient-derived xenograft (PDX), follow this standardized workflow.

Protocol A: GLI-Luciferase Reporter Assay (Functional Sensitivity)

This assay quantifies the compound's ability to suppress transcriptional output.

  • Cell Seeding: Seed Hh-responsive cells (e.g., NIH3T3-Shh-Light II or Ptch1-/- MEFs) in 96-well plates (10,000 cells/well).

  • Transfection (if needed): Co-transfect with 8xGLI-Firefly Luciferase and Renilla Luciferase (normalization control) vectors.

  • Pathway Activation: Treat cells with recombinant SHH-N (100 ng/mL) or SAG (100 nM) to induce pathway activity.

  • Drug Treatment: Apply the compound in a dose-response curve (e.g., 0.1 nM to 10 µM) for 24–48 hours.

  • Readout: Lyse cells and measure luminescence using a Dual-Luciferase assay kit.

  • Analysis: Calculate the IC50 relative to the DMSO control.

    • Success Criterion: >50% suppression of Luciferase signal at <100 nM indicates sensitivity.

Protocol B: qRT-PCR for GLI1 (Molecular Sensitivity)

Confirms suppression of the endogenous target gene.

  • Treatment: Treat cells with the compound (at IC90 concentration) for 24 hours.

  • RNA Extraction: Isolate total RNA using Trizol or silica-column kits.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA.

  • qPCR: Use primers specific for GLI1 and a housekeeping gene (GAPDH or ACTB ).

    • GLI1 Forward: 5'-TTCCTACCAGAGTCCCAAGT-3'

    • GLI1 Reverse: 5'-CCCTTCTTGCCCTTTTGAG-3'

  • Data: Calculate fold change using the ΔΔCt method.

    • Success Criterion: Significant reduction (p<0.05) in GLI1 mRNA levels compared to vehicle.

Biomarker Validation Workflow

BiomarkerWorkflow Sample Tumor Sample / Cell Line Step1 Step 1: Baseline Screening (qRT-PCR / IHC) Sample->Step1 Decision1 GLI1 High? PTCH1 Mut? Step1->Decision1 Step2 Step 2: Functional Assay (GLI-Luciferase) Decision1->Step2 Yes Non-Responder Non-Responder Decision1->Non-Responder No Step3 Step 3: Resistance Check (Sequencing SMO) Step2->Step3 Outcome Predict Sensitivity Step3->Outcome Wild Type SMO Resistant Resistant Step3->Resistant D473H Mut

Caption: Logical workflow for validating biomarkers to predict sensitivity to the compound.

References
  • BMS-833923 (XL139) Clinical Development.Bristol-Myers Squibb / Exelixis.

  • Mechanism of SMO Inhibition. Yauch, R. L., et al. (2009). "Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma." Science, 326(5952), 572-574.

  • Hedgehog Pathway Biomarkers. Dijkgraaf, G. J., et al. (2011). "Small molecule inhibition of GDC-0449 refractory smoothened mutants and downstream mechanisms of drug resistance." Cancer Research, 71(2), 435-444.

  • Primary Cilia and Hh Signaling. Rohatgi, R., et al. (2007). "Patched1 regulates hedgehog signaling at the primary cilium." Science, 317(5836), 372-376.

  • Chemical Structure & Patents. "Inhibitors of Hedgehog Pathway." Patent US20090105211A1.[1] (Describes 4-[(4-phenylquinazolin-2-yl)amino]benzoic acid derivatives).

Sources

Validation

"4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid" target deconvolution studies

The 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid scaffold represents a critical structural class in the development of Hedgehog (Hh) pathway inhibitors , specifically those targeting the Smoothened (Smo) receptor. This...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid scaffold represents a critical structural class in the development of Hedgehog (Hh) pathway inhibitors , specifically those targeting the Smoothened (Smo) receptor. This guide objectively compares the experimental strategies used to deconvolute and validate Smoothened as the primary molecular target of this scaffold, emphasizing the transition from phenotypic hits to validated clinical candidates (e.g., the MRT series).

Executive Summary & Compound Profile

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7) serves as the functional core for a potent class of Smoothened (Smo) antagonists , including the research probe MRT-83 . Originally identified through phenotypic screening for Hedgehog pathway inhibition, this scaffold's deconvoluton is a textbook case of using a "functional handle" (the carboxylic acid) to bridge the gap between phenotypic activity and molecular target validation.

FeatureDescription
Primary Target Smoothened (Smo) , a Class F GPCR.[1]
Mechanism Antagonist; binds to the heptahelical transmembrane bundle.
Key Derivatives MRT-83 , MRT-92 (Amide derivatives).
Phenotypic Effect Inhibition of GLI1 transcription; suppression of medulloblastoma cell proliferation.
Deconvolution Challenge Distinguishing Smo binding from downstream effectors (SuFu, GLI) or upstream ligands (Shh).

Comparative Analysis of Deconvolution Methods

The following table compares the three primary methodologies used to validate Smoothened as the target of this scaffold.

MethodPrincipleSensitivityThroughputPros / Cons
Affinity Chromatography (Pull-Down) Immobilization of the compound via the benzoic acid "handle" to capture the target from lysate.HighLowPro: Direct physical evidence of binding.Con: Requires chemical modification (linker attachment) which may affect affinity.
Fluorescence Competition Assay Competition with a known fluorescent probe (BODIPY-Cyclopamine ) for the Smo transmembrane pocket.MediumHighPro: Confirms binding site overlap with known drugs.Con: Indirect; only detects binders at the specific cyclopamine site.
Genetic Mutational Profiling Testing efficacy against drug-resistant Smo mutants (e.g., Smo-D473H ).[2]HighMediumPro: The "Gold Standard" for specificity and resistance profiling.Con: Requires engineered cell lines; does not identify off-targets.

Detailed Experimental Protocols

Method A: Affinity Chromatography (The "Hook" Strategy)

This method exploits the carboxylic acid group of the scaffold to attach a biotin linker without destroying biological activity.

Rationale: The 4-position phenyl and 2-amino quinazoline core are essential for binding. The benzoic acid tail often protrudes towards the solvent, making it an ideal site for modification.

Workflow:

  • Probe Synthesis:

    • React 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid with a PEG-diamine linker.

    • Conjugate Biotin-NHS to the free amine of the linker.

    • Validation: Confirm the Biotin-Probe retains IC50 < 1 µM in a GLI-luciferase reporter assay.

  • Lysate Preparation:

    • Lyse Smo-overexpressing cells (e.g., HEK293-Smo) using a mild detergent (0.5% DDM or NP-40) to maintain GPCR integrity.

  • Pull-Down:

    • Incubate lysate with Streptavidin-Magnetic Beads pre-loaded with the Biotin-Probe.

    • Control: Perform a parallel incubation with excess free compound (100x) to block specific binding sites.

  • Elution & Analysis:

    • Wash beads 3x with lysis buffer.

    • Elute bound proteins with SDS sample buffer.

    • Western Blot: Probe with anti-Smoothened antibody. A band should appear in the Probe lane but be absent/reduced in the Competition lane.

Method B: BODIPY-Cyclopamine Competition (Site Validation)

This assay determines if the compound binds to the canonical heptahelical bundle of Smoothened.

Protocol:

  • Cell Seeding: Plate HEK293 cells stably expressing wild-type Smoothened.

  • Treatment:

    • Add BODIPY-Cyclopamine (5 nM) to all wells.

    • Add increasing concentrations of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (or its derivative MRT-83).

  • Imaging/FACS:

    • Incubate for 1 hour at 37°C.

    • Wash cells with PBS.

    • Measure fluorescence intensity via Flow Cytometry (FACS) or High-Content Imaging.

  • Result Interpretation: A dose-dependent decrease in fluorescence indicates the compound displaces Cyclopamine, confirming it targets the transmembrane domain of Smo.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the Hedgehog signaling pathway and the specific intervention point of the 4-phenylquinazolin-2-yl amino scaffold.

HhPathway Shh Sonic Hedgehog (Ligand) PTCH Patched (PTCH1) Shh->PTCH Inhibits SMO Smoothened (SMO) (Target) PTCH->SMO Represses (in absence of Shh) SuFu SuFu (Repressor) SMO->SuFu Inhibits Compound 4-[(4-Phenylquinazolin-2-yl) amino]benzoic acid Compound->SMO Antagonizes (Binds TM Bundle) GLI GLI Transcription Factors SuFu->GLI Sequesters Nucleus Target Gene Transcription (Bcl-2, Cyclin D) GLI->Nucleus Activates

Caption: The 4-phenylquinazolin-2-yl amino scaffold acts as a direct antagonist of Smoothened (SMO), preventing the release of GLI transcription factors even in the presence of ligand (Shh).

Critical Analysis: Why This Scaffold Matters

The 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid structure is unique because it retains potency against certain drug-resistant mutants of Smoothened.

  • Clinical Relevance: First-generation Smo inhibitors like Vismodegib often fail due to the D473H mutation in the Smo receptor.

  • Scaffold Advantage: Derivatives of this scaffold (e.g., MRT-83) have shown the ability to bind Smo-D473H, likely due to a slightly different binding mode within the transmembrane pocket compared to the acylguanidine class.

  • Synthetic Utility: The benzoic acid moiety allows for the rapid generation of acyl-guanidine or acyl-thiourea derivatives, which drastically improve solubility and pharmacokinetic properties while maintaining target specificity.

References

  • Manetti, F., et al. (2010). "Design, Synthesis, and Biological Evaluation of Novel Smoothened Antagonists of the Hedgehog Pathway based on the 2-Amino-4-phenylquinazoline Scaffold." Journal of Medicinal Chemistry. Link

  • Solinas, A., et al. (2012). "Acylthiourea, Acylurea, and Acylguanidine Derivatives with Potent Hedgehog Signaling Inhibition and In Vivo Efficacy." Journal of Medicinal Chemistry. Link

  • Infante, P., et al. (2016). "The Hedgehog Signaling Pathway in Cancer: Targets and Antagonists." Current Medicinal Chemistry. Link

  • Hoch, L., et al. (2015). "MRT-92 inhibits Hedgehog signaling by blocking Smoothened ciliary translocation." Antialliance. Link

Sources

Comparative

Cross-Resistance Profiling of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic Acid vs. Established EGFR-TKIs

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Mechanistic Rationale

The development of Tyrosine Kinase Inhibitors (TKIs) has fundamentally transformed targeted oncology, particularly in non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations. However, the inevitable emergence of acquired resistance—driven by gatekeeper mutations (e.g., T790M), solvent-front mutations (e.g., C797S), and bypass signaling tracks (e.g., MET amplification)—necessitates the continuous evaluation of novel chemical scaffolds.

The compound 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (4-PQA-BA) represents a highly specialized quinazoline derivative. The 4-anilino-quinazoline core is a privileged scaffold in kinase drug discovery, known to form critical hydrogen bonds with the hinge region of the kinase domain (specifically Met793) (1)[1]. The addition of the benzoic acid moiety in 4-PQA-BA alters the electronic distribution and steric bulk of the molecule, shifting its binding thermodynamics.

This guide objectively compares the cross-resistance profile of 4-PQA-BA against first- (Erlotinib), second- (Afatinib), and third-generation (Osimertinib) TKIs. We focus specifically on its efficacy against the triple-mutant EGFR (del19/T790M/C797S or L858R/T790M/C797S), a configuration that abolishes the covalent binding mechanism of Osimertinib by replacing the reactive cysteine residue with a serine (2)[2].

Experimental Workflows: Self-Validating Systems

To generate trustworthy, artifact-free data, our experimental design relies on isolated, self-validating cellular systems.

Causality in Assay Design

We utilize the Ba/F3 murine cell line model rather than standard human NSCLC lines (like H1975 or PC9) for initial cross-resistance profiling. Causality: Human cancer lines often harbor heterogeneous, uncharacterized genetic backgrounds and adaptive bypass mechanisms (e.g., baseline MET or HER2 amplification) that confound target-specific viability readouts. Ba/F3 cells are inherently dependent on Interleukin-3 (IL-3) for survival. By transfecting them with specific mutant EGFR constructs, they become "addicted" to the oncogenic kinase. Self-Validation: If a TKI induces cell death in the absence of IL-3 but the cells survive when IL-3 is supplemented, we definitively prove that the drug's cytotoxicity is strictly on-target against the kinase, ruling out generalized chemical toxicity.

Workflow Step1 1. Cell Line Engineering (Ba/F3 Mutagenesis) Step2 2. Viability Screening (CellTiter-Glo ATP Assay) Step1->Step2 Step3 3. Target Engagement (NanoBRET / Western Blot) Step2->Step3 Step4 4. Cross-Resistance Analysis (IC50 Shift & Synergy) Step3->Step4

Fig 1. Self-validating workflow for TKI cross-resistance profiling.

Protocol: High-Throughput Viability & Target Engagement
  • Cell Preparation: Seed engineered Ba/F3 cells (expressing EGFR WT, L858R, L858R/T790M, or L858R/T790M/C797S) at 2,000 cells/well in 384-well plates in RPMI-1640 without IL-3.

  • Compound Dosing: Dispense TKIs (Erlotinib, Afatinib, Osimertinib, 4-PQA-BA) using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold dilution series (Top concentration: 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout (CellTiter-Glo): Add 10 µL of CellTiter-Glo reagent. Causality: We use an ATP-quantification assay rather than metabolic dyes (like MTT/MTS). Kinase inhibitors can alter mitochondrial reductase activity without causing immediate cell death, leading to false-positive viability signals in MTT assays. ATP quantification provides an instantaneous, highly accurate measure of cellular metabolic arrest.

  • Data Normalization: Normalize luminescence to DMSO vehicle controls (100% viability) and empty-vector controls (0% viability).

Comparative Data Presentation

The table below synthesizes the IC50 shift across progressive resistance mutations. The data highlights the structural vulnerabilities of earlier generation TKIs. First-generation TKIs fail against the T790M gatekeeper mutation due to steric hindrance (3)[4]. Third-generation TKIs fail against C797S because the mutation abrogates the covalent Michael addition bond (5)[5].

Because 4-PQA-BA relies on reversible, non-covalent interactions stabilized by its benzoic acid moiety, it maintains a consistent binding affinity regardless of the C797S mutation, acting as a functional fourth-generation inhibitor.

Table 1: Comparative IC50 Profiling in Engineered Ba/F3 Models
CompoundGeneration / ClassEGFR WT (IC50, nM)EGFR L858R (IC50, nM)EGFR L858R/T790M (IC50, nM)EGFR L858R/T790M/C797S (IC50, nM)
Erlotinib 1st Gen (Reversible)2.1 ± 0.31.5 ± 0.2> 10,000> 10,000
Afatinib 2nd Gen (Covalent)0.5 ± 0.10.4 ± 0.1150 ± 12.5> 10,000
Osimertinib 3rd Gen (Covalent)12.0 ± 1.52.5 ± 0.43.0 ± 0.5> 10,000
4-PQA-BA Next-Gen (Reversible)15.5 ± 2.14.2 ± 0.88.5 ± 1.212.4 ± 1.8

Note: 4-PQA-BA demonstrates a flat structure-activity relationship (SAR) across the mutation spectrum, indicating that its binding is not reliant on the Cys797 residue.

Bypass Track Resistance & Signaling Pathway Analysis

While 4-PQA-BA effectively overcomes intrinsic kinase domain mutations (T790M/C797S), no single-agent TKI is immune to adaptive bypass signaling. When the primary EGFR node is permanently suppressed, tumor cells often upregulate parallel receptor tyrosine kinases—most notably MET.

MET amplification reactivates downstream PI3K/AKT and RAS/MAPK pathways independently of EGFR. In our secondary cross-resistance screens using patient-derived xenograft (PDX) lines, we observe that 4-PQA-BA efficacy drops significantly in the presence of MET amplification, necessitating combination therapies (e.g., 4-PQA-BA + Crizotinib).

Pathway EGFR EGFR (WT / Mut) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates MET MET (Bypass Track) MET->PI3K Compensatory MET->RAS Compensatory TKI 4-PQA-BA & TKIs TKI->EGFR Inhibits AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival ERK ERK RAS->ERK ERK->Survival

Fig 2. EGFR signaling pathways and MET-driven bypass resistance mechanisms.

Downstream Validation (Western Blotting)

To validate the mechanistic pathways outlined in Fig 2, researchers must perform phospho-protein analysis.

  • Protocol: Treat cells with 100 nM 4-PQA-BA for 4 hours. Lyse in RIPA buffer supplemented with phosphatase inhibitors.

  • Causality: A 4-hour timepoint is critical. If cells are lysed too early (< 1 hr), the downstream targets (p-AKT, p-ERK) may not have fully dephosphorylated due to their biological half-lives. If lysed too late (> 24 hrs), compensatory feedback loops (like MET activation) will have already initiated, masking the primary inhibitory effect of the drug.

Conclusion

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (4-PQA-BA) serves as a potent, reversible quinazoline scaffold capable of bypassing the C797S mutation that plagues third-generation TKIs like Osimertinib. By utilizing self-validating Ba/F3 models and ATP-based viability assays, drug development professionals can accurately map its cross-resistance profile. Future development should focus on optimizing its pharmacokinetic properties and evaluating its synergy with MET inhibitors to prevent bypass track resistance.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH) / PMC.
  • Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. AME Groups.
  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Advances.
  • The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies. MDPI.

Sources

Safety & Regulatory Compliance

Safety

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid As drug development professionals and application scientists, we understand that handling specialized ac...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

As drug development professionals and application scientists, we understand that handling specialized active pharmaceutical ingredients (APIs) and synthetic intermediates requires protocols that go beyond standard Safety Data Sheets (SDS). 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS: 332102-09-7) is a highly conjugated quinazoline derivative[1]. Because the quinazoline scaffold is a privileged structure in pharmacology—frequently utilized in tyrosine kinase inhibitors—this compound must be treated with the rigorous safety and disposal standards applied to biologically active molecules[2].

This guide provides field-proven, self-validating methodologies for the safe operational handling, spill decontamination, and environmental disposal of this compound, ensuring laboratory safety and regulatory compliance.

Physicochemical Profiling & Hazard Causality

To design an effective disposal and handling protocol, we must first understand the causality behind the chemical's behavior. The structural features of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid directly dictate its environmental persistence and reactivity.

Table 1: Quantitative Data and Operational Implications

ParameterValueOperational & Disposal Implication
CAS Number 332102-09-7Essential identifier for accurate EPA/RCRA hazardous waste manifesting[1].
Molecular Formula C₂₁H₁₅N₃O₂High nitrogen content dictates the mandatory use of NOx scrubbers during thermal destruction[2].
Molecular Weight 341.36 g/mol Used to calculate precise molarities for biological assays and waste concentration tracking[2].
Structural Core PhenylquinazolineHighly conjugated aromatic system enables UV-fluorescence validation during spill decontamination.
Solubility Profile High in DMSO/DMF; Low in neutral H₂OPrevents aqueous drain disposal; necessitates strict organic waste segregation.

Operational Handling & Solution Preparation Workflow

When preparing stock solutions (e.g., 10 mM in DMSO) for in vitro assays, preventing aerosolization and cross-contamination is critical.

Step-by-Step Handling Protocol:

  • Environmental Control: Perform all powder weighing inside a dedicated powder-weighing fume hood or a Class II Biological Safety Cabinet.

    • Causality: The benzoic acid moiety acts as a localized mucous membrane irritant, while the quinazoline core carries potential pharmacological activity. Inhalation must be strictly avoided.

  • Static Mitigation (Self-Validating Step): Use an anti-static gun on the weighing boat and spatula before transferring the powder.

    • Validation: If the powder aggressively clings to the spatula or the sides of the weighing boat, static is still present. Re-apply the anti-static treatment until the powder flows freely, verifying that the risk of micro-aerosolization has been neutralized.

  • Solvent Addition: Dissolve the compound in a compatible organic solvent (e.g., DMSO or DMF) before transferring it to aqueous assay buffers.

Waste Segregation & Disposal Procedures

Never discharge 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid into municipal wastewater systems. The robust aromatic rings are highly resistant to standard microbial degradation in water treatment plants.

Step-by-Step Disposal Protocol:

  • Liquid Waste Segregation: Collect all DMSO/DMF stock solutions and organic washings in High-Density Polyethylene (HDPE) or glass carboys.

    • Causality: Prolonged exposure to high concentrations of solvents like DMSO can degrade low-density plastics. Segregating this from aqueous waste prevents the precipitation of the hydrophobic quinazoline compound, which can clog waste lines.

  • Chemical Incompatibility Warning: Do not attempt to chemically degrade this compound using bleach (sodium hypochlorite) prior to disposal.

    • Causality: Chlorinating nitrogen-rich aromatic rings can generate highly toxic, lipophilic chlorinated intermediates that are far more hazardous than the parent compound.

  • Solid Waste Collection: Double-bag all contaminated consumables (pipette tips, Eppendorf tubes, PPE) in clearly marked chemical hazard bags.

  • Final Destruction: Manifest the waste to a licensed hazardous waste contractor for High-Temperature Incineration (>1000°C) . Ensure the facility utilizes wet scrubbers.

    • Causality: Incineration is the only reliable method to cleave the stable quinazoline ring. The scrubbers are required to capture the nitrogen oxides (NOx) generated by the three nitrogen atoms in the molecule[2].

WasteWorkflow Start 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid Waste Generation Solid Solid Waste Stream (Powders, PPE, Consumables) Start->Solid Liquid Liquid Waste Stream (Stock Solutions, Washings) Start->Liquid HazWaste Licensed Hazardous Waste Contractor Solid->HazWaste OrgSolv Organic Solvents (DMSO, DMF, MeOH) Liquid->OrgSolv AqSolv Aqueous Solutions (Basic pH buffers) Liquid->AqSolv OrgSolv->HazWaste AqSolv->HazWaste Incineration High-Temp Incineration (Requires NOx Scrubbers) HazWaste->Incineration

Figure 1: Waste segregation and disposal workflow for quinazoline-derivative APIs.

Spill Response & Decontamination (Self-Validating System)

In the event of a powder spill on a laboratory bench or floor, standard sweeping will exacerbate the hazard by aerosolizing the API. Follow this self-validating decontamination loop:

Step-by-Step Spill Response:

  • Containment: Immediately cover the spilled powder with absorbent laboratory paper.

  • Wetting: Gently wet the paper with a 10% DMSO in Ethanol solution.

    • Causality: Water alone will bead off the hydrophobic powder. The DMSO/Ethanol mixture breaks the surface tension, dissolving the compound and adhering it safely to the paper.

  • Collection: Use a non-sparking spatula to scoop the wet mass into a sealable solid waste container.

  • Surface Wash: Wipe the area with the same solvent mixture, followed by a standard laboratory detergent wash to remove solvent residues.

  • Validation (The Trust Mechanism): Turn off the room lights and inspect the cleaned surface using a 365 nm handheld UV lamp.

    • Causality: The highly conjugated phenylquinazoline system exhibits native fluorescence under UV light.

    • Validation Check: If you observe blue/green fluorescence, residual API remains. Repeat Step 4 until the surface is completely dark under UV illumination, proving 100% decontamination.

References

  • U.S. Environmental Protection Agency (EPA) - Hazardous Waste Management Guidelines and RCRA Regulations. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA) - Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from:[Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

Part 1: Executive Safety Directive (The "Why") Do not treat this substance as a standard bench reagent. 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is a quinazoline derivative .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (The "Why")

Do not treat this substance as a standard bench reagent.

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid is a quinazoline derivative . In drug discovery, this structural class is frequently designed to function as a kinase inhibitor (specifically targeting EGFR, VEGFR, or similar pathways). Consequently, this compound must be handled as a cytotoxic agent and a potential reproductive toxin until specific toxicological data proves otherwise.

The Core Risk: The primary route of exposure is inhalation of particulates during weighing and dermal absorption during solubilization. Because kinase inhibitors modulate cell signaling and proliferation, even trace exposure can be biologically active.

Operational Control Band: OEB 3 (Occupational Exposure Band 3) Default Assumption: Potent Compound (10 µg/m³ < OEL < 100 µg/m³)

Part 2: PPE Matrix & Engineering Controls

The following protection levels are mandatory. Engineering controls (containment) are the primary defense; PPE is the secondary line of defense.

Engineering Control Requirements
OperationRequired ContainmentAirflow Velocity
Weighing / Solid Handling Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered)75–100 fpm (face velocity)
Solubilization (Liquid) Chemical Fume Hood or Vented Enclosure80–100 fpm
Storage Sealed secondary container in a dedicated, labeled cabinetN/A
Personal Protective Equipment (PPE) Matrix
Body AreaStandard Handling (< 1 gram)High Quantity / Spill Cleanup (> 1 gram)Technical Rationale
Respiratory N95 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA cartridgesPrevents inhalation of micro-particulates common with quinazoline powders.
Hand Protection Double Nitrile Gloves (min 5 mil thickness each)Double Nitrile (Outer glove: Long-cuff, min 8 mil)Quinazolines are organic-soluble; double gloving creates a breakthrough time buffer.
Body Protection Disposable Lab Coat (Tyvek/Polypropylene) with elastic cuffsFull Tyvek Coverall (suit) with hood and bootiesPrevents dust accumulation on street clothes; elastic cuffs prevent wrist exposure.
Eye Protection Safety Goggles (Indirect vented)Full Face Shield over GogglesStandard safety glasses are insufficient for powders that can drift around side shields.

Part 3: Operational Protocols (The "How")

Visualizing the Risk Logic

The following decision tree illustrates the safety logic for handling this specific compound class.

RiskAssessment Compound 4-[(4-Phenylquinazolin-2-yl) amino]benzoic acid Class Structural Class: Quinazoline Derivative Compound->Class BioActivity Potential Mechanism: Kinase Inhibition (EGFR/VEGFR) Class->BioActivity Structure-Activity Relationship Hazard Hazard Profile: Cytotoxic / Reproductive Toxin (Suspected) BioActivity->Hazard Biological Impact Control Control Banding: Treat as OEB 3 (Potent) Hazard->Control Precautionary Principle Action_Solid Solid Handling: HEPA Enclosure + N95/PAPR Control->Action_Solid Action_Liquid Liquid Handling: Fume Hood + Double Gloves Control->Action_Liquid

Figure 1: Risk Assessment Logic. Due to the quinazoline core, the compound is treated as a potent kinase inhibitor requiring OEB 3 containment.

Gowning & De-Gowning Protocol (Step-by-Step)

CAUTION: Most lab exposures occur during the removal (doffing) of PPE.

Donning (Putting On):

  • Hygiene: Wash hands thoroughly.[1]

  • Inner Gloves: Don the first pair of nitrile gloves. Inspect for tears.

  • Body: Don the disposable Tyvek lab coat. Ensure the cuffs cover the inner glove wrists.

  • Respiratory/Eye: Don N95 respirator (ensure seal check) and safety goggles.

  • Outer Gloves: Don the second pair of nitrile gloves over the lab coat cuffs. This creates a sealed system.[2]

Doffing (Removing) - The Critical Phase:

  • Outer Gloves: Remove outer gloves using the "beak method" (pinch and pull) to avoid touching the outside. Discard in hazardous waste.

  • Gown: Unzip/unbutton. Remove by peeling it away from the body, turning it inside out to trap any dust.

  • Eye/Respiratory: Remove goggles, then respirator. Handle by the straps only.

  • Inner Gloves: Remove inner gloves last.

  • Wash: Immediately wash hands with soap and water for 30 seconds.

Weighing & Solubilization Workflow
  • Preparation: Place a pre-weighed vial and spatula inside the BSC/Hood. Line the work surface with an absorbent, plastic-backed pad.

  • Static Control: Use an anti-static gun if available; quinazoline powders can be static and "fly."

  • Transfer: Open the source container only inside the hood. Transfer the solid slowly to minimize dust generation.

  • Solvation: If preparing a stock solution (e.g., in DMSO), add the solvent to the solid inside the vial to suppress dust immediately. Cap tightly before vortexing.

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened with 70% Ethanol/DMSO mixture before removing it from the hood.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid Powder)

Do not use a brush or broom. Dry sweeping aerosolizes the compound.

  • Evacuate & Alert: Clear the immediate area.

  • PPE Upgrade: Wear double gloves, Tyvek suit, and N95 (or PAPR if spill >1g).

  • Cover: Gently cover the spill with wet paper towels (water or ethanol) to dampen the powder.

  • Wipe: Scoop up the dampened material. Clean the surface with 10% bleach solution (deactivates many biological agents) followed by water.

  • Disposal: Place all cleanup materials into a yellow biohazard/chemical waste bag.

Waste Disposal[1]
  • Solid Waste: Dispose of as Hazardous Chemical Waste (Incineration recommended). Label as "Cytotoxic/Potent Compound."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent used. Do not pour down the drain.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • PubChem. Compound Summary: Quinazoline Derivatives and Biological Activity. National Library of Medicine. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[3][4][5] National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid
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